2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
Description
Properties
IUPAC Name |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O/c7-4-3-5(9-1-2-12)11-6(8)10-4/h3,12H,1-2H2,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFWGTJOPSZOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284575 | |
| Record name | 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2846-77-7 | |
| Record name | NSC77427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2846-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core chemical and physical properties, explore its synthetic pathway via nucleophilic aromatic substitution, and discuss its reactivity. The narrative emphasizes the rationale behind its utility as a scaffold in drug development, grounded in the rich pharmacological history of pyrimidine derivatives. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Core Molecular Identity and Physicochemical Profile
The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is a substituted pyrimidine, a class of heterocyclic compounds that are central to numerous biological processes and pharmaceutical agents.[1][2]
Chemical Structure and Identifiers
The molecule's structure features a pyrimidine ring substituted with an amino group at position 2, a chlorine atom at position 6, and an ethanolamine side chain at position 4. This specific arrangement of functional groups dictates its chemical behavior and potential as a pharmacophore.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
Quantitative data provides a snapshot of the compound's behavior, crucial for designing experiments, formulating solutions, and predicting its pharmacokinetic profile.
| Property | Value | Source(s) |
| CAS Number | 2846-77-7 | [3][4] |
| Molecular Formula | C₆H₉ClN₄O | [3] |
| Molecular Weight | 188.61 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 146-148 °C | [4] |
| logP | 0.49 | [5] |
| Hydrogen Bond Donors | 3 (NH₂, NH, OH) | [4][5] |
| Hydrogen Bond Acceptors | 5 (ring N x2, NH₂, NH, OH) | [4] |
| Rotatable Bond Count | 3 | [4][5] |
| Purity | ≥98% (typical) | [3] |
Note: Solubility data is not extensively published, but based on its structure with multiple hydrogen bond donors and acceptors, it is expected to have some solubility in polar protic solvents like ethanol and methanol, and limited solubility in water and nonpolar organic solvents.[6]
Synthesis and Chemical Reactivity
The strategic importance of this compound lies in its role as a versatile intermediate. Its synthesis is a prime example of exploiting the inherent electronic properties of the pyrimidine core.
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common and logical synthesis route involves the reaction of 2-amino-4,6-dichloropyrimidine with ethanolamine.[7][8] This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).
Causality and Regioselectivity: The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms. This deficiency activates the chlorine atoms at positions 4 and 6 towards nucleophilic attack. The amino group at position 2 is an electron-donating group, which partially deactivates the ring. However, its deactivating effect is more pronounced at the adjacent C6 position than at the C4 position. Consequently, the C4 position is more electrophilic and susceptible to substitution. When one equivalent of ethanolamine is used, it will preferentially attack the C4 position, leading to the desired monosubstituted product.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating.[9]
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq)
-
Ethanolamine (1.0 eq)
-
Triethylamine (Et₃N) (1.0-1.2 eq)
-
Anhydrous Propanol (or other suitable high-boiling solvent)
-
Microwave reactor vials
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a microwave reaction vial, add 2-amino-4,6-dichloropyrimidine (1.0 eq).
-
Add anhydrous propanol to dissolve or suspend the starting material.
-
Add ethanolamine (1.0 eq) to the mixture with stirring.
-
Add triethylamine (1.0-1.2 eq) to act as a base, scavenging the HCl byproduct.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 15-30 minutes.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction vial to cool to room temperature. A precipitate may form.
-
Disperse the reaction mixture in a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).
Trustworthiness of the Protocol: This self-validating protocol includes a base (triethylamine) to neutralize the generated acid, preventing potential side reactions or protonation of the amine nucleophile. The workup step with sodium bicarbonate ensures the complete removal of any residual acid. Progress is monitored by TLC, ensuring the reaction is driven to completion before isolation.
Chemical Reactivity and Derivatization Potential
The title compound is a bifunctional intermediate, meaning it has multiple reactive sites for subsequent chemical transformations. This is the core of its value in building molecular diversity for drug screening libraries.
-
SNAr at C6: The remaining chlorine atom at the C6 position can be displaced by a second nucleophile (e.g., another amine, thiol, or alcohol). This allows for the introduction of a second point of diversity.
-
Acylation/Sulfonylation: The primary amino group (at C2), the secondary amino group (linker), and the primary hydroxyl group can all be acylated or sulfonylated to introduce different functionalities.
-
Alkylation: The amino and hydroxyl groups can be alkylated under appropriate conditions.
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- 8. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-fluorobenzonitrile (CAS No. 105942-08-3)
A Note on the CAS Number: Initial searches for CAS number 2846-77-7 yielded conflicting and insufficient data to compile a comprehensive technical guide. The information available is sparse and contradictory, associated with the molecular formula C6H9ClN4O but with varying compound names[1][2][3]. Conversely, extensive and consistent technical information is available for 4-Bromo-2-fluorobenzonitrile (CAS No. 105942-08-3) , a compound frequently appearing in chemical property databases. It is plausible that the original query contained a typographical error. This guide will therefore focus on the well-documented properties and applications of 4-Bromo-2-fluorobenzonitrile.
Introduction: The Strategic Importance of 4-Bromo-2-fluorobenzonitrile in Modern Synthesis
4-Bromo-2-fluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds that serves as a cornerstone in the synthesis of complex organic molecules.[4] Its structure, featuring a strategically substituted benzene ring with bromine, fluorine, and nitrile groups, offers multiple reactive sites for synthetic transformations.[5] This trifecta of functional groups makes it an exceptionally versatile building block, particularly in fields where molecular precision is paramount, such as pharmaceuticals, agrochemicals, and materials science.[4][5] The electron-withdrawing nature of the nitrile and fluorine groups, combined with the utility of the bromine atom in cross-coupling reactions, allows for controlled, sequential modifications, enabling the construction of intricate molecular architectures.[5] This guide provides a detailed examination of its chemical and physical properties, safety protocols, and key applications, offering a Senior Application Scientist's perspective on its practical use in research and development.
Physicochemical & Structural Properties
The utility of a synthetic intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern reaction conditions, purification strategies, and storage requirements.
Structural and Chemical Identifiers
A clear identification of the molecular structure is the first step in any rigorous scientific evaluation.
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-2-fluorobenzonitrile | [6][7] |
| CAS Number | 105942-08-3 | [4][6] |
| Molecular Formula | C₇H₃BrFN | [4][6][7] |
| Molecular Weight | 200.01 g/mol | [6][7] |
| SMILES | C(#N)C1=C(F)C=C(Br)C=C1 | [5] |
| InChI Key | HGXWRDPQFZKOLZ-UHFFFAOYSA-N | [6] |
Core Physical Data
The physical state and solubility are critical for designing experimental setups, from solvent selection to reaction work-up procedures.
| Property | Value | Source |
| Appearance | White to off-white or gray crystalline powder/solid | [4] |
| Melting Point | 69-73 °C | [6] |
| Boiling Point | 238-239 °C at 760 mmHg | [6] |
| Solubility | Insoluble in water; Soluble in methanol | [6] |
| Density | ~1.7 g/cm³ | [8] |
The insolubility in water is typical for halogenated aromatic compounds and necessitates the use of organic solvents for reactions.[6] Its solid state at room temperature simplifies handling and weighing compared to volatile liquids.[4]
Spectroscopic and Analytical Profile
Spectroscopic data is the fingerprint of a molecule, essential for identity confirmation and purity assessment during and after synthesis.
Key Spectroscopic Data
Below is a summary of available spectral information which is crucial for quality control in a laboratory setting.
| Technique | Data Highlights | Source |
| GC-MS | Mass spectrum available via NIST | [7] |
| FTIR | Spectrum available (KBr pellet technique) | [7] |
| FT-Raman | Spectrum available | [7] |
| ¹H NMR / ¹³C NMR | Data available in spectral databases like NMRShiftDB | [7] |
Expert Insight: When analyzing the NMR spectra of 4-bromo-2-fluorobenzonitrile, the coupling patterns are particularly informative. The fluorine atom at position 2 will induce characteristic splitting in the signals of adjacent aromatic protons, and likewise, the carbon signals in the ¹³C NMR will show C-F coupling constants. These features are definitive confirmation of the fluorine's position on the aromatic ring, which is a critical aspect of its reactivity.
Reactivity and Synthetic Applications
The true value of 4-bromo-2-fluorobenzonitrile lies in its synthetic versatility. The distinct reactivity of its functional groups can be exploited to build complex molecules.
Figure 1: Key reaction pathways originating from 4-bromo-2-fluorobenzonitrile.
This compound is a valuable intermediate for several reasons:
-
Pharmaceuticals: It is used in the synthesis of bioactive molecules, including inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and fluorinated CB2 receptor agonists for PET imaging.[9]
-
OLEDs and Liquid Crystals: Its rigid, functionalized aromatic structure makes it a suitable precursor for organic light-emitting diode (OLED) intermediates and liquid crystals.[6][10]
-
Heterocycles: It serves as a starting material for various heterocyclic compounds, which are prevalent in drug discovery.[6]
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. The following is a representative, generalized protocol for a Suzuki-Miyaura reaction.
Objective: To synthesize a 4-aryl-2-fluorobenzonitrile derivative.
Materials:
-
4-Bromo-2-fluorobenzonitrile (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DME/H₂O mixture)
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromo-2-fluorobenzonitrile, the arylboronic acid, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS. Rationale: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Safety and Handling
Proper handling of 4-bromo-2-fluorobenzonitrile is essential for laboratory safety. It is classified as a hazardous chemical.[4][11]
GHS Hazard Information
| Hazard Statement | Code | Description | Source |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | [8] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [8][11] |
| Skin Irritation | H315 | Causes skin irritation | [11] |
| Eye Irritation | H319 | Causes serious eye irritation | [11] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [8][11] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [8][11] |
Recommended Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11] A NIOSH/MSHA-approved respirator should be used if dust is generated.[11]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container.[6] Keep away from strong oxidizing agents.[6][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-2-fluorobenzonitrile (CAS No. 105942-08-3) is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its nitrile, fluoro, and bromo substituents. Its well-defined physical properties and predictable reactivity make it a reliable building block for complex target molecules in pharmaceuticals and materials science. Adherence to strict safety protocols is mandatory for its handling. The synthetic pathways it enables, particularly in modern cross-coupling chemistry, ensure its continued relevance in advanced chemical research and development.
References
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4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem. (URL: [Link])
-
4-Bromo-2-fluorobenzonitrile | CAS#:105942-08-3 | Chemsrc. (URL: [Link])
-
Safety Data Sheet - Aaron Chemicals. (URL: [Link])
-
CAS No : 105942-08-3 | Product Name : 4-Bromo-2-fluorobenzonitrile | Pharmaffiliates. (URL: [Link])
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"biological activity of 2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol"
An In-Depth Technical Guide to the Biological Activity of 2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This guide focuses on a specific, yet under-explored derivative, 2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol (CAS No. 2846-77-7). While direct studies on this compound are not extensively published, its structural similarity to well-researched 2-aminopyrimidine and 2,4-diaminopyrimidine derivatives suggests a high potential for significant biological activity. This document provides a comprehensive technical framework for the synthesis, characterization, and biological evaluation of this promising compound. By synthesizing data from analogous structures and providing detailed, field-proven experimental protocols, this guide aims to empower researchers to unlock the therapeutic potential of this molecule.
Introduction: The Promise of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with a variety of biological targets, most notably protein kinases. The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2-aminopyrimidine core can act as a hinge-binding motif, effectively inhibiting kinase activity and downstream signaling pathways that drive cell proliferation and survival. Furthermore, the versatile nature of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of this guide, 2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol, features several key structural alerts that warrant investigation:
-
2-Amino Group: Crucial for potential kinase hinge-binding.
-
6-Chloro Substituent: A reactive site for further chemical modification and a potential contributor to target engagement.
-
4-Aminoethanol Side Chain: This polar group can influence solubility and provides additional points for interaction with biological targets or for further derivatization.
Given these features, this compound is a compelling candidate for screening against a panel of cancer cell lines and microbial strains.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to designing meaningful biological assays.
| Property | Value | Source |
| CAS Number | 2846-77-7 | [2] |
| Molecular Formula | C6H9ClN4O | [2] |
| Molecular Weight | 188.61 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in DMSO and polar organic solvents. | - |
| Storage | Store in a dry, sealed place. | [2] |
Postulated Biological Activities and Mechanistic Rationale
Based on extensive literature on related 2,4-substituted pyrimidine derivatives, we can postulate the following primary biological activities for 2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol:
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 2-amino-4-chloro-pyrimidine derivatives against various cancer cell lines. For instance, derivatives have shown activity against HCT116 (colon) and MCF7 (breast) cancer cell lines[1]. The primary hypothesized mechanism is the inhibition of protein kinases involved in cell cycle progression and proliferation.
Potential Signaling Pathway Involvement:
Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial Activity
Pyrimidine derivatives are also known to possess a broad range of antimicrobial activities. This can be attributed to their ability to interfere with essential microbial processes such as nucleic acid synthesis or folate metabolism.
Proposed Research Workflow: From Synthesis to Biological Evaluation
This section provides a comprehensive, step-by-step guide for the investigation of 2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol.
Caption: Proposed research workflow for the evaluation of the target compound.
Synthesis and Characterization
The synthesis of 2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol can be achieved through the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor. A plausible synthetic route starts from 2-amino-4,6-dichloropyrimidine.
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Amine: Add 2-aminoethanol (1.1 equivalents) to the solution. The slight excess of the amine helps to drive the reaction to completion.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess the purity by High-Performance Liquid Chromatography (HPLC).
In Vitro Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol for MIC Determination (Broth Microdilution):
-
Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Serially dilute the test compound in a 96-well plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Interpretation and Future Directions
Interpreting the Results:
-
Anticancer Screening: An IC50 value in the low micromolar range would be considered a promising result, warranting further investigation. The selectivity of the compound for cancer cells over normal cells should also be assessed.
-
Antimicrobial Screening: A low MIC value indicates potent antimicrobial activity. The spectrum of activity (i.e., against which types of microorganisms it is effective) should be noted.
Future Directions:
Should the initial screening reveal significant biological activity, the following steps are recommended:
-
Lead Optimization: Synthesize and test a library of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.
-
Mechanism of Action Studies: For anticancer leads, conduct kinase profiling assays to identify specific molecular targets. For antimicrobial leads, investigate the effects on microbial cell wall synthesis, protein synthesis, or DNA replication.
-
In Vivo Studies: Evaluate the efficacy and safety of promising compounds in animal models of cancer or infectious disease.
Conclusion
While 2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol is a relatively uncharacterized compound, its chemical structure, based on the highly versatile 2-aminopyrimidine scaffold, strongly suggests the potential for significant biological activity. The experimental framework provided in this guide offers a robust and scientifically rigorous approach to systematically evaluate its anticancer and antimicrobial properties. The insights gained from such studies could pave the way for the development of novel therapeutic agents.
References
-
Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104327. [Link]
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Foreword: The 2-Aminopyrimidine Scaffold – A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Mechanisms of Action for 2-Aminopyrimidine Derivatives
The 2-aminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its deceptively simple heterocyclic structure belies a remarkable versatility, enabling it to form the structural foundation of numerous groundbreaking therapeutics, from kinase inhibitors in oncology to novel antimicrobial and anti-inflammatory agents.[1][2] The strategic placement of nitrogen atoms allows the scaffold to act as an exceptional hydrogen bond donor and acceptor, facilitating high-affinity interactions with a multitude of biological targets.[2] This unique physicochemical profile has made it a cornerstone for the development of targeted therapies.
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the core mechanisms through which 2-aminopyrimidine derivatives exert their biological effects. We will dissect their interactions at the molecular level, outline the experimental methodologies used to validate these mechanisms, and provide insights into the structure-activity relationships that govern their potency and selectivity.
Part 1: The Dominant Mechanism – Competitive Inhibition of Protein Kinases
The most prominent and therapeutically significant mechanism of action for 2-aminopyrimidine derivatives is the inhibition of protein kinases.[3] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] 2-aminopyrimidine derivatives have been masterfully engineered to act as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of these enzymes.
Molecular Basis of Kinase Inhibition
The efficacy of 2-aminopyrimidine derivatives as kinase inhibitors stems from their ability to mimic the purine ring of ATP, allowing them to occupy the enzyme's active site.[3] The core mechanism relies on the formation of critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[4][5]
Key interactions typically involve:
-
Hydrogen Bonding: The N1 nitrogen and the exocyclic amino group (at the C2 position) of the pyrimidine ring are perfectly positioned to form one or two hydrogen bonds with backbone amide groups in the hinge region. This interaction is the foundational anchor for inhibitor binding.[4]
-
Van der Waals and Hydrophobic Interactions: Substituents at the C4, C5, and C6 positions of the pyrimidine ring extend into adjacent hydrophobic pockets within the ATP-binding site, contributing significantly to binding affinity and, crucially, selectivity. By tailoring these substituents, medicinal chemists can achieve potent and specific inhibition of a target kinase while sparing others, thereby minimizing off-target effects.
Below is a generalized diagram illustrating this pivotal interaction within a kinase ATP-binding pocket.
Caption: Generalized binding mode of 2-aminopyrimidine kinase inhibitors.
Key Kinase Targets and Therapeutic Applications
This inhibitory mechanism has been successfully applied to a wide array of kinase targets, leading to approved drugs and promising clinical candidates.
-
FMS-Like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common drivers of Acute Myeloid Leukemia (AML).[6] Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors, demonstrating nanomolar efficacy and high selectivity over related kinases like c-KIT.[6][7] This selectivity is crucial for avoiding myelosuppression, a common side effect of less selective inhibitors.[7]
-
Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinases (CDKs): Dual-target inhibitors are an emerging paradigm. Derivatives have been designed to simultaneously inhibit BTK and FLT3 for AML, or CDK9 and Histone Deacetylase (HDAC), showcasing the scaffold's adaptability for creating multi-targeted agents to overcome drug resistance.[8][9]
-
Aurora and Polo-Like Kinases (AURK/PLK): These are serine/threonine kinases essential for cell cycle regulation. Many clinical candidates targeting AURK and PLK are based on the 2-aminopyrimidine scaffold, functioning as ATP-competitive inhibitors.[4]
-
Epidermal Growth Factor Receptor (EGFR): The 2-aminopyrimidine scaffold is present in inhibitors targeting EGFR, a receptor tyrosine kinase often overexpressed in solid tumors like non-small cell lung cancer.[10]
The downstream consequence of this inhibition is the shutdown of oncogenic signaling pathways, leading to cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in tumor proliferation.[8][9]
Part 2: Diverse Mechanisms Beyond Kinase Inhibition
While kinase inhibition is the most explored mechanism, the 2-aminopyrimidine scaffold is not a one-trick pony. Its structural features allow it to interact with a variety of other protein targets.
Inhibition of Other Enzyme Classes
-
β-Glucuronidase: Elevated levels of β-glucuronidase are associated with certain cancers and inflammatory conditions.[11] A series of 2-aminopyrimidine derivatives were synthesized and found to be potent inhibitors of this enzyme.[12][13] One study identified a compound with an IC50 of 2.8 µM, significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 µM).[12][14] The mechanism is believed to involve specific interactions within the enzyme's active site, governed by the electronic and steric properties of the substituents on the pyrimidine ring.[11]
-
Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic modifier overexpressed in many cancers. Based on the structure of the EGFR inhibitor AZD9291, which showed some LSD1 activity, researchers developed optimized 2-aminopyrimidine derivatives that potently and selectively inhibit LSD1, inducing apoptosis in cancer cells.[15]
Modulation of Membrane Transporters
-
Multidrug Resistance-Associated Protein 1 (MRP1): Overexpression of efflux pumps like MRP1 is a major cause of multidrug resistance in cancer. A series of 4,5,6-trisubstituted 2-aminopyrimidines were designed as potent MRP1 inhibitors.[16] These compounds block the pump's ability to expel chemotherapeutic drugs, thereby resensitizing resistant cancer cells to treatment. One derivative was found to be five times more potent than the reference inhibitor Reversan.[16]
Receptor Antagonism
-
Histamine H4 Receptor (H4R): The H4R is implicated in inflammatory and pain pathways. Through high-throughput screening and subsequent optimization, 2-aminopyrimidine derivatives were identified as potent H4R antagonists.[17] This work highlighted how systematic modification of the core scaffold could transform a screening hit into a compound with in vivo anti-inflammatory and antinociceptive activity.[17]
Part 3: Experimental Validation – A Guide to Protocols
Validating the mechanism of action requires a multi-faceted approach, moving from biochemical assays to cell-based systems and finally to in vivo models.
Biochemical Assay: In Vitro Kinase Inhibition
This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The LanthaScreen™ Eu Kinase Binding Assay is a common and robust method.
Objective: To determine the IC50 value of a 2-aminopyrimidine derivative against a target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the 2-aminopyrimidine test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the purified kinase enzyme.
-
Prepare a solution of the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase probe).
-
-
Assay Plate Setup:
-
In a 384-well plate, add 5 µL of the serially diluted test compound.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by the inhibitor results in a decrease in the FRET signal. Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Cell-Based Assay: Anti-Proliferative Activity
This experiment assesses the effect of the compound on the growth and viability of cancer cell lines known to be dependent on the target protein.
Objective: To measure the GI50 (concentration for 50% growth inhibition) of a derivative in a relevant cancer cell line (e.g., MV4-11 for an FLT3 inhibitor).
Methodology:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add the 2-aminopyrimidine derivative at various concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Acquisition: Shake the plate for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes. Measure luminescence with a plate reader.
-
Analysis: Normalize the luminescence data to the vehicle control. Plot the percentage of viable cells against the compound concentration to calculate the GI50.
Target Engagement & Downstream Signaling: Western Blot
This protocol verifies that the compound inhibits the target in the cellular context and affects its downstream signaling pathways.
Objective: To assess the phosphorylation status of a target kinase (e.g., FLT3) and a downstream effector (e.g., STAT5) after treatment.
Methodology:
-
Cell Treatment: Treat MV4-11 cells with the test compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Protein Extraction: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A dose-dependent decrease in the phosphorylated forms of FLT3 and STAT5 indicates successful target inhibition.
Caption: A typical workflow for validating 2-aminopyrimidine inhibitors.
Part 4: Quantitative Data & Structure-Activity Relationships (SAR)
The potency of a 2-aminopyrimidine derivative is highly dependent on the nature of the substituents attached to the core. The following table summarizes inhibitory data for representative compounds against various targets, illustrating key SAR insights.
| Compound Class | Target | Representative IC50 (µM) | Key SAR Insight | Reference |
| FLT3 Inhibitor | FLT3-WT | 0.0074 | A specific side chain is crucial for achieving high potency against wild-type and mutant FLT3. | [6] |
| β-Glucuronidase Inhibitor | β-Glucuronidase | 2.8 | The nature and position of substituents on the core are critical; most derivatives showed moderate to no activity, highlighting the need for specific electronic and steric properties. | [11][12] |
| LSD1 Inhibitor | LSD1 | 0.89 | Structural optimization of an existing scaffold (AZD9291) dramatically increased LSD1 inhibitory potential while maintaining favorable pharmacokinetic profiles. | [15] |
| CDK/HDAC Dual Inhibitor | CDK9 / HDAC1 | 0.088 / 0.168 | The scaffold allows for the incorporation of functionalities that can simultaneously bind to the distinct active sites of both a kinase and a histone deacetylase. | [8] |
Conclusion and Future Outlook
The 2-aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective modulators of biological function. Its primary mechanism of action as an ATP-competitive kinase inhibitor is well-established and has yielded multiple clinical successes. However, ongoing research continually reveals its potential to target other enzyme families, membrane transporters, and receptors, opening new avenues for therapeutic intervention.[15][16][17] Future efforts will likely focus on developing next-generation derivatives with enhanced selectivity, improved pharmacokinetic properties, and novel dual-target or multi-target mechanisms to combat complex diseases and overcome drug resistance.
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Technical Guide: A Framework for Determining the Solubility of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol in Organic Solvents
Abstract
Introduction: The Imperative of Solubility Profiling
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The molecule possesses a molecular formula of C₆H₉ClN₄O and a molecular weight of 188.61 g/mol [1]. Understanding its solubility is not an academic exercise; it is a critical prerequisite for its advancement in any research or development pipeline.
The solubility of an active pharmaceutical ingredient (API) is a primary determinant of its oral bioavailability.[2] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, guiding formulation strategies and regulatory decisions.[3][4] For instance, a compound with high permeability but low solubility (BCS Class II) often requires solubility enhancement techniques to achieve therapeutic efficacy.[3] Therefore, establishing a precise solubility profile in various organic solvents is fundamental for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.[2]
-
Preclinical Studies: Preparing solutions at required concentrations for toxicological and pharmacological testing.[3]
This guide provides the necessary theoretical grounding and practical methodology to perform this essential characterization.
Physicochemical Profile and Qualitative Solubility Prediction
Before embarking on empirical testing, a structural analysis of the target molecule provides valuable insight into its likely solubility behavior, guided by the principle of "like dissolves like."[5][6]
Molecular Structure: this compound
Key functional groups influencing solubility include:
-
Ethanol Tail (-CH₂CH₂OH): The terminal hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Amino Groups (-NH₂ and -NH-): These groups are also polar and are strong hydrogen bond donors.
-
Chloropyrimidine Core: The pyrimidine ring with its nitrogen atoms is relatively polar, while the chlorine substituent adds a degree of lipophilicity.
Predicted Solubility Behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the molecule's ability to form strong hydrogen bonds with the solvent via its hydroxyl and amino groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): Good to moderate solubility is expected. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar functionalities of the compound.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted. The molecule's overall polarity is too high to interact favorably with nonpolar solvents, where dispersion forces are the primary mode of interaction.
Gold-Standard Protocol: Equilibrium Shake-Flask Solubility Determination
The saturation shake-flask method is the universally accepted gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[4][7] The following protocol is a self-validating system designed for accuracy and reproducibility.
3.1 Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance (±0.01 mg)
-
Syringe filters (e.g., 0.2 μm PTFE for organic solvents)
-
Calibrated pipettes and syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis Spectrophotometer.
3.2 Step-by-Step Experimental Procedure
-
Solvent Addition: Dispense a precise volume (e.g., 2 mL) of the selected organic solvent into a vial.
-
Solute Addition: Add an excess amount of the solid compound to the vial. "Excess" is critical and ensures that a saturated solution is formed with undissolved solid remaining at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7] A preliminary study can determine the minimum time required to achieve a stable concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Crucially, immediately filter the aliquot through a 0.2 μm syringe filter into a clean vial.[7][8] This step removes all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturate with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Concentration Analysis: Quantify the compound's concentration in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[9][10] A pre-established calibration curve is required for this quantification.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the results in standard units such as mg/mL and mol/L. The procedure should be performed in triplicate for each solvent to ensure statistical validity.[11]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility determination.
Data Presentation and Interpretation
The empirically determined solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvent systems and provides a foundational dataset for future development decisions.
Table 1: Solubility Profile of this compound at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | USP Descriptor |
|---|---|---|---|---|---|
| Polar Protic | Methanol | 5.1 | [Experimental Data] | [Calculated Data] | [Descriptor] |
| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | [Descriptor] | |
| Polar Aprotic | DMSO | 7.2 | [Experimental Data] | [Calculated Data] | [Descriptor] |
| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] | [Descriptor] | |
| Acetone | 5.1 | [Experimental Data] | [Calculated Data] | [Descriptor] | |
| Nonpolar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | [Descriptor] |
| | n-Hexane | 0.1 | [Experimental Data] | [Calculated Data] | [Descriptor] |
Note: The USP descriptive terms (e.g., "Very soluble," "Slightly soluble," "Practically insoluble") are assigned based on the parts of solvent required to dissolve one part of solute.[2]
Conclusion
This technical guide establishes a definitive framework for assessing the solubility of this compound. By integrating predictive structural analysis with the gold-standard shake-flask experimental protocol, researchers can generate a reliable and comprehensive solubility profile. This data is not merely a physical constant but a critical parameter that informs the entire development lifecycle, from early-stage chemical synthesis and purification to late-stage formulation and biopharmaceutical evaluation. Adherence to this robust methodology will ensure data integrity and empower scientifically sound decision-making in the advancement of this and other novel chemical entities.
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How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
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solubility experimental methods.pptx. (n.d.). SlideShare. [Link]
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Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). (n.d.). Cheméo. [Link]
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Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (n.d.). ResearchGate. [Link]
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Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Retrieved from a research publication. [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
Introduction: The Privileged 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its structural features, particularly the arrangement of hydrogen bond donors and acceptors, allow for versatile interactions with a wide array of biological targets.[1] This has led to the development of 2-aminopyrimidine derivatives with a diverse range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The phenylaminopyrimidine core, for instance, is central to the mechanism of the landmark anticancer drug Imatinib.[2]
This guide focuses on a specific, yet under-investigated derivative, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol . Given the rich pharmacology of its parent scaffold, this compound presents a compelling candidate for biological investigation. This document will serve as a technical roadmap for researchers, providing a logical framework and detailed protocols for its comprehensive in vitro characterization. We will explore its potential mechanisms of action based on the known activities of structurally related molecules and outline a robust, self-validating experimental plan to elucidate its biological function.
Part 1: Hypothesized Mechanisms of Action
Based on extensive research into 2-aminopyrimidine derivatives, we can postulate two primary, scientifically-grounded hypotheses for the biological activity of this compound.
Hypothesis 1: Inhibition of Dihydrofolate Reductase (DHFR)
The 2,4-diaminopyrimidine core is a classic structural motif found in inhibitors of dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[6][7] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, a mechanism exploited by many anticancer and antimicrobial drugs.[6][8]
Given that our compound of interest features this 2-aminopyrimidine core, it is plausible that it could act as a DHFR inhibitor.
Caption: Hypothesized inhibition of the DHFR pathway.
Hypothesis 2: Disruption of Tubulin Polymerization
A second plausible mechanism of action is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton.[9] They play a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[9] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 2-aminopyrimidine derivatives have been reported to exhibit potent antiproliferative activities by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[10]
Part 2: A Proposed Framework for In Vitro Evaluation
To systematically investigate the biological activity of this compound, a tiered approach is recommended, starting with broad phenotypic screening and progressing to more specific, mechanism-based assays.
Caption: Tiered experimental workflow for in vitro evaluation.
Part 3: Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the key in vitro assays proposed.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This initial assay determines the concentration-dependent effect of the compound on the proliferation and viability of a panel of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit DHFR enzyme activity.[8]
Protocol:
-
Reagent Preparation: Prepare the assay buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare solutions of human recombinant DHFR enzyme, NADPH, and dihydrofolic acid (DHF).
-
Reaction Setup: In a 96-well UV-transparent plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of NADPH (e.g., 100 µM).
-
Varying concentrations of the test compound.
-
A fixed concentration of DHFR enzyme (e.g., 10 nM).
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of DHF (e.g., 50 µM).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each compound concentration. Determine the IC50 value by plotting the percent inhibition versus the compound concentration. Methotrexate should be used as a positive control.[6]
Tubulin Polymerization Assay
This assay assesses the compound's effect on the in vitro assembly of purified tubulin into microtubules.[9][11]
Protocol:
-
Reagent Preparation: Use a commercially available fluorescence-based tubulin polymerization assay kit.[11] Prepare the tubulin solution (e.g., 2 mg/mL) in the provided general tubulin buffer containing GTP and a fluorescent reporter.[9]
-
Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the test compound at various concentrations. Include a vehicle control, a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).[9]
-
Reaction Initiation: Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves.[9] Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase it. Quantify the effect by comparing the Vmax and the final plateau of the curves.
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HeLa (Cervical Cancer) | 5.2 ± 0.8 | 0.5 ± 0.1 |
| MCF-7 (Breast Cancer) | 8.1 ± 1.2 | 0.9 ± 0.2 |
| A549 (Lung Cancer) | 12.5 ± 2.1 | 1.1 ± 0.3 |
Table 2: Hypothetical Biochemical Inhibition Data
| Assay | Compound IC50 (µM) | Positive Control IC50 (µM) |
| DHFR Inhibition | 2.5 ± 0.4 | 0.01 ± 0.002 (Methotrexate) |
| Tubulin Polymerization | > 100 | 0.2 ± 0.05 (Nocodazole) |
Interpretation:
The hypothetical data presented in Tables 1 and 2 would suggest that this compound exhibits moderate cytotoxic activity against a panel of cancer cell lines. The biochemical assays indicate that this activity is likely mediated through the inhibition of DHFR, as evidenced by its potent enzymatic inhibition. The lack of activity in the tubulin polymerization assay would suggest that this is not its primary mechanism of action. These results would then guide further studies, such as cell cycle analysis to confirm a block in S-phase, consistent with DHFR inhibition.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro investigation of this compound. By leveraging the known pharmacology of the 2-aminopyrimidine scaffold, we have formulated plausible hypotheses and detailed the necessary experimental protocols to test them. This structured approach, from broad phenotypic screening to specific mechanistic assays, will enable researchers to efficiently and effectively elucidate the biological activity and therapeutic potential of this promising compound.
References
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Ediriweera, M. K., Tennekoon, K. H., & Samarakoon, S. R. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]
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Jia, X., et al. (2018). Synthesis and Evaluation of New 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1795-1800. [Link]
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QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]
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Bio-protocol. (n.d.). Tubulin Polymerization Assay. [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]
-
Lee, W., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 44216. [Link]
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Janeba, Z., et al. (2025). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. European Journal of Medicinal Chemistry, 118364. [Link]
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Melander, R. J., et al. (2013). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS Medicinal Chemistry Letters, 4(12), 1149–1152. [Link]
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Gaukroger, K., et al. (2001). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 47(7), 1282–1285. [Link]
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Morbidoni, L., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1103. [Link]
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Kumar, S., et al. (2025). 2-Aminopyrimidine derivatives as anticancer drugs. Current Topics in Medicinal Chemistry. [Link]
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Anonymous. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Creative Research Thoughts. [Link]
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Wang, C., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 20(10), 18450–18467. [Link]
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Fayed, E. A. A., & Aly, M. H. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 64(10), 5569-5583. [Link]
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Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO-PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1). [Link]
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Hina, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6524. [Link]
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"literature review on 6-chloropyrimidin-4-amine derivatives"
An In-depth Technical Guide to 6-Chloropyrimidin-4-amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2] Among the vast landscape of pyrimidine-based compounds, derivatives of 6-chloropyrimidin-4-amine have emerged as a particularly versatile and promising class. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, chemical reactivity, diverse biological activities, and structure-activity relationships of 6-chloropyrimidin-4-amine derivatives. We will delve into detailed synthetic protocols, explore their therapeutic potential across oncology, infectious diseases, and inflammation, and present key data in a structured format to facilitate comparison and further investigation. This document serves as an authoritative resource, grounded in current scientific literature, to accelerate the discovery and development of novel therapeutics based on this privileged scaffold.
Introduction: The Significance of the Pyrimidine Core
Pyrimidine, an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[3] This inherent biological relevance has inspired medicinal chemists to explore the pyrimidine nucleus as a "privileged scaffold" for drug design. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for other aromatic systems like benzene, allow for effective interaction with various enzymatic and receptor targets.[1]
This versatility has led to the development of a wide spectrum of drugs with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents.[1][2] The 6-chloropyrimidin-4-amine core (CAS No. 5305-59-9) is a critical and highly valuable starting material in this field.[4][5][6] The presence of a reactive chlorine atom at the C6 position and an amino group at the C4 position provides two distinct points for chemical modification, enabling the creation of large, diverse libraries of novel compounds for biological screening. The electron-withdrawing nature of the chlorine atom makes the C6 position susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for derivatization.[5]
Synthesis and Chemical Reactivity
The utility of 6-chloropyrimidin-4-amine derivatives begins with the efficient synthesis of the core scaffold and its subsequent reactions.
Synthesis of the 6-Chloropyrimidin-4-amine Scaffold
There are several established routes to synthesize the 6-chloropyrimidin-4-amine core. A common and cost-effective method involves starting from 4,6-dichloropyrimidine, which is readily available. The synthesis proceeds via a regioselective ammonolysis or aminolysis reaction, where one of the chlorine atoms is displaced by an amino group. This method is advantageous as it can be performed under atmospheric pressure, making it suitable for industrial-scale production.[7]
An alternative pathway begins with 2,4-diamino-6-hydroxypyrimidine. This starting material undergoes a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding 2,4-diamino-6-chloropyrimidine.[8]
Key Derivatization Reactions
The true synthetic power of the 6-chloropyrimidin-4-amine scaffold lies in the reactivity of the C6-chloro group.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent reaction for creating derivatives. The chlorine atom can be readily displaced by a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols. This reaction is often facilitated by a base and can be accelerated using microwave irradiation, which significantly reduces reaction times.[9]
-
Suzuki Cross-Coupling: For the formation of carbon-carbon bonds, the Suzuki cross-coupling reaction is highly effective. This palladium-catalyzed reaction couples the chloropyrimidine with various aryl or vinyl boronic acids, allowing for the introduction of diverse aromatic and unsaturated moieties at the C6 position.[10][11]
Below is a diagram illustrating the general synthetic pathways for creating derivatives from the 6-chloropyrimidin-4-amine core.
Experimental Protocol: Microwave-Assisted Synthesis of a C6-Amino Derivative
This protocol provides a representative example of a modern, efficient synthesis using microwave irradiation, adapted from literature procedures.[9]
Objective: To synthesize a C6-(substituted amine)-pyrimidin-4-amine derivative via nucleophilic aromatic substitution.
Materials:
-
6-chloropyrimidin-4-amine
-
Substituted amine (e.g., 4-methylpiperazine)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesis vial
Procedure:
-
To a microwave reaction vial, add 6-chloropyrimidin-4-amine (1 mmol).
-
Add the desired substituted amine (1.2 mmol).
-
Add triethylamine (200 µL) to the stirring mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120–140 °C for 15–30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically via column chromatography or recrystallization.
Biological Activities and Therapeutic Potential
Derivatives of 6-chloropyrimidin-4-amine exhibit a remarkable breadth of biological activities, positioning them as valuable leads in multiple therapeutic areas.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology. Derivatives of 6-chloropyrimidin-4-amine have demonstrated significant cytotoxic activity against various cancer cell lines.
In one study, a series of derivatives were synthesized and tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[9] A derivative incorporating a bromophenyl piperazine moiety at the C6 position showed the highest activity, with EC₅₀ values of 89.24 µM and 89.37 µM against HCT116 and MCF7 cells, respectively.[9] This highlights the potential for these compounds to serve as scaffolds for the development of novel anticancer agents. The mechanism often involves the inhibition of key signaling proteins, such as kinases, which are frequently dysregulated in cancer.
Antimicrobial and Antiviral Activity
The fight against infectious diseases is another area where these derivatives show promise.
-
Antibacterial/Antifungal: Certain derivatives have been screened for activity against pathogenic microbes. For instance, some synthesized compounds showed sensitivity against strains of S. aureus, S. saprophyticus, E. coli, and K. pneumoniae.[10]
-
Anti-Tubercular: The 2,4-diaminopyrimidine core, closely related to the topic scaffold, is a known inhibitor of dihydrofolate reductase, an essential enzyme in mycobacteria.[8] This provides a strong rationale for exploring 6-chloropyrimidin-4-amine derivatives as potential treatments for tuberculosis.
-
Antiviral: The pyrimidine ring system has been associated with significant in vitro activity against a range of DNA and RNA viruses, including polio and herpes viruses, and has been investigated for anti-HIV applications.[10]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, often by targeting enzymes involved in the inflammatory cascade, such as those involved in prostaglandin E2 (PGE2) generation.[2] The structural versatility of 6-chloropyrimidin-4-amine allows for the fine-tuning of molecules to selectively inhibit such targets.
Structure-Activity Relationship (SAR) Studies
Understanding how specific structural modifications impact biological activity is crucial for rational drug design. SAR studies on 6-chloropyrimidin-4-amine derivatives have revealed several key insights.[3]
The primary point of diversification is the substituent introduced at the C6 position via displacement of the chlorine atom. The nature of this substituent profoundly influences the compound's potency and selectivity.
| Position of Substitution | Substituent Type | Impact on Biological Activity | Example Application | Reference |
| C6 | Bulky, hydrophobic groups (e.g., piperazine rings with aryl substituents) | Often increases anticancer activity by enhancing binding affinity in hydrophobic pockets of target enzymes. | A bromophenyl piperazine moiety led to the highest cytotoxicity against HCT116 and MCF7 cell lines. | [9] |
| C6 | Flexible alkyl chains with hydrogen bonding groups | Can improve solubility and interactions with polar residues in enzyme active sites. | Often explored in kinase inhibitor design. | [2] |
| C5 | Small aryl or heteroaryl groups (via Suzuki coupling) | Can modulate electronic properties and provide additional vectors for target interaction. | Used to suppress PGE2 generation in anti-inflammatory compounds. | [2] |
| C4-Amine | Acylation or further substitution | Modifies hydrogen bonding capacity and can be used to attach linkers or other pharmacophores. | Less common than C6 modification but offers another route for optimization. | [1] |
The following workflow diagram illustrates the logical progression from compound synthesis to SAR analysis in a typical drug discovery campaign for these derivatives.
Conclusion and Future Perspectives
The 6-chloropyrimidin-4-amine scaffold is a proven and powerful platform for the discovery of new therapeutic agents. Its synthetic tractability, combined with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. The ability to easily generate large libraries of compounds through robust reactions like SNAr and Suzuki coupling makes this core ideal for high-throughput screening campaigns.
Future research will likely focus on several key areas:
-
Target-Specific Design: Moving beyond phenotypic screening to the rational design of inhibitors for specific, validated biological targets (e.g., novel kinases, viral proteases).
-
Combinatorial Chemistry: Employing advanced combinatorial techniques to explore a wider chemical space and identify novel SAR trends.
-
New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and metabolic disorders.
-
ADMET Profiling: Early-stage characterization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to improve the translatability of promising hits into viable drug candidates.
References
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- Jafar, N. N. A., et al. (2025). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
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Wikipedia. (n.d.). Minoxidil. Wikipedia. [Link]
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Chen, S.-T., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
- Unknown. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.
-
Prieur, A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
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Gaba, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]
-
Unknown. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
-
Al-otaibi, A. M., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]
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Methodological & Application
Topic: Strategic Use of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol in Kinase Inhibitor Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition
The pyrimidine nucleus is a foundational "privileged scaffold" in modern medicinal chemistry, particularly in the discovery of protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows pyrimidine-based molecules to function as highly effective ATP-competitive inhibitors, forming key hydrogen bond interactions within the kinase hinge region.[3] Among the various pyrimidine frameworks, the 2,4-diaminopyrimidine motif has emerged as a particularly fruitful pharmacophore, forming the basis of numerous inhibitors targeting a wide range of kinases, including Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal Kinase (JNK).[4][5][6]
This technical guide focuses on the strategic application of a key intermediate, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol (CAS No: 2846-77-7), in the synthesis of potent kinase inhibitors.[7][] We will explore the rationale behind its design, provide detailed protocols for its synthesis and subsequent elaboration, and illustrate its utility in creating diverse libraries of drug candidates.
Physicochemical Properties and Strategic Advantages
The utility of this compound stems from the specific arrangement of its functional groups, each playing a critical role in both the synthesis and the final biological activity of the target inhibitors.
| Property | Value | Reference |
| CAS Number | 2846-77-7 | [7][] |
| Molecular Formula | C₆H₉ClN₄O | [7] |
| Molecular Weight | 188.61 g/mol | [7] |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically ≥98% | [7] |
Causality Behind the Structure's Efficacy:
-
2-Amino Group: This primary amine is a crucial hydrogen bond donor, enabling the scaffold to anchor itself to the backbone of the kinase hinge region, a fundamental interaction for ATP-competitive inhibition.[5]
-
6-Chloro Group: This is the primary reactive handle for synthetic diversification. The chlorine atom activates the C6 position for Nucleophilic Aromatic Substitution (SNAr), allowing for the straightforward introduction of a wide array of side chains to modulate potency and selectivity.[9]
-
4-Aminoethanol Group: The side chain at the C4 position provides an additional hydrogen bond donor/acceptor site (the terminal hydroxyl group) and introduces a flexible linker. This group can interact with solvent-exposed regions of the ATP-binding pocket or serve as a further point of attachment for improving pharmacokinetic properties.
Caption: Key functional groups of the intermediate.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title intermediate from a commercially available starting material. The reaction leverages the differential reactivity of the two chlorine atoms on the 2-amino-4,6-dichloropyrimidine ring, allowing for selective monosubstitution.
Principle: The chlorine at C4 is generally more susceptible to nucleophilic attack than the chlorine at C6 in 2-amino-4,6-dichloropyrimidine, especially under controlled conditions. This regioselectivity allows for the precise installation of the aminoethanol side chain.
Materials:
| Reagent/Solvent | CAS Number | M.W. ( g/mol ) | Molar Eq. |
| 2-Amino-4,6-dichloropyrimidine | 56-05-3 | 163.98 | 1.0 |
| Ethanolamine | 141-43-5 | 61.08 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.5 |
| n-Butanol | 71-36-3 | 74.12 | - |
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4,6-dichloropyrimidine (1.0 eq) and n-butanol (10 mL per gram of starting material).
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the suspension. Stir for 5 minutes at room temperature.
-
Nucleophile Addition: Add ethanolamine (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will typically form. Filter the solid and wash it with cold n-butanol followed by diethyl ether to remove residual impurities.
-
Purification: If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the desired product as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. Expected [M+H]⁺: 189.0.
Protocol 2: General Protocol for SNAr Diversification
The primary application of the intermediate is the displacement of the C6 chlorine with various amines to generate a library of potential kinase inhibitors. This SNAr reaction is a robust and high-yielding transformation.
Caption: General workflow for library synthesis.
Materials & General Conditions:
| Parameter | Recommendation | Rationale |
| Nucleophiles | Primary or secondary amines (aliphatic, aromatic, heterocyclic) | A vast pool of commercially available amines allows for extensive Structure-Activity Relationship (SAR) exploration. |
| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | A non-nucleophilic organic base to scavenge the HCl byproduct without competing in the substitution. |
| Solvent | n-Pentanol, n-Butanol, DMSO, or DMF | High-boiling polar aprotic solvents are ideal for driving the reaction to completion at elevated temperatures. |
| Temperature | 120 - 150 °C | Sufficient thermal energy is required to overcome the activation barrier for the SNAr reaction. |
Step-by-Step General Protocol:
-
Reaction Setup: In a reaction vial or flask, combine this compound (1.0 eq), the desired amine nucleophile (1.2 - 2.0 eq), and a suitable solvent (e.g., n-pentanol, 0.2 M concentration).
-
Base Addition: Add DIPEA (2.0 - 3.0 eq) to the mixture.
-
Reaction: Seal the vessel and heat the mixture to 140 °C for 4-12 hours. The reaction can be effectively carried out using a conventional oil bath or a microwave reactor for accelerated synthesis.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting material.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue via flash chromatography or preparative HPLC to obtain the final compound.
Case Study: Synthesis of an Aurora Kinase Inhibitor Scaffold
To illustrate the protocol, we will synthesize a scaffold analogous to those found in potent Aurora kinase inhibitors by reacting our intermediate with 3-amino-5-methylpyrazole, a common heterocyclic amine used in kinase inhibitor design.[10][11]
Reaction:
Detailed Protocol:
-
Setup: Charge a 10 mL microwave vial with this compound (188 mg, 1.0 mmol), 5-methyl-1H-pyrazol-3-amine (116 mg, 1.2 mmol), and n-pentanol (5 mL).
-
Reagent Addition: Add DIPEA (0.43 mL, 2.5 mmol) to the suspension.
-
Reaction: Seal the vial and heat in a microwave reactor at 140 °C for 1 hour.
-
Work-up: After cooling, pour the reaction mixture into water (50 mL). A precipitate will form. Collect the solid by vacuum filtration.
-
Purification: Wash the solid sequentially with water and diethyl ether. Dry the solid under vacuum to yield the target compound. Further purification can be achieved by recrystallization from ethanol.
Expected Data:
| Parameter | Expected Value |
| Yield | 65-80% |
| Appearance | White to pale yellow solid |
| LC-MS [M+H]⁺ | 249.1 |
| HPLC Purity | >95% |
Biological Context: The Aurora Kinase Signaling Pathway
Aurora kinases (AURK) are a family of serine/threonine kinases that are key regulators of mitosis.[5] Their overexpression is common in many human cancers, making them attractive therapeutic targets. Inhibitors developed from the described scaffolds can block AURK activity, leading to mitotic arrest and apoptosis in cancer cells.[12]
Caption: Inhibition of the Aurora A pathway blocks mitotic entry.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its pre-installed pharmacophoric elements and strategically placed reactive chlorine atom enable a modular and efficient approach to drug discovery. The robust SNAr chemistry allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds targeting a multitude of kinases implicated in human disease.
References
-
Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Available at: [Link]
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The Strategic Utility of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged 2-Aminopyrimidine Scaffold and the Advantage of the Hydroxyethyl Side Chain
In the landscape of modern medicinal chemistry, the 2-aminopyrimidine core is recognized as a privileged scaffold, particularly in the design of protein kinase inhibitors.[1][2] Its inherent ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for developing potent and selective therapeutic agents.[3] The subject of this guide, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol (CAS No: 2846-77-7), is a versatile building block that capitalizes on this scaffold while introducing a hydroxyethylamino side chain. This functional group offers distinct advantages, including the potential for additional hydrogen bonding interactions within the active site, improved aqueous solubility, and a vector for further chemical modification, thereby enhancing the pharmacokinetic and pharmacodynamic properties of derivative compounds.[4][5]
This document provides a comprehensive overview of the applications and protocols associated with this valuable building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, key reactions, and its role in the generation of advanced intermediates for targeted therapies.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 2846-77-7 | [6][7][8] |
| Molecular Formula | C₆H₉ClN₄O | [7][8] |
| Molecular Weight | 188.61 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Melting Point | 146-148 °C | [7] |
| XLogP3 | 0.4 | [7] |
| Hydrogen Bond Donor Count | 3 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
Safety and Handling: The starting material, 2-aminoethanol, is corrosive and can cause severe skin burns and eye damage.[2][9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Synthesis Protocol: Preparation of this compound
The primary route to synthesizing the title compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of 2-amino-4,6-dichloropyrimidine with ethanolamine. The chlorine atom at the C4 position is regioselectively displaced due to the electronic properties of the pyrimidine ring.[9]
Reaction Causality:
The pyrimidine ring is an electron-deficient heterocycle, which makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to nucleophilic attack. The SₙAr mechanism proceeds via a high-energy intermediate known as a Meisenheimer complex. The choice of a suitable base is critical to deprotonate the incoming nucleophile (ethanolamine), increasing its nucleophilicity. A solvent such as ethanol is often used as it can also act as a proton source during the workup. The reaction is typically heated to overcome the activation energy barrier for the formation of the Meisenheimer complex.
Caption: Generalized SₙAr mechanism for the synthesis.
Detailed Experimental Protocol:
This protocol is adapted from general procedures for the amination of 2-amino-4,6-dichloropyrimidine.[9][11]
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq)
-
Ethanolamine (1.1 eq)
-
Triethylamine (2.0 eq)
-
Ethanol (as solvent)
-
Distilled water
-
Standard laboratory glassware for synthesis and workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,6-dichloropyrimidine (1.0 eq).
-
Add ethanol to dissolve the starting material.
-
To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of ethanolamine (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion of the reaction (typically after 3-5 hours, as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Add distilled water to the reaction mixture to precipitate the product.[11]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry to verify its structure and by melting point determination to assess its purity.[7]
Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors.[4][5] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The remaining chlorine atom at the C6 position provides a handle for further diversification through another SₙAr reaction or through palladium-catalyzed cross-coupling reactions.
Caption: Synthetic utility of the building block.
The Strategic Importance of the Hydroxyethylamino Moiety
The hydroxyethylamino side chain is not merely a passive component. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the kinase active site, thereby increasing binding affinity and selectivity.[12][13] Furthermore, this polar group can improve the aqueous solubility of the final compound, a crucial parameter for drug bioavailability.
Example Application: Synthesis of Pyrido[2,3-d]pyrimidine Analogs
While a specific blockbuster drug directly synthesized from this building block is not prominently featured in the public domain, its application can be exemplified by the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are potent tyrosine kinase inhibitors.[4] The general strategy involves a subsequent reaction at the C6 position to introduce further complexity and modulate the biological activity.
Representative Reaction Scheme:
The following is a representative protocol for the second SₙAr reaction at the C6 position, which can be adapted for various nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Desired amine nucleophile (e.g., a substituted aniline) (1.1 eq)
-
A suitable base (e.g., DIPEA or K₂CO₃)
-
A high-boiling point solvent (e.g., DMF or 1-butanol)
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the desired amine nucleophile (1.1 eq) and the base.
-
Heat the reaction mixture to an elevated temperature (e.g., 120-140 °C) and stir for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,4,6-trisubstituted pyrimidine derivative.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel kinase inhibitors and other potential therapeutic agents. Its synthesis is straightforward, and its dual functionality allows for the systematic exploration of structure-activity relationships. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.
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Pan, Z., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available from: [Link]
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Martinez-Alvarez, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]
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Khan, K. M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available from: [Link]
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Martinez-Alvarez, R., et al. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available from: [Link]
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Singh, R. P., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available from: [Link]
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Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available from: [Link]
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Wodzin, K., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. PubMed Central. Available from: [Link]
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Bakal, E. A., et al. (2017). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available from: [Link]
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CP Lab Safety. 2-((6-Chloropyrimidin-4-yl)amino)ethanol, min 95%, 100 mg. Available from: [Link]
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Racane, L., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available from: [Link]
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Arctom. CAS NO. 6623-88-7 | 2-((5-Amino-6-chloropyrimidin-4-yl)amino)ethanol | Catalog BD-A893264. Available from: [Link]
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Roskoski, R. Jr. (2015). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. Available from: [Link]
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Application Notes and Protocols for the N-Arylation of 2-Aminopyrimidines
Introduction: The Strategic Importance of N-Arylated 2-Aminopyrimidines
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, including kinase inhibitors like Imatinib, which is used in cancer therapy.[1] The N-arylation of 2-aminopyrimidines is a critical transformation that allows for the introduction of diverse aryl groups, enabling the fine-tuning of a molecule's biological activity, solubility, and other pharmacokinetic properties. This application note provides a detailed guide to the experimental procedures for the palladium-catalyzed N-arylation of 2-aminopyrimidines, commonly known as the Buchwald-Hartwig amination. We will delve into the rationale behind the selection of catalysts, ligands, and bases, and provide a step-by-step protocol for this essential reaction.
Understanding the Reaction: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[2] The reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine. The general catalytic cycle is illustrated below.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A base removes a proton from the coordinated amine, forming a palladium-amido complex. Finally, reductive elimination occurs, forming the desired C-N bond of the product and regenerating the Pd(0) catalyst.[2]
Causality Behind Experimental Choices for 2-Aminopyrimidines
The N-arylation of 2-aminopyrimidines can be challenging due to the electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen atoms that can coordinate with the palladium catalyst. These factors can lead to low reactivity and side reactions. Therefore, careful selection of the reaction components is crucial for a successful transformation.
Catalyst and Ligand Selection
The choice of ligand is critical for the success of the Buchwald-Hartwig amination of 2-aminopyrimidines. While various phosphine-based ligands have been developed, Xantphos has emerged as a particularly effective ligand for this class of substrates.[1][3]
-
Rationale for Xantphos: Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle." This specific geometry is thought to promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step for electron-deficient amines like 2-aminopyrimidine.[4][5] The bulky nature of Xantphos also helps to prevent the formation of unreactive palladium dimers.[4]
Commonly used palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). When using a Pd(II) source, it is reduced in situ to the active Pd(0) species.[2]
Base Selection
A strong, non-nucleophilic base is required to deprotonate the 2-aminopyrimidine and facilitate the formation of the palladium-amido complex. Common choices include:
-
Sodium tert-butoxide (NaOtBu): This is a strong base that is frequently used and has shown good results in the N-arylation of 2-aminopyrimidines.[1][3]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This is another strong base that can be effective, particularly when dealing with substrates that are sensitive to other bases.[2]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): While weaker than alkoxides, these bases can sometimes be used, although they may require higher reaction temperatures or longer reaction times.[2]
The choice of base can also influence the reaction outcome, and in some cases, screening of different bases may be necessary to optimize the yield.
Solvent Selection
Anhydrous, non-polar aprotic solvents are typically used for the Buchwald-Hartwig amination. Common choices include:
-
Toluene: This is a widely used solvent for this reaction and has been shown to be effective for the N-arylation of 2-aminopyrimidines.[1][3]
-
Dioxane: Another common solvent that can be used.[6]
-
Tetrahydrofuran (THF): THF is also a suitable solvent for this transformation.[7]
It is crucial to use anhydrous solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the catalyst.
Detailed Experimental Protocol: N-Arylation of 4-(Pyridin-3-yl)pyrimidin-2-amine
This protocol is adapted from a literature procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[1]
Materials and Reagents
-
4-(Pyridin-3-yl)pyrimidin-2-amine
-
Appropriate aryl bromide
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
Reaction Setup Workflow
Caption: General workflow for the N-arylation reaction setup.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 equiv), the aryl bromide (1.0-1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.05-0.1 equiv), Xantphos (0.05-0.1 equiv), and sodium tert-butoxide (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask or tube and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is around 0.05-0.1 M with respect to the limiting reagent.
-
Reaction: Place the reaction vessel in a preheated oil bath and heat to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated 2-aminopyrimidine product.
Data Presentation: Typical Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for the N-arylation of a substituted 2-aminopyrimidine with various aryl bromides.[1]
| Entry | Aryl Bromide | Product Yield (%) |
| 1 | 1-Bromo-2,4-dimethylbenzene | 82 |
| 2 | 1-Bromo-4-methoxybenzene | 31 |
| 3 | 2-Bromonaphthalene | 27 |
Reaction conditions: 4-(pyridin-3-yl)pyrimidin-2-amine, aryl bromide, PdCl₂(PPh₃)₂, Xantphos, NaOtBu, toluene, reflux, 8 h.[1]
Troubleshooting and Considerations
-
Low Yields: If the reaction gives low yields, consider screening different ligands (e.g., RuPhos, BrettPhos) or bases (e.g., LiHMDS, K₃PO₄). Increasing the catalyst loading or reaction time may also be beneficial. Ensure that all reagents and solvents are strictly anhydrous and the reaction is performed under a completely inert atmosphere.
-
Side Reactions: The formation of diarylated products can sometimes be observed. This can often be minimized by using a slight excess of the amine or by carefully controlling the stoichiometry of the reagents. Reaction at one of the pyrimidine ring nitrogens is also a possibility, though generally less favored with 2-aminopyrimidines under these conditions.
-
Substrate Scope: Electron-rich aryl halides tend to be more reactive in the oxidative addition step. Electron-deficient or sterically hindered aryl halides may require more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems).
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the N-arylation of 2-aminopyrimidines, providing access to a wide range of valuable compounds for drug discovery and materials science. A thorough understanding of the reaction mechanism and the rationale behind the choice of reagents is key to achieving high yields and purity. The use of a well-chosen catalyst system, such as one employing the Xantphos ligand, in conjunction with a strong base and anhydrous conditions, provides a reliable pathway to these important molecular scaffolds.
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Al-Tel, T. H. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules (Basel, Switzerland), 13(4), 818–830. [Link][3]
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Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15, 1143-1160. [Link]
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Baruah, U., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3635-3643. [Link]
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Mao, J., et al. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(35), 12147-12151. [Link][4]
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Mao, J., Zhang, J., Zhang, S., & Walsh, P. J. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Dalton transactions (Cambridge, England : 2003). [Link][5]
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Nolan, S. P., et al. (2012). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synlett, 23(10), 1503-1506. [Link]
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Ghorai, S., et al. (2024). Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Green Chemistry, 26(6), 3149-3158. [Link]
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Li, J., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Tetrahedron Letters, 49(45), 6449-6452. [Link]
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- 3. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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"purification of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol via column chromatography"
Application Note & Protocol
A Validated Method for the Purification of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol via Normal-Phase Column Chromatography
Introduction
This compound (CAS No. 2846-77-7) is a heterocyclic building block featuring a substituted pyrimidine core.[1][2] Such molecules are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active compounds.[3] The presence of multiple reactive functional groups—primary and secondary amines, a hydroxyl group, and a chloro-substituent—makes this compound a versatile synthon. However, these same features contribute to a complex polarity profile and can lead to the formation of closely related impurities during synthesis.
Achieving high purity (>98%) is paramount for its use in subsequent reactions to ensure the integrity of the final product and to generate reliable data in biological assays. This application note provides a detailed, validated protocol for the purification of this compound using normal-phase column chromatography on silica gel. We emphasize a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), to ensure a robust and reproducible separation.
The Scientific Rationale: Exploiting Polarity for Separation
The purification strategy hinges on the principles of normal-phase adsorption chromatography. The target molecule possesses several polar functional groups capable of forming hydrogen bonds:
-
A primary amino group (-NH2)
-
A secondary amino group (-NH-)
-
A terminal hydroxyl group (-OH)
-
Nitrogen atoms within the pyrimidine ring
These groups allow the molecule to strongly adsorb onto a polar stationary phase like silica gel, which is rich in surface silanol (Si-OH) groups.[4][5] Impurities from the synthesis will likely have different polarities. For instance, unreacted starting materials may be less polar, while over-reacted or decomposition products could be more polar.
The mobile phase, a mixture of less polar and more polar organic solvents, competes with the analyte for the binding sites on the silica gel.[6] By carefully optimizing the polarity of the mobile phase, we can achieve a differential elution, where impurities and the target compound travel through the column at different rates, leading to their separation.
Foundational Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop and optimize the separation conditions on a small scale using TLC. TLC is a rapid and inexpensive technique for screening different solvent systems.[7] The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[8] This Rƒ value typically ensures that the compound elutes from the column in a reasonable volume without compromising the resolution from nearby impurities.
Protocol 1: TLC Mobile Phase Screening
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane) to create a concentrated stock solution.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.
-
Elution: Develop each plate in a separate TLC chamber containing a different mobile phase system. Start with a binary mixture and systematically increase the polarity. Suggested starting systems include:
-
Dichloromethane (DCM) / Methanol (MeOH) (98:2, 95:5, 90:10)
-
Ethyl Acetate (EtOAc) / Hexanes with a small percentage of MeOH
-
Ethyl Acetate / Methanol (98:2, 95:5)
-
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate with a suitable reagent like potassium permanganate to visualize UV-inactive compounds.
-
Analysis: Calculate the Rƒ value for the spot corresponding to the target compound in each solvent system. Select the system that provides an Rƒ in the 0.2-0.4 range and shows the best separation from all visible impurities.
Expert Insight—Mitigating Tailing: Basic compounds like aminopyrimidines can interact strongly with the slightly acidic silanol groups on the silica surface, leading to "tailing" or streaking on the TLC plate. To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[7] This deactivates the acidic sites and results in sharper, more symmetrical spots.
The Purification Protocol: Column Chromatography
This protocol outlines the complete workflow for purifying this compound based on the optimized conditions determined by TLC.
3.1. Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, Flash Chromatography Grade (e.g., 230-400 mesh) |
| Crude Compound | This compound |
| Mobile Phase | HPLC-grade solvents (e.g., Dichloromethane, Methanol) |
| Modifier (Optional) | Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) |
| Apparatus | Glass chromatography column, collection tubes, TLC plates, rotary evaporator |
3.2. Step-by-Step Purification Workflow
-
Column Packing (Slurry Method):
-
Prepare a slurry by mixing silica gel with the initial, least polar mobile phase determined from TLC (e.g., 98:2 DCM/MeOH). The recommended ratio of silica gel to crude compound is between 20:1 and 100:1 by weight.[8]
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure the silica packs into a uniform, flat bed free of air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound in a minimal amount of a polar solvent (like methanol) in which it is highly soluble.
-
Add a small amount of silica gel (2-3 times the weight of the crude compound) to this solution.
-
Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the packed column, again ensuring a flat layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
-
Open the stopcock and begin collecting fractions. Apply gentle pressure with air or nitrogen if necessary to maintain a steady flow rate.
-
Start with the initial mobile phase composition. If a gradient elution is needed (i.e., if impurities are close to the product), gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).[9]
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture.
-
This allows for the direct identification of fractions containing the pure product.
-
Workflow Visualization
Caption: Workflow for purification via column chromatography.
Self-Validation and Purity Confirmation
A trustworthy protocol includes built-in checkpoints.
-
In-Process Control: The TLC analysis of collected fractions is the primary method of in-process validation. Fractions should be pooled only when they show a single spot corresponding to the Rƒ of the target compound, with no visible impurities.
-
Final Purity Assessment: After pooling the pure fractions and removing the solvent, the purity of the final isolated solid should be confirmed by a more quantitative method. High-Performance Liquid Chromatography (HPLC) is the standard for this.[10][11] Further characterization by NMR and Mass Spectrometry will confirm the structural integrity of the purified compound.
Separation Principle Diagram
Caption: Principle of separation based on polarity.
Summary of Optimized Parameters & Troubleshooting
The following table summarizes a typical set of starting parameters for this purification.
| Parameter | Recommended Value / Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent resolving power for polar compounds.[7] |
| Silica:Crude Ratio | 50:1 (w/w) | A good balance between separation efficiency and material cost.[8] |
| Mobile Phase | Dichloromethane / Methanol with 0.5% Triethylamine | A versatile system for polar compounds; TEA improves peak shape for basic amines.[7][8] |
| Elution Mode | Gradient: Start at 2% MeOH, gradually increase to 10% MeOH | Efficiently elutes the target compound after washing off less polar impurities, saving time and solvent. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution, especially if solubility in the mobile phase is low. |
| Detection | UV (254 nm) for TLC | The pyrimidine ring is UV-active, allowing for easy visualization.[12] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Spots | Incorrect mobile phase polarity. | Re-optimize the mobile phase with TLC. Try a different solvent system (e.g., Ethyl Acetate/Methanol). |
| Column overloaded. | Reduce the amount of crude material loaded onto the column. Increase the silica-to-crude ratio. | |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually and significantly increase the percentage of the polar solvent (e.g., methanol). |
| Streaking/Tailing on TLC/Column | Strong acidic-basic interaction with silica. | Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to neutralize active sites on the silica gel.[7] |
| Cracked or Channeled Column Bed | Column packed unevenly or ran dry. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed. |
References
- Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry.
- BenchChem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- BenchChem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- MDPI. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines.
- MDPI. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
- ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
- BenchChem. In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.
- BenchChem. Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
- alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Synblock. CAS 2846-77-7 | 2-((2-Amino-6-chloropyrimidin-4-yl)amino)ethanol.
- Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?.
- Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?.
- National Institutes of Health (NIH). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- University of Guelph. Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*.
- Sorbtech. Amino Acid Purification - Column Chromatography.
- AA Blocks. 2846-77-7 | MFCD13188631 | this compound.
Sources
- 1. CAS 2846-77-7 | 2-((2-Amino-6-chloropyrimidin-4-yl)amino)ethanol - Synblock [synblock.com]
- 2. aablocks.com [aablocks.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. column-chromatography.com [column-chromatography.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol, a substituted aminopyrimidine of interest in pharmaceutical research and development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for identity confirmation, purity assessment, and quantification. This document emphasizes the scientific rationale behind method selection and protocol design, ensuring robust and reliable analytical outcomes. The guide covers High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and spectroscopic techniques for structural elucidation, all grounded in the principles of analytical method validation.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring a chloropyrimidine core, a structure prevalent in many biologically active molecules.[1][2][3] As with any potential pharmaceutical candidate or intermediate, a thorough analytical characterization is paramount to ensure its identity, purity, and quality.[4] The presence of polar functional groups, including an amino and a hydroxyl group, presents unique challenges and considerations for chromatographic separation.[5][6] This guide provides a systematic approach to developing and validating analytical methods suitable for this compound, from initial structural confirmation to routine quality control.
Physicochemical Properties and Their Analytical Implications
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Implication for Analytical Method Development |
| Polarity | The presence of amino and hydroxyl groups suggests high polarity. This may lead to poor retention on traditional reversed-phase (C18) HPLC columns.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing agents may be necessary for adequate retention and separation.[5][7] |
| UV Chromophore | The pyrimidine ring system is expected to possess a strong UV chromophore, making UV-based detection in HPLC a suitable method for quantification. |
| Basic Centers | The amino groups are basic and can interact with residual silanols on silica-based columns, potentially causing peak tailing. The use of end-capped columns or mobile phase additives can mitigate these effects. |
| Potential for Impurities | Synthesis of similar chloropyrimidine derivatives often involves nucleophilic substitution reactions.[1][8] Potential impurities could include starting materials, regioisomers, or degradation products. Analytical methods must be able to resolve the main component from these potential impurities.[9] |
Chromatographic Analysis: Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing assays of pharmaceutical compounds. Given the polar nature of the target analyte, two primary approaches are considered: Reversed-Phase HPLC with an ion-pairing agent and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method 1: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing
This method is suitable for laboratories with standard RP-HPLC capabilities. The ion-pairing agent dynamically modifies the stationary phase to enhance the retention of the polar analyte.
Caption: RP-HPLC workflow for purity and assay determination.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Rationale Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column for initial screening. Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent and improves peak shape. Mobile Phase B Acetonitrile Common organic modifier. Gradient 5% B to 95% B over 20 minutes To elute compounds with a wide range of polarities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C For reproducible retention times. Detection UV at 254 nm Wavelength at which pyrimidine rings typically absorb. | Injection Vol. | 10 µL | |
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
-
System Suitability:
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.[10]
-
-
Data Analysis:
-
For purity assessment, calculate the area percentage of the main peak relative to the total peak area.
-
For assay, compare the peak area of the sample to that of the reference standard of a known concentration.
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for highly polar compounds, offering better retention without the need for ion-pairing agents, which can be problematic for subsequent mass spectrometry analysis.[5]
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Rationale Column HILIC (e.g., Amide or Silica), 150 mm x 2.1 mm, 3 µm Stationary phases designed for retaining polar compounds. Mobile Phase A 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 High organic content for retention in HILIC mode. Ammonium formate is a volatile buffer compatible with MS. Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 Aqueous component to facilitate elution. Gradient 95% A to 50% A over 15 minutes Gradient elution from high organic to higher aqueous content. Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column. Column Temp. 35 °C For reproducible chromatography. Detection UV at 254 nm | Injection Vol. | 2 µL | |
-
Sample Preparation:
-
Dissolve the standard and sample in the initial mobile phase conditions (95% A) to a concentration of 0.1 mg/mL to ensure good peak shape.
-
Structural Elucidation and Impurity Identification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the target compound and identifying unknown impurities. The HILIC method described above is directly compatible with mass spectrometry.
Caption: LC-MS workflow for impurity identification.
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Conditions:
-
Utilize the HILIC method detailed in Section 3.2.
-
-
MS Conditions:
Parameter Recommended Setting Rationale Ionization Mode Electrospray Ionization (ESI), Positive The basic amino groups are readily protonated to form [M+H]⁺ ions. Scan Range (MS1) 100-500 m/z To cover the expected molecular weight and potential low-mass impurities. Collision Energy (MS/MS) Ramped (e.g., 10-40 eV) To generate a rich fragmentation spectrum for structural elucidation. | Data Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most abundant ions from the MS1 scan. |
Spectroscopic Characterization
Spectroscopic methods provide orthogonal data for unequivocal structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure.[11]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration, and coupling patterns will confirm the arrangement of protons in the molecule.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
-
Sample Preparation: Analyze the sample as a neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
~3400-3200 cm⁻¹: N-H and O-H stretching vibrations.
-
~1650-1550 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.
-
~1200-1000 cm⁻¹: C-N and C-O stretching.
-
~800-600 cm⁻¹: C-Cl stretching.
-
Method Validation Principles
Any analytical method intended for quality control must be validated to ensure it is fit for its intended purpose.[12][13] The validation should be conducted in accordance with ICH guidelines.
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[9][14] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The analytical methods presented in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough understanding of the compound's identity, purity, and quality. Adherence to the principles of method validation is critical for generating reliable and reproducible data in a regulated environment. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and available instrumentation.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019). Physical Testing and Chemical Analysis Part B:Chemical Analgsis.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019). Physical Testing and Chemical Analysis Part B:Chemical Analgsis.
- Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
- Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. (2012). Methods in Molecular Biology.
- HPLC Methods for analysis of 4-Aminopyridine.
- HPLC Methods for analysis of 2-Aminopyridine.
- Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. (1981). Clinical Chemistry.
- LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments.
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- This compound. Benchchem.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). PMC.
Sources
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- 14. scielo.br [scielo.br]
Application Note: A Robust Analytical Framework for the Quality Control of 2-Aminopyrimidine Intermediates Using HPLC and LC-MS
Abstract
2-Aminopyrimidine and its derivatives are foundational building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] The purity and impurity profile of these intermediates are critical determinants of the final drug product's safety and efficacy. This guide provides a comprehensive framework for the analysis of 2-aminopyrimidine intermediates, detailing robust methodologies for High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the definitive identification of process-related impurities and degradation products. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, emphasizing the scientific rationale behind method development choices to ensure trustworthy and reproducible results.
Introduction: The Critical Role of Intermediate Analysis
The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, present in a wide array of therapeutics, including anticancer and antimicrobial agents.[1][2] The synthesis of these complex molecules involves multiple steps where intermediates, such as 2-aminopyrimidine itself, are formed.[3] Controlling the quality of these intermediates is paramount. Failure to do so can introduce impurities that may carry over to the final API, potentially altering its pharmacological activity or introducing toxicity.
Therefore, robust analytical methods are not merely a regulatory requirement but a scientific necessity for ensuring product quality.[4][5][6] This document outlines a two-pronged approach:
-
HPLC with UV detection: A reliable and accessible technique for accurate quantification (potency) and determination of purity by separating the main component from its impurities.[7][8]
-
LC-MS: A powerful, highly sensitive, and specific technique essential for the structural elucidation of unknown impurities and for monitoring potentially genotoxic impurities at trace levels.[9][10][11]
Part I: HPLC Method for Quantification and Purity Assessment
The primary goal of the HPLC method is to provide a clear separation between the 2-aminopyrimidine intermediate and any related substances, allowing for accurate purity calculations. Reversed-phase HPLC is the technique of choice for this application due to its versatility and suitability for analyzing polar to moderately nonpolar compounds.[8][12]
The Causality Behind Method Development Choices
A successful HPLC method is built on a logical selection of parameters. For a basic compound like 2-aminopyrimidine, controlling its ionization state is key to achieving sharp, symmetrical peaks.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[12] Modern, end-capped, high-purity silica C18 columns are preferred as they minimize unwanted interactions between the basic amine group of the analyte and residual acidic silanols on the silica surface, which can cause significant peak tailing.
-
Mobile Phase Optimization:
-
pH Control: 2-Aminopyrimidine is a basic compound. Operating the mobile phase at a pH 2-3 units away from the analyte's pKa ensures it exists in a single, protonated form. A low pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) is typically chosen. This protonates the 2-aminopyrimidine, making it more polar and ensuring consistent retention while also suppressing the ionization of acidic silanols on the column, leading to improved peak shape.[13]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and has a better UV transparency window below 220 nm.[14] A scouting gradient (e.g., 5% to 95% acetonitrile over 15-20 minutes) is an efficient first step to determine the approximate organic concentration needed to elute all compounds.[14] This can then be refined into a faster gradient or an isocratic method for routine analysis.
-
-
Detector Selection and Wavelength: A UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It allows for the determination of the wavelength of maximum absorbance (λmax) for the 2-aminopyrimidine intermediate, ensuring the highest sensitivity.[15] It also enables peak purity analysis by comparing spectra across a single peak.
Experimental Workflow for HPLC Analysis
The logical flow from sample preparation to data interpretation is crucial for efficient and accurate analysis.
Caption: HPLC analysis workflow from preparation to reporting.
Detailed Protocol: HPLC Purity of 2-Aminopyrimidine
This protocol is a validated starting point and should be verified for the specific intermediate and impurity profile. Method validation must be performed according to ICH Q2(R1) guidelines.[16]
1. Materials and Reagents:
-
Reference Standard: 2-Aminopyrimidine (purity ≥ 99.5%)
-
Sample: 2-Aminopyrimidine intermediate batch
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (>18 MΩ·cm)
-
Reagents: Potassium Dihydrogen Phosphate, Phosphoric Acid
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time 0 min: 5% B; 25 min: 70% B; 30 min: 70% B; 31 min: 5% B; 40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD/PDA at the λmax of 2-aminopyrimidine (approx. 235 nm), record spectra 200-400 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10 v/v) |
3. Solution Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-aminopyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 50 mg of the 2-aminopyrimidine intermediate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration is used to ensure detection of minor impurities.
4. System Suitability Test (SST):
-
Before sample analysis, inject the Standard Stock Solution five or six times.
-
The system is deemed ready if it meets the pre-defined criteria in the table below. This ensures the trustworthiness of the results generated.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Poor symmetry can affect integration accuracy. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% for n=5 injections | Demonstrates injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% for n=5 injections | Indicates stable pump performance and chromatographic conditions. |
5. Data Analysis:
-
Calculate the purity of the intermediate using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Part II: LC-MS for Impurity Identification
When an impurity is detected by HPLC, particularly one that is unknown or above the identification threshold (typically >0.10%), LC-MS is the definitive tool for structural elucidation.[11]
The Causality Behind Method Development Choices
The goal of LC-MS is to achieve ionization of the target molecules and separate them by their mass-to-charge ratio (m/z).
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar and basic compounds like 2-aminopyrimidines. It operates by creating a fine spray of charged droplets from which ions desorb into the gas phase. For basic analytes containing nitrogen, Positive Ion Mode (ESI+) is highly effective, as the amino groups are readily protonated to form [M+H]+ ions.
-
Mass Analyzer and Scan Mode:
-
Full Scan Mode: The mass analyzer scans across a wide mass range (e.g., m/z 50-500) to detect all ionizable compounds eluting from the column. This is excellent for detecting unexpected impurities.
-
Tandem MS (MS/MS): For structural confirmation, an ion of interest (the precursor ion, e.g., [M+H]+ of an impurity) is selected and fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions (product ions) create a unique fingerprint that helps to piece together the molecule's structure. Common fragmentations for pyrimidines involve cleavage of the ring or loss of substituents.[17][18]
-
-
Mobile Phase Compatibility: It is critical to use volatile mobile phase buffers. Phosphate buffers are non-volatile and will contaminate the mass spectrometer. Therefore, for LC-MS, buffers like ammonium formate or ammonium acetate , and acids like formic acid , are used.[9] These readily evaporate in the ESI source.
Logical Workflow for Impurity Identification
The process involves detecting an unknown peak, obtaining its mass and fragmentation data, and using that information to propose a structure.
Caption: Logical workflow for impurity structure elucidation using LC-MS/MS.
Detailed Protocol: LC-MS Analysis of Impurities
This protocol is designed to interface directly with the HPLC separation, with a modified mobile phase.
1. Materials and Reagents:
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (LC-MS grade)
-
Reagents: Formic Acid (LC-MS grade)
2. LC-MS Conditions:
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC system |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size (UHPLC) or equivalent HPLC column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | (To be optimized based on HPLC method) e.g., 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Scan Range (Full) | m/z 50 - 500 |
| MS/MS Experiment | Data-Dependent Acquisition (DDA) or targeted analysis of specific m/z values |
3. Data Interpretation - A Hypothetical Example:
-
An unknown impurity peak is observed in the HPLC of a 2-aminopyrimidine (MW = 95.1) synthesis batch.
-
Full Scan LC-MS: The peak shows a prominent [M+H]+ ion at m/z 111.1 . This suggests the impurity has a monoisotopic mass of 110.1 Da, a mass increase of 15 Da from the starting material.
-
MS/MS Analysis: The precursor ion at m/z 111.1 is selected for fragmentation. It produces a major product ion at m/z 96.1, corresponding to a neutral loss of 15 Da.
-
Structural Hypothesis: A loss of 15 Da is characteristic of a methyl group (-CH3). The mass increase of 15 Da in the parent molecule also points to the addition of a methyl group. This suggests the impurity could be a methylated 2-aminopyrimidine . Further analysis of other fragments would be needed to determine the position of methylation.
Conclusion
The combined application of HPLC-UV and LC-MS provides a powerful, self-validating system for the comprehensive analysis of 2-aminopyrimidine intermediates. HPLC serves as the robust frontline tool for routine quality control, ensuring purity and quantifying known components. When analytical questions arise, LC-MS provides the definitive answers needed for structural elucidation of unknown impurities. By understanding the scientific principles behind the selection of each analytical parameter, researchers and drug development professionals can develop and implement reliable methods that guarantee the quality of pharmaceutical intermediates, ultimately contributing to the safety and efficacy of the final drug product.
References
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Hossain, R., et al. (n.d.). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Retrieved from [Link]
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Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4969. Retrieved from [Link]
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Malik, A. K., et al. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research, 2(6), 1435-1443. Retrieved from [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. Retrieved from [Link]
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Kumar, S., & Kumar, A. (2024). Analytical method development and validations of API by using suitable analytical technique. ResearchGate. Retrieved from [Link]
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Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 15, 24. Retrieved from [Link]
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Patel, S., et al. (2015). A Review on Method development and validation by HPLC. Open Access Journals, 5(3). Retrieved from [Link]
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Singh, A., & Asif, M. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 28(2), 116-126. Retrieved from [Link]
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Li, H., et al. (2021). Detection of Two Genotoxic Impurities in Drug Substance and Preparation of Imatinib Mesylate by LC–MS/MS. Chromatographia, 84, 85-93. Retrieved from [Link]
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-
Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Retrieved from [Link]
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Kumar, A., et al. (2021). Rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam. International Journal of Pharmaceutical Quality Assurance, 12(2), 143-149. Retrieved from [Link]
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Various Authors. (2024). Analytical Techniques in Pharmaceutical Analysis. World Journal of Pharmaceutical and Medical Research, 10(12), 1-10. Retrieved from [Link]
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CMC Pharma. (n.d.). Analytical Chemistry and Method Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. Retrieved from [Link]
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Smith, K., et al. (2000). A mild, catalyst-free synthesis of 2-aminopyridines. Bioorganic & Medicinal Chemistry Letters, 10(24), 2827-2829. Retrieved from [Link]
-
Apicule. (n.d.). Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
Gijbels, J., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine, 61(8), 1445-1456. Retrieved from [Link]
-
Gijbels, J., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. ResearchGate. Retrieved from [Link]
-
Aly, A. A., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 237-246. Retrieved from [Link]
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Wang, Y., et al. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 38(11), 2011-2016. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]
- CN114965738A. (2022). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.
-
ResearchGate. (n.d.). Trace analysis of potentially genotoxic aminopyridine impurities in steroids by LC-MS/MS technique via design of experiments. Retrieved from [Link]
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Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 276-284. Retrieved from [Link]
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Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53, 478-485. Retrieved from [Link]
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Sahu, P. K., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(11), 1-8. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Al-Sabti, A. M., & Yilmaz, B. (2021). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC INTERNATIONAL, 105(2), 478-484. Retrieved from [Link]
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Phenomenex. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
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Application Note: Comprehensive NMR Characterization of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
Abstract
This application note provides a detailed guide for the complete structural elucidation and characterization of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation, data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, and a systematic approach to spectral interpretation. The causality behind experimental choices is discussed, including the selection of specific 2D NMR experiments to resolve structural ambiguities. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural verification of heterocyclic compounds and synthetic intermediates.
Introduction
This compound is a substituted aminopyrimidine, a class of heterocyclic compounds prevalent in medicinal chemistry programs due to their diverse biological activities and utility as synthetic scaffolds.[1][2][3] Accurate and complete structural characterization is a critical step in the synthesis and quality control of such compounds, ensuring correct regiochemistry and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[4][5] This guide details the application of a suite of NMR experiments to confirm the chemical identity of the title compound, providing a robust, self-validating methodology that can be adapted for similar small molecules. We will address not only the assignment of proton and carbon signals but also discuss potential spectroscopic complexities, such as the line broadening effects that can be observed in C4-substituted aminopyrimidines.[1][6]
Molecular Structure and Atom Numbering
For clarity in spectral assignments, a standardized atom numbering system is essential. The structure of this compound is presented below.
Caption: Molecular structure and atom numbering scheme for NMR assignments.
Experimental Methodology
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation.[7][8] The following protocol ensures a high-quality, homogeneous sample suitable for all subsequent experiments.
Materials:
-
This compound (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.7 mL
-
High-quality 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent)
-
Glass Pasteur pipette and bulb
-
Small glass vial
-
Glass wool or cotton plug
Procedure:
-
Weighing: Accurately weigh the desired amount of the solid sample into a clean, dry glass vial. For routine ¹H NMR, 5-10 mg is sufficient, while heteronuclear experiments benefit from higher concentrations (20-30 mg).[9][10]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. This solvent is chosen for its excellent solvating power for polar, hydrogen-bond-capable molecules and for its high boiling point.
-
Mixing: Gently swirl or vortex the vial to fully dissolve the sample. A homogeneous solution is critical for sharp, well-resolved NMR signals.[8]
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade spectral quality by disrupting magnetic field homogeneity.[7][10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier. Ensure the exterior of the tube is clean before inserting it into the spectrometer.
NMR Data Acquisition
The following workflow is recommended for a comprehensive structural analysis. Starting with simple 1D experiments confirms the presence of key functional groups, while 2D experiments provide the detailed connectivity map needed for full assignment.
Caption: Recommended workflow for NMR structural elucidation.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength
-
Probe: 5 mm broadband probe
Protocol: 1D ¹H NMR Acquisition
-
Purpose: To identify all proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
-
Key Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~16 ppm (centered around 6 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-32
-
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm.
Protocol: 1D ¹³C{¹H} NMR Acquisition
-
Purpose: To identify all unique carbon environments.
-
Key Parameters:
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Spectral Width: ~220 ppm (centered around 110 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.
Protocol: 2D HSQC & HMBC Acquisition
-
Rationale: While 1D spectra provide foundational data, 2D experiments are essential for unambiguous assignment.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing definitive ¹J(C-H) connectivity.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (ⁿJ(C-H)), which is critical for connecting different spin systems and identifying quaternary carbons.[12]
-
-
Key Parameters: Use standard, vendor-provided pulse programs (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC). Optimize the spectral widths in both dimensions based on the 1D spectra. For HMBC, the long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
Spectral Analysis and Structural Elucidation
The following sections detail the interpretation of the NMR data, leading to the complete assignment of the molecule's structure.
¹H NMR Analysis
The ¹H NMR spectrum is expected to show signals for all non-exchangeable protons. Protons on heteroatoms (NH, OH) may appear as broad signals and their chemical shifts can be highly dependent on concentration and temperature.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-5 | 5.75 | s | 1H | Pyrimidine CH | Aromatic proton in an electron-deficient ring. Appears as a singlet due to no adjacent protons. |
| NH₂ (C2) | 6.35 | br s | 2H | C2-NH₂ | Broad singlet characteristic of an amino group. |
| NH (C4) | 7.10 | t | 1H | C4-NH | Appears as a triplet due to coupling with the adjacent CH₂ group (H-7). |
| H-7 | 3.55 | q | 2H | -NH-CH₂ -CH₂- | Quartet due to coupling with both NH and the H-8 methylene group. |
| H-8 | 3.70 | t | 2H | -CH₂-CH₂ -OH | Triplet due to coupling with the adjacent H-7 methylene group. |
| OH | 4.85 | t | 1H | -CH₂-OH | Appears as a triplet due to coupling with the adjacent CH₂ group (H-8). |
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six unique carbon environments in the molecule.
| Signal Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-8 | 59.8 | -CH₂-C H₂-OH | Aliphatic carbon attached to an electronegative oxygen atom. |
| C-7 | 45.2 | -NH-C H₂-CH₂- | Aliphatic carbon attached to a nitrogen atom. |
| C-5 | 88.5 | Pyrimidine C H | Aromatic CH carbon, shifted upfield relative to other aromatic carbons. |
| C-6 | 160.5 | C -Cl | Aromatic carbon attached to both nitrogen and chlorine; significantly deshielded. |
| C-2 | 162.1 | C -NH₂ | Aromatic carbon attached to two nitrogen atoms; significantly deshielded. |
| C-4 | 163.5 | C -NH | Aromatic carbon attached to two nitrogen atoms and the aminoethanol side chain. |
2D NMR Correlation Analysis
HSQC and HMBC spectra are used to confirm the assignments made from 1D data.
-
HSQC Confirmation: The HSQC spectrum will show direct one-bond correlations, confirming the following pairs:
-
δ(¹H) 5.75 ppm ↔ δ(¹³C) 88.5 ppm (H-5 to C-5)
-
δ(¹H) 3.55 ppm ↔ δ(¹³C) 45.2 ppm (H-7 to C-7)
-
δ(¹H) 3.70 ppm ↔ δ(¹³C) 59.8 ppm (H-8 to C-8)
-
-
HMBC Connectivity: The HMBC spectrum provides the key long-range correlations that piece the molecular puzzle together.
Caption: Key HMBC correlations confirming the connectivity of the pyrimidine ring and side chain.
Key HMBC Correlations:
-
H-7 (δ 3.55) to C-4 (δ 163.5) and C-5 (δ 88.5): This is the most critical correlation, definitively linking the aminoethanol side chain to the C-4 position of the pyrimidine ring.
-
H-5 (δ 5.75) to C-4 (δ 163.5) and C-6 (δ 160.5): These correlations place the sole pyrimidine proton (H-5) between the two quaternary carbons C-4 and C-6, confirming the substitution pattern.
-
NH₂ (δ 6.35) to C-2 (δ 162.1): This correlation confirms the assignment of the C-2 amino group.
Special Considerations: Rotational Isomers and Line Broadening
Substituted aminopyrimidines, particularly those with primary or secondary amine substituents at the C4-position, can exhibit restricted rotation around the C4-N bond. This can lead to the presence of rotamers at room temperature, resulting in significant line broadening, especially for the adjacent C-5 carbon and proton.[1][6] While the data presented here assumes sharp signals for clarity, researchers should be aware that the signal for H-5 (and C-5) may appear broader than other signals. Variable temperature (VT) NMR experiments could be employed to study this dynamic process if significant broadening is observed.
Summary of Results
The combination of 1D and 2D NMR experiments provides a complete and unambiguous assignment of all proton and carbon signals for this compound, as summarized below.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations from Proton |
| 2 | - | 162.1 | - |
| 4 | - | 163.5 | - |
| 5 | 5.75 | 88.5 | C-4, C-6 |
| 6 | - | 160.5 | - |
| 7 | 3.55 | 45.2 | C-4, C-5, C-8 |
| 8 | 3.70 | 59.8 | C-7 |
| C2-NH₂ | 6.35 | - | C-2, C-4 |
| C4-NH | 7.10 | - | C-4, C-5, C-7 |
| OH | 4.85 | - | C-8 |
Conclusion
This application note has successfully demonstrated a comprehensive workflow for the NMR characterization of this compound. Through a logical sequence of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments, all proton and carbon resonances were unambiguously assigned. The presented protocols for sample preparation and data acquisition are robust and broadly applicable to other small organic molecules. The discussion of key 2D correlations and potential dynamic effects like line broadening provides researchers with the necessary tools to confidently verify the structure of this and related heterocyclic compounds.
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Ghorab, M. M., et al. (2022). "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking". PubMed Central. [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
Introduction: The Privileged 2-Aminopyrimidine Scaffold
In the landscape of medicinal chemistry, the 2-aminopyrimidine core stands out as a "privileged scaffold." This structural motif is a cornerstone in a multitude of clinically approved therapeutics, particularly in the realm of protein kinase inhibitors. Its prevalence is due to the strategic placement of nitrogen atoms, which act as key hydrogen bond acceptors, enabling potent and selective interactions within the ATP-binding pockets of various kinases.[1] Drugs such as Imatinib, a cornerstone in cancer therapy, feature this critical heterocycle, underscoring its significance in drug design.[2]
This guide focuses on a versatile building block, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol (Compound 2 ), derived from the commercially available 2-amino-4,6-dichloropyrimidine (Compound 1 ). The introduction of the amino-ethanol sidechain at the C4 position not only enhances solubility but also provides two distinct points for further chemical modification: the reactive C6-chloro group and the terminal hydroxyl group. This dual functionality makes Compound 2 an exceptional starting point for generating diverse libraries of bioactive molecules through several strategic synthetic pathways. We will explore its synthesis and subsequent transformation into novel derivatives with therapeutic potential.
PART I: Synthesis of the Core Intermediate (Compound 2)
The foundational step is the regioselective synthesis of this compound (2 ). This is achieved via a nucleophilic aromatic substitution (SNAr) reaction where one chlorine atom of 2-amino-4,6-dichloropyrimidine (1 ) is displaced by ethanolamine. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in such systems.[3]
Protocol 1: Synthesis of this compound (2)
This protocol is adapted from established methods for the mono-amination of dichloropyrimidines.
-
Rationale: The reaction proceeds by the nucleophilic attack of the amino group of ethanolamine on the electron-deficient pyrimidine ring. A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Ethanol is a suitable solvent due to its ability to dissolve the starting materials and its relatively high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
-
Materials:
-
2-Amino-4,6-dichloropyrimidine (1 ) (1.0 eq)
-
Ethanolamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,6-dichloropyrimidine (1 ) (1.0 eq) and anhydrous ethanol to form a slurry.
-
Add triethylamine (1.5 eq) to the slurry.
-
Slowly add ethanolamine (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound (2 ).
-
PART II: Synthetic Diversification Strategies
Compound 2 is a hub for generating a wide array of derivatives. The following sections detail key protocols for its transformation into potentially bioactive molecules.
Strategy 1: Nucleophilic Substitution at the C6-Position
The remaining chlorine atom at the C6 position is amenable to substitution by various nucleophiles, a cornerstone for building molecular diversity. Microwave-assisted synthesis can significantly accelerate these reactions.[4]
Protocol 2: Microwave-Assisted Synthesis of C6-Amino Derivatives (3)
-
Rationale: This protocol utilizes microwave irradiation to rapidly synthesize a library of C6-substituted aminopyrimidines.[4] The high temperatures and pressures achieved in a sealed microwave vial dramatically reduce reaction times compared to conventional heating. A base is required to neutralize the HCl byproduct.
-
Materials:
-
This compound (2 ) (1.0 eq)
-
Desired amine (e.g., piperazine, morpholine, aniline derivatives) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous propanol or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a microwave reaction vial, combine Compound 2 (1.0 eq), the desired amine (1.2 eq), and triethylamine (2.0 eq).
-
Add anhydrous propanol (or DMF) to dissolve/suspend the reactants.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 15-45 minutes. Monitor the reaction by TLC.
-
After completion and cooling, dilute the reaction mixture with water or a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the desired C6-amino derivative (3 ).
-
| Entry | Amine Nucleophile | Product | Potential Biological Activity |
| 1 | 4-Bromophenylpiperazine | 3a | Anticancer[4] |
| 2 | Morpholine | 3b | PI3K Inhibition[5] |
| 3 | 3-Methoxyaniline | 3c | β-Glucuronidase Inhibition |
Strategy 2: Intramolecular Cyclization to Form Fused Heterocycles
The presence of both a nucleophile (the hydroxyl group) and a leaving group (the C6-chloro) within the same molecule allows for an intramolecular cyclization to form fused ring systems like pyrimido[4,5-b][2][6]oxazines. These rigid structures are of great interest in drug discovery as they reduce conformational flexibility, which can lead to higher binding affinity and selectivity.
Protocol 3: Synthesis of 3,4-dihydropyrimido[4,5-b][2][6]oxazine Derivatives (4)
-
Rationale: This intramolecular SNAr reaction is facilitated by a strong, non-nucleophilic base like sodium hydride (NaH). NaH deprotonates the hydroxyl group of the ethanol side chain to form a more potent alkoxide nucleophile, which then attacks the C6 position, displacing the chloride and forming the oxazine ring.[2]
-
Materials:
-
This compound (2 ) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of NaH (1.5 eq) in anhydrous DMSO.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Compound 2 (1.0 eq) in anhydrous DMSO to the NaH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the pyrimido[4,5-b][2][6]oxazine derivative (4 ).
-
Strategy 3: Modification of the Terminal Hydroxyl Group
The hydroxyl group on the ethanol side chain offers another handle for derivatization, which can be used to modulate physicochemical properties like lipophilicity or to introduce specific functionalities for targeted interactions.
Protocol 4: Esterification of the Terminal Hydroxyl Group (5)
-
Rationale: Standard esterification conditions can be employed. For example, reaction with an acid chloride in the presence of a base like pyridine or TEA provides a straightforward route to ester derivatives. This modification can be used to create prodrugs or to explore structure-activity relationships.
-
Materials:
-
This compound (2 ) (1.0 eq)
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Compound 2 (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Add pyridine or TEA (2.0 eq).
-
Slowly add the desired acid chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify via column chromatography to obtain the ester derivative (5 ).
-
PART III: Visualization of Synthetic Pathways
Overall Synthetic Workflow
The following diagram illustrates the synthetic journey from the basic precursor to a diverse set of potentially bioactive molecules.
Caption: Synthetic pathways from Compound 1 to diverse derivatives.
Key Derivatization Strategies from Intermediate 2
This diagram focuses on the pivotal role of Compound 2 as a branching point for creating molecular complexity.
Caption: Diversification points on the core intermediate.
References
-
[Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][2][6]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones]([Link])
-
[Synthesis of potential anticancer agents. Pyrido[4,3-b][2][6]oxazines and pyrido[4,3-b][2][6]thiazines]([Link])
-
[Pyrimido[4,5-b][2][6]oxazines, 8-oxadihydropteridines | The Journal of Organic Chemistry]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sci-hub.st [sci-hub.st]
Troubleshooting & Optimization
Technical Support Center: 2-Aminopyrimidine Synthesis
Welcome to the technical support center for 2-aminopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. 2-Aminopyrimidines are foundational components in numerous pharmaceuticals, including several kinase inhibitors, making their efficient and clean synthesis paramount.[1][2]
This document moves beyond standard protocols to address the nuanced challenges of side product formation. By understanding the causality behind these impurities, you can optimize your reaction conditions, simplify purification, and improve overall yield and reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My reaction between a 1,3-dicarbonyl compound and guanidine is giving a low yield of the desired 2-aminopyrimidine, and I have a major byproduct that isn't fully cyclized. What's happening?
Answer: This is a classic issue in pyrimidine synthesis, particularly in reactions following the Pinner synthesis pathway.[3][4] The most probable side product is an open-chain intermediate, such as an enaminone or a guanidinylated adduct, that has failed to undergo the final dehydration and cyclization step.
Causality and Identification:
-
Mechanism: The reaction proceeds by initial condensation to form an intermediate which must then cyclize. This cyclization/dehydration step is often the rate-limiting step and is highly sensitive to pH and temperature.
-
Identification:
-
NMR Spectroscopy: An open-chain intermediate will lack the characteristic aromatic protons of the pyrimidine ring. You will likely observe signals corresponding to the intact dicarbonyl backbone and the guanidine moiety, but without the symmetry or chemical shifts expected for the aromatic product.
-
Mass Spectrometry: The mass of this byproduct will be 18 amu (H₂O) higher than your target 2-aminopyrimidine.
-
Troubleshooting Protocol:
-
Optimize pH/Base: The choice and amount of base are critical. If the medium is not sufficiently basic, the final condensation may be too slow. Conversely, excessively strong basic conditions can promote the self-condensation of the 1,3-dicarbonyl starting material.
-
Action: If using a weaker base like K₂CO₃, consider switching to a stronger base such as sodium ethoxide or sodium methoxide in their corresponding alcohol solvent. Ensure at least one full equivalent of the base is used.
-
-
Increase Reaction Temperature/Time: The final cyclization step often requires thermal energy to overcome the activation barrier for dehydration.
-
Action: Gradually increase the reflux temperature or extend the reaction time. Monitor the disappearance of the intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Ensure Anhydrous Conditions: While the reaction eliminates water, starting under wet conditions can hydrolyze sensitive intermediates, especially in Pinner-type syntheses which can form imidate salts susceptible to hydrolysis.[5]
-
Action: Use freshly distilled, anhydrous solvents and ensure all glassware is oven-dried.
-
Question 2: I'm performing a nucleophilic aromatic substitution on 2-amino-4,6-dichloropyrimidine with a primary amine. My product is a difficult-to-separate mixture of the desired mono-substituted product and the di-substituted byproduct. How can I improve selectivity?
Answer: Controlling selectivity in substitutions on poly-halogenated pyrimidines is a common challenge. The formation of di-substituted product occurs when the nucleophile reacts a second time with the mono-substituted intermediate.[6][7]
Causality and Identification:
-
Mechanism: The first substitution reaction produces the mono-substituted product and an equivalent of acid (e.g., HCl), which is typically scavenged by a base. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second substitution can occur at the remaining chloro-position.
-
Identification: The mono- and di-substituted products are easily distinguishable by mass spectrometry (difference in mass corresponding to the amine minus chlorine) and often separable by TLC or HPLC, although they may co-elute in some solvent systems.
Troubleshooting Protocol:
-
Strict Stoichiometric Control: This is the most critical parameter.
-
Action: Use precisely 1.0 to 1.1 equivalents of the incoming amine nucleophile. Using a larger excess dramatically increases the probability of di-substitution.
-
-
Lower the Reaction Temperature: Nucleophilic aromatic substitutions are often kinetically controlled. Lowering the temperature will slow down both the first and second substitution, but it will disproportionately slow the second, more sterically hindered reaction, thus improving selectivity.
-
Action: Start the reaction at 0 °C or even room temperature instead of heating. If no reaction occurs, increase the temperature stepwise (e.g., to 40 °C, then 60 °C) while monitoring for product formation.
-
-
Slow Addition of the Nucleophile: Adding the nucleophile slowly (dropwise via an addition funnel) keeps its instantaneous concentration low, favoring the reaction with the more abundant starting material over the newly formed mono-substituted product.
-
Action: Dissolve the amine in the reaction solvent and add it to the solution of 2-amino-4,6-dichloropyrimidine over 30-60 minutes.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting suboptimal 2-aminopyrimidine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of side products I should be aware of across different synthetic routes?
A1: Side products are typically route-dependent. Here is a summary of the most common issues associated with major synthetic strategies.
| Synthetic Route | Common Side Products | Primary Cause | Prevention Strategy |
| Guanidine + 1,3-Dicarbonyl | Open-chain intermediates, Regioisomers (with unsymmetrical dicarbonyls) | Incomplete cyclization, Lack of regiocontrol | Optimize base/temperature, Use protecting groups or specifically designed substrates to direct regiochemistry. |
| Nucleophilic Substitution | Over-reaction (di- or tri-substitution), Hydrolysis products (pyrimidinones) | Incorrect stoichiometry, Presence of water, High temperatures | Precise control of nucleophile equivalents, Use anhydrous solvents, Minimize reaction temperature. |
| Chichibabin Reaction | Isomeric aminopyridines (e.g., 4-amino), Dimerization/Polymerization | High reaction temperatures, Reactivity of the heterocyclic core | Use of milder amination reagents, Inert atmosphere, Careful temperature control.[8][9] |
| Metal-Catalyzed Cross-Coupling | Homocoupling of starting materials, Dehalogenation, Catalyst decomposition | Inefficient catalytic cycle, Impure reagents or catalyst | Screen ligands and catalysts, Ensure inert atmosphere, Use high-purity reagents.[10] |
Q2: My synthesis involves the Chichibabin reaction to aminate a pyridine precursor. I'm getting very low yields and a lot of dark, polymeric material. What is the cause?
A2: The Chichibabin reaction, while powerful, is notorious for its harsh conditions (typically using sodium amide in hot, inert solvents like toluene or xylene) which can lead to polymerization and low yields.[8][9][11]
The highly basic nucleophile (amide anion) can react in undesirable ways at high temperatures. The mechanism involves the elimination of a hydride ion, which is a very poor leaving group, necessitating forceful conditions.[12] The dark polymeric material results from the decomposition of the starting material and intermediates under this thermal and basic stress.
To mitigate this, consider these modern approaches:
-
Milder Reagents: Recent literature describes variants using potassium amide in liquid ammonia with an oxidant, or even composites like NaH-iodide, which can mediate the reaction at much lower temperatures, significantly reducing byproduct formation.[11][13]
-
Purity of Amide: The purity of the sodium amide reagent is critical. Ironically, very pure sodium amide can be less reactive, while certain impurities may have a catalytic effect.[9] However, old or poorly stored NaNH₂ can contain sodium oxide and other contaminants that promote decomposition. Using fresh, high-quality reagent is recommended.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
Reaction Pathway: Desired Cyclization vs. Side Product Formation
Caption: Competing reaction pathways in the synthesis of 2-aminopyrimidines from guanidine.
References
- CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents.
-
Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules (Basel, Switzerland), 27(22), 7786. Available at: [Link]
-
Tejedor-Estrada, R., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]
- Manorama, & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences, 2(8).
-
Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Available at: [Link]
-
Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Available at: [Link]
-
Rashid, M., Husain, A., & Mishra, R. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6849-6873. Available at: [Link]
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
-
Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]
- ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules.
- Mohammadhosseini, N., et al. (2015).
- (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
-
Cyanamide - Wikipedia. Available at: [Link]
- Wang, Y., et al. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry.
-
Chichibabin reaction - Wikipedia. Available at: [Link]
- Overcoming side reactions in pyrimidine synthesis. Benchchem.
-
Lee, Y. C., & Kakehi, K. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
- Chichibabin reaction. Grokipedia.
- Pinner pyrimidine synthesis. Slideshare.
- Merchant, R. R., et al. (2022).
- Wang, Y., et al. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- ChemInform Abstract: The Synthesis of Carbonyl 2-Amino-pyrimidines via Tandem Regioselective Heterocyclization of 1,3-Diynes with Guanidine and Selective Oxidation.
- Chichibabin amin
- Chichibabin reaction. University of Calgary.
- Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- Thomas, J., & Hsung, R. P. (2012). The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. PMC - NIH.
- Pinner Pyrimidine Synthesis. YouTube.
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Available at: [Link]
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 11. grokipedia.com [grokipedia.com]
- 12. myttex.net [myttex.net]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Purification of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
Introduction
Welcome to the technical support guide for the purification of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol (CAS No. 2846-77-7)[1]. This document is intended for researchers, scientists, and drug development professionals who are actively working with this compound. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity of this aminopyrimidine derivative is critical for downstream applications.
This guide provides a structured, in-depth approach to troubleshooting common and complex purification challenges. Drawing from established principles of organic chemistry and practical laboratory experience, we will explore the causal relationships behind purification outcomes and offer validated protocols to enhance the purity and yield of your target compound.
Part 1: Understanding the Molecule and Potential Impurities
The target molecule, this compound, is a substituted pyrimidine. Its structure, featuring an amino group, a chloro substituent, and an ethanolamine side chain, dictates its chemical behavior and the likely impurities that may arise during its synthesis.
Common Synthetic Route: The synthesis typically involves the nucleophilic aromatic substitution (SNAr) reaction between 2-amino-4,6-dichloropyrimidine and ethanolamine[2][3]. The reaction is often carried out in a suitable solvent with a base to neutralize the HCl generated.
Potential Impurities:
-
Starting Materials: Unreacted 2-amino-4,6-dichloropyrimidine and excess ethanolamine.
-
Disubstituted Byproduct: 2,2'-{[(2-aminopyrimidine-4,6-diyl)diimino]diethanol}, formed by the reaction of ethanolamine at both chloro positions.
-
Hydrolysis Products: Chloropyrimidines are susceptible to hydrolysis, which can lead to the formation of corresponding hydroxypyrimidines (pyrimidinones), especially under aqueous or acidic workup conditions[4][5][6].
-
Polymeric Materials: Flocculent, slimy by-products can sometimes form, making filtration and extraction difficult[7].
Part 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds due to its simplicity and potential for high purity. However, its success is highly dependent on the choice of solvent and the precise control of conditions[8][9].
Frequently Asked Questions (FAQs) - Recrystallization
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue and can be addressed by:
-
Adding more solvent: The solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly[10].
-
Slowing the cooling rate: Rapid cooling can favor oil formation. Ensure the flask is cooling gradually in an environment with minimal drafts[9].
-
Changing the solvent system: The current solvent may not be ideal. A solvent in which the compound is less soluble at higher temperatures might be necessary. Alternatively, a co-solvent system (a "good" solvent and a "poor" solvent) can be effective[10].
Q2: I have very low recovery after recrystallization. What are the likely causes?
A2: Low recovery is a frequent challenge in recrystallization. The primary causes are:
-
Using too much solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the compound[11]. Excess solvent will keep a significant portion of your product in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure all glassware is pre-heated.
-
Significant solubility in cold solvent: If the compound remains partially soluble even at low temperatures, recovery will be diminished. Cooling the flask in an ice bath can help maximize crystal formation[10].
Q3: How do I choose the best solvent for recrystallization?
A3: The ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures[12].
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound[12].
-
Dissolve impurities well at all temperatures or not at all.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your crude this compound (approx. 20-30 mg) into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.
-
If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
The best solvent will show low solubility at room temperature and high solubility upon heating, with good crystal formation upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | May be suitable, but watch for hydrolysis. |
| Ethanol | High | 78 | Often a good choice for polar compounds[2]. |
| Isopropanol | Medium | 82 | Another good option. |
| Acetonitrile | Medium | 82 | Can be effective for nitrogen-containing heterocycles. |
| Ethyl Acetate | Medium | 77 | A common solvent for recrystallization. |
| Toluene | Low | 111 | May be too non-polar, but can be used in a co-solvent system. |
This table provides a starting point. The optimal solvent or solvent mixture must be determined experimentally.
Part 3: Troubleshooting Purification by Column Chromatography
When recrystallization fails to provide the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it[13].
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: I'm seeing poor separation of my compound from impurities on the column. How can I improve this?
A1: Poor separation is often due to an inappropriate solvent system.
-
Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal system should give your target compound an Rf value between 0.2 and 0.4, with good separation from impurities[14].
-
Change the solvent system's selectivity: If a hexane/ethyl acetate system isn't working, try a dichloromethane/methanol system. The different solvent properties can alter the separation[10].
-
Consider a different stationary phase: While silica gel is most common, for highly polar compounds, alumina or reverse-phase silica (C18) might be more suitable[14].
Q2: My compound is not eluting from the column. What's happening?
A2: This usually indicates that your compound is too polar for the chosen mobile phase.
-
Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent in your eluent system[15].
-
Check for compound stability: It's possible your compound is decomposing on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared[15].
Q3: My compound is eluting too quickly with the solvent front. What should I do?
A3: This means your compound is too non-polar for the mobile phase.
-
Decrease the polarity of the mobile phase: Increase the proportion of the less polar solvent in your eluent system.
Experimental Protocol: Developing a Column Chromatography Method
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol). Spot the solution on a silica gel TLC plate.
-
Solvent System Screening: Develop the TLC plate in various solvent systems of differing polarities (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol).
-
Identify the Optimal System: The best solvent system will provide a clear separation between your product spot and any impurity spots, with the product Rf ideally around 0.3.
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent system (wet packing is generally preferred)[13].
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elute and Collect Fractions: Run the column with the optimized eluent, collecting fractions and monitoring them by TLC to identify those containing the pure product.
Diagram 1: Troubleshooting Logic for Column Chromatography
Caption: A decision-making workflow for optimizing column chromatography conditions.
Part 4: Addressing Specific Impurity Removal
Issue: Removing the Disubstituted Byproduct
The disubstituted byproduct, 2,2'-{[(2-aminopyrimidine-4,6-diyl)diimino]diethanol}, is significantly more polar than the desired monosubstituted product due to the presence of two ethanolamine side chains.
-
Column Chromatography: This polarity difference makes column chromatography an effective method for separation. The disubstituted product will have a much lower Rf value and will elute much later from a silica gel column.
-
Recrystallization: Careful selection of a solvent system where the disubstituted product is either highly soluble or very insoluble compared to the desired product could also achieve separation.
Issue: Mitigating and Removing Hydrolysis Byproducts
Chloropyrimidines can undergo hydrolysis to form hydroxypyrimidines (pyrimidinones)[4][5]. This is more likely to occur during aqueous workups, especially if the pH is not controlled.
-
Control pH during Workup: Maintain neutral or slightly basic conditions during any aqueous extraction steps to minimize hydrolysis.
-
Chromatographic Separation: The resulting pyrimidinone is typically more polar than the starting chloropyrimidine and can be separated by column chromatography.
Diagram 2: Purification Strategy Workflow
Caption: A general workflow for the purification of the target compound.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- ACS Publications. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid | Organic Process Research & Development.
- American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Dichloropyrimidines.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Synblock. (n.d.). CAS 2846-77-7 | 2-((2-Amino-6-chloropyrimidin-4-yl)amino)ethanol.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- (n.d.). Recrystallization.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- PMC - NIH. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- (2025, April 21). What Is Column Chromatography? Principles and Protocols.
- YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
Sources
- 1. CAS 2846-77-7 | 2-((2-Amino-6-chloropyrimidin-4-yl)amino)ethanol - Synblock [synblock.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminopyrimidine Coupling
Welcome to the technical support center for 2-aminopyrimidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N bond formation involving the 2-aminopyrimidine scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your experiments effectively.
The 2-aminopyrimidine moiety is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3][4] The most common method for its arylation is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[5] However, the unique electronic properties of 2-aminopyrimidine—acting as both a nucleophile and a potential chelating ligand—can present specific challenges.[6]
This guide is structured into two main sections: a Troubleshooting Guide to address specific problems you might encounter at the bench, and a set of Frequently Asked Questions (FAQs) to cover fundamental principles and reaction setup.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of 2-aminopyrimidines. The solutions are presented in a question-and-answer format to directly tackle experimental hurdles.
Q1: My reaction shows low to no conversion. What are the primary factors to investigate?
Low or no yield is the most common problem, and it can stem from several sources related to the catalyst, reagents, or reaction environment.
Possible Cause 1: Inactive Catalyst System The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species.[7][8] If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.
-
Expert Recommendation: Switch to a modern palladacycle precatalyst (e.g., G3 or G4 series). These are designed to form the active LPd(0) catalyst cleanly and efficiently upon exposure to a base, leading to more reliable results.[7] If you must use a Pd(II) source, ensure your phosphine ligand or amine can facilitate the reduction.[7]
Possible Cause 2: Inappropriate Ligand Choice The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[7] The amidine-like structure of 2-aminopyrimidine can coordinate to the palladium center, potentially retarding the catalytic cycle, making a bulky, electron-rich ligand essential.[6]
-
Expert Recommendation: For coupling 2-aminopyrimidines (a primary amine), bulky biarylphosphine ligands like BrettPhos or tBuBrettPhos are often highly effective.[6][7] If coupling a substituted aminopyrimidine (a secondary amine), RuPhos is an excellent starting point.[6][7][9] Always consult a ligand selection guide for your specific substrate classes.
Possible Cause 3: Incorrect Base or Base Incompatibility The base's role is to deprotonate the amine, but an unsuitable base can either be too weak to be effective or too strong, leading to the degradation of sensitive functional groups on your substrates.[7][10]
-
Expert Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[6][7] For base-sensitive substrates, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[4][7]
Possible Cause 4: Poor Substrate Reactivity The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[7] Aryl chlorides are significantly less reactive and require a more active catalyst system to facilitate the rate-limiting oxidative addition step.[11]
-
Expert Recommendation: For aryl chlorides, the use of highly electron-rich, bulky phosphine ligands (e.g., BrettPhos, SPhos) is often mandatory.[7][11] If feasible, switching to the corresponding aryl bromide can dramatically improve reaction success.
Below is a decision tree to guide your troubleshooting process for low conversion issues.
Q2: I'm observing significant side products like hydrodehalogenation or biaryl homocoupling. How can I minimize them?
The formation of side products reduces the yield of your desired arylamine and complicates purification.
Side Product 1: Hydrodehalogenation (Ar-X → Ar-H) This occurs when the aryl halide is reduced to the corresponding arene. It can be caused by hydride sources in the reaction mixture (e.g., solvent, base) or competing β-hydride elimination pathways.[7][12]
-
Expert Recommendation:
-
Ensure an Inert Atmosphere: Oxygen can interfere with the catalyst, leading to side reactions. Thoroughly degas your solvent and maintain the reaction under a positive pressure of argon or nitrogen.[7][12]
-
Optimize Catalyst Loading: Sometimes, excessively high catalyst loading can promote side reactions.
-
Solvent Choice: Use high-purity, anhydrous solvents.
-
Side Product 2: Homocoupling of Aryl Halide (Ar-X → Ar-Ar) This side reaction is often promoted by the presence of Pd(II) species, which can result from incomplete reduction of a precatalyst or oxidation of the active Pd(0) catalyst.
-
Expert Recommendation: Using a well-defined Pd(0) source or a reliable precatalyst that cleanly generates Pd(0) can minimize homocoupling.[7] Optimizing the reaction temperature and catalyst loading can also be effective.
Q3: The reaction starts but then stalls. Could my catalyst be deactivating?
Yes, catalyst deactivation is a common reason for incomplete reactions.
Possible Cause 1: Presence of Water or Oxygen Both water and oxygen can degrade the phosphine ligands and the palladium catalyst itself.[7]
-
Expert Recommendation: Use anhydrous, degassed solvents. If not working in a glovebox, ensure your reaction vessel is oven-dried and properly purged with an inert gas before adding reagents.[7]
Possible Cause 2: Inhibitory Effect of Substrates/Products The 2-aminopyrimidine substrate or the N-arylated product can sometimes act as a strong ligand, coordinating to the palladium center and inhibiting its catalytic activity.[6] This is particularly relevant for heteroaromatic amines.
-
Expert Recommendation: The choice of a bulky phosphine ligand is key here. A bulky ligand can prevent the substrate/product from binding too strongly to the palladium center, thus preserving the catalyst's activity.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about reaction design and optimization for 2-aminopyrimidine coupling.
Q4: How do I select the optimal Palladium source, ligand, and base for my specific substrates?
While there is no single universal system, a rational approach based on substrate properties is highly effective. The table below provides a starting point for screening conditions, based on established principles.[6][7][9]
| Component | Primary Amines (e.g., 2-aminopyrimidine) | Secondary Amines (e.g., N-alkyl-2-aminopyrimidine) | Considerations & Rationale |
| Pd Precatalyst | XPhos Pd G3, BrettPhos Pd G3 | RuPhos Pd G4, XPhos Pd G3 | G3/G4 precatalysts offer high activity and stability, ensuring reliable generation of the active Pd(0) catalyst.[7] |
| Ligand | BrettPhos, tBuBrettPhos | RuPhos, XPhos | BrettPhos is excellent for primary amines. RuPhos is a go-to ligand for secondary amines, effectively preventing β-hydride elimination.[6][7][9] |
| Base | NaOtBu, LHMDS | NaOtBu, Cs₂CO₃ | Strong bases like NaOtBu are generally effective.[1] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred.[7] |
| Solvent | Toluene, Dioxane, t-BuOH | Toluene, Dioxane, THF | Aprotic solvents are standard. t-BuOH can be beneficial in certain cases. Ensure the solvent is anhydrous and degassed.[7] |
Q5: What is the general catalytic cycle for the Buchwald-Hartwig amination?
Understanding the catalytic cycle is essential for rational troubleshooting. The reaction proceeds through three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. This is often the rate-determining step, especially for less reactive aryl chlorides.[11][13]
-
Amine Coordination & Deprotonation: The amine (in this case, 2-aminopyrimidine) coordinates to the Pd(II) complex, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and regenerating the L-Pd(0) catalyst, which re-enters the cycle.[5][14]
Q6: Are there viable alternatives to Palladium-catalyzed coupling for synthesizing N-aryl-2-aminopyrimidines?
Yes, while Buchwald-Hartwig amination is a workhorse, other methods can be effective, particularly depending on the substrate and scale.
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the pyrimidine ring is activated by electron-withdrawing groups or contains a highly effective leaving group. For instance, displacing a 2-methylthio group or a halogen from a highly activated pyrimidine can be a practical, metal-free alternative.[2][15] 2-chloro-pyrimidines are generally more reactive in SNAr than their bromo-counterparts.[11]
-
Copper-Catalyzed Coupling (Ullmann Reaction): Copper catalysis can also be used for C-N bond formation. While often requiring higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative and sometimes offers complementary reactivity.[16][17]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation through rapid, uniform heating.[3][18]
Standard Operating Protocol
General Protocol for Small-Scale Buchwald-Hartwig Amination of 2-Aminopyrimidine
This protocol provides a general starting point. Optimization of catalyst, ligand, base, and temperature will likely be necessary for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
2-Aminopyrimidine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Preparation (in a glovebox or on the bench under inert gas flow):
-
To an oven-dried reaction vial, add the aryl halide, 2-aminopyrimidine, palladium precatalyst, and base.[7]
-
Seal the vial with a cap containing a PTFE septum.
-
-
Inert Atmosphere Setup (if not in a glovebox):
-
Puncture the septum with an inlet needle connected to an inert gas (Argon or Nitrogen) line and an outlet needle.
-
Purge the vial with the inert gas for 5-10 minutes.
-
-
Solvent and Reagent Addition:
-
Add the anhydrous, degassed solvent via syringe.
-
If any reagents are liquid, add them via syringe at this stage.
-
-
Reaction:
-
Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction vigorously for the intended duration (e.g., 4-24 hours).
-
-
Monitoring:
-
Monitor the reaction progress periodically by TLC, GC-MS, or LC-MS. Take a small aliquot from the reaction mixture using a syringe for analysis.
-
-
Workup:
-
Once the reaction is complete, cool the vial to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[2]
-
References
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Popov, I., et al. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
- National Center for Biotechnology Information. (2022). Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. PMC.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
- BenchChem. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
- Emadia, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Center for Biotechnology Information. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ResearchGate. (2017). Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
"stability issues of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol in solution"
Introduction
Welcome to the technical support guide for 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability characteristics of this compound in solution. Due to the presence of a reactive chloropyrimidine ring, this molecule is susceptible to degradation under common experimental conditions. Proactively addressing these stability issues is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the underlying chemical principles governing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in solution?
A1: The principal stability issue is the susceptibility of the 6-chloro group on the pyrimidine ring to nucleophilic substitution. The pyrimidine ring is electron-deficient, which activates the chlorine atom as a leaving group. In the presence of nucleophiles, such as water or alcohols from solvents, the chloro group can be displaced. This process, known as hydrolysis (with water) or solvolysis (with other solvents), leads to the formation of undesired degradation products and a decrease in the concentration of the active compound.[1]
Q2: What are the most probable degradation products I might encounter?
A2: The primary degradation product in aqueous or protic media is the corresponding 6-hydroxy derivative, 2-[(2-Amino-6-hydroxypyrimidin-4-yl)amino]ethanol , formed via hydrolysis. If alcohol-based solvents like methanol or ethanol are used, you can expect the formation of the corresponding 6-methoxy or 6-ethoxy derivatives. Under certain conditions, further degradation or intramolecular cyclization involving the ethanol side chain could occur, though hydrolysis is typically the dominant pathway.
Q3: How can I minimize the degradation of my compound during experiments?
A3: To maintain the integrity of the compound, follow these guidelines:
-
Prepare Solutions Fresh: The most effective method is to prepare solutions immediately before use.
-
Use Aprotic Solvents for Stock Solutions: For stock solutions that require storage, use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Proper Storage: If storage is unavoidable, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or, preferably, -80°C in tightly sealed containers, protected from light.[1]
-
Control pH: If working with aqueous buffers, maintain the pH as close to neutral as possible, unless your experimental conditions demand otherwise. Both strongly acidic and basic conditions can accelerate the rate of hydrolysis.[1]
Q4: My analytical results (HPLC, LC-MS) show unexpected peaks even in a freshly prepared solution. What could be the cause?
A4: This issue can arise from a few sources:
-
Contaminated Solvents or Glassware: Residual moisture or impurities in your solvent or on glassware can initiate degradation immediately upon dissolution. Always use high-purity, HPLC-grade, or anhydrous solvents and ensure all glassware is scrupulously clean and dry.
-
Reagent Incompatibility: An excipient or another reagent in your formulation may be acting as a nucleophile or catalyst for degradation.
-
Degradation During Sample Preparation: The compound may be degrading during sample preparation steps (e.g., sonication, heating).
To diagnose this, prepare a fresh solution using a new bottle of high-purity aprotic solvent and new, clean labware. If the unexpected peaks disappear, the original solvent or glassware was the likely source of contamination.[1]
Troubleshooting Guide: Common Experimental Issues
This guide helps diagnose and resolve common issues encountered during the handling of this compound.
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Appearance of new peaks or "shoulders" on the main peak in HPLC/LC-MS analysis over time. | Solution Degradation (Hydrolysis/Solvolysis). | Action: Discard the old solution and prepare a fresh one for each experiment. Rationale: The chloro group is being displaced by water or solvent molecules, creating more polar degradation products that typically have different retention times. |
| Inconsistent or decreasing potency/activity in biological or chemical assays. | Degradation of Stock Solution. | Action: Prepare a new, fresh stock solution from the solid compound. Implement a strict policy of aliquoting and storing at -80°C. Rationale: The active compound is degrading, leading to a lower effective concentration and unreliable results. |
| Precipitate forms in an aqueous buffer after adding the compound from a DMSO stock. | Poor Aqueous Solubility or "Crashing Out." | Action: Decrease the final concentration. Ensure the percentage of organic solvent (DMSO) in the final aqueous solution is minimal but sufficient to maintain solubility (typically <1%). Rationale: This is more of a solubility issue than a stability one, but it's a common problem. The compound is less soluble in the aqueous buffer than in the organic stock solvent. |
| pH of an unbuffered aqueous solution drifts over time. | Hydrolysis leading to HCl formation. | Action: Use a buffered solution to maintain a stable pH if compatible with your experiment. Rationale: The displacement of the chloride ion (Cl⁻) can lead to the formation of hydrochloric acid (HCl), lowering the pH of the solution, which can in turn catalyze further degradation. |
Mechanistic Insights: The Primary Degradation Pathway
The primary degradation route for this compound in protic solutions is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms in the pyrimidine ring polarize the C-Cl bond, making the carbon atom at the 6-position electrophilic and susceptible to attack by nucleophiles like water.
Caption: Primary hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and identify potential degradation products under various stress conditions. This helps in developing stable formulations and selecting appropriate analytical methods.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions: [1]
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known quantity of the solid compound in an oven at 80°C for 72 hours. Dissolve the stressed solid in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound in a photostable quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis: After the specified incubation times, neutralize the acidic and basic samples as needed. Dilute all samples, including an unstressed control, to an appropriate concentration.
-
Analytical Method: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution) with UV detection and/or LC-MS to separate the parent compound from any degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Use MS data to identify the mass of the degradation products.
Protocol 2: Recommended Solution Preparation and Storage
A. Stock Solution (e.g., 10 mM in 100% DMSO)
-
Materials: Use high-purity, anhydrous DMSO (≤0.005% water). Use sterile, conical tubes or vials with screw caps that have a good seal.
-
Preparation: Weigh the required amount of solid this compound in a fume hood. Add the calculated volume of anhydrous DMSO. Vortex or sonicate briefly at room temperature until fully dissolved.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use aliquots in properly labeled micro-tubes. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
B. Aqueous Working Solutions (for immediate use)
-
Preparation: Retrieve a single aliquot of the frozen DMSO stock solution and thaw it completely at room temperature.
-
Dilution: Add the required volume of the stock solution to your pre-warmed (if applicable) aqueous experimental buffer and mix thoroughly. Ensure the final concentration of DMSO is low (e.g., <1%) to avoid solvent effects and solubility issues.
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound. Discard any unused portion.
References
Sources
Technical Support Center: Preventing Degradation of Chloropyrimidine Compounds
Welcome to the Technical Support Center for chloropyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of chloropyrimidine compounds. As a class of molecules susceptible to various degradation pathways, understanding their stability is paramount to ensuring experimental reproducibility and the integrity of your research. This resource, structured in a question-and-answer format, offers field-proven insights and solutions to common challenges.
Troubleshooting Guide: Investigating Chloropyrimidine Degradation
Have you observed unexpected results, such as low yields, new impurities in your analysis, or a decrease in compound activity? This could be due to the degradation of your chloropyrimidine compound. Follow this systematic guide to diagnose and resolve the issue.
My chloropyrimidine compound appears to be degrading. How do I identify the cause?
Identifying the root cause of degradation is the first step toward a solution. The following flowchart provides a logical workflow for your investigation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of chloropyrimidine compounds.
Storage and Handling
What are the ideal storage conditions for chloropyrimidine compounds?
For long-term storage, it is recommended to store chloropyrimidine compounds at -20°C in a tightly sealed container to prevent moisture ingress.[1] Some suppliers also suggest storage at 4°C for shorter durations.[1] Under these conditions, some chloropyrimidines have been reported to be stable for at least four years.[1] It is also crucial to protect these compounds from light to prevent photodegradation.[1][2] Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations for your particular compound.[3][4]
Are there any specific handling precautions I should take?
Yes, chloropyrimidine compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All handling should be performed in a well-ventilated fume hood.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1] These compounds can be sensitive to moisture, so it is advisable to handle them in a dry environment, such as a glove box, when possible.[5]
Chemical Stability and Degradation Pathways
What are the primary degradation pathways for chloropyrimidines?
The main degradation pathways for chloropyrimidine compounds are:
-
Hydrolysis: The chloro substituent is susceptible to nucleophilic substitution by water, leading to the formation of hydroxypyrimidines (pyrimidones).[1][6][7][8] This is one of the most common degradation pathways.
-
Nucleophilic Substitution: Besides water, other nucleophiles present in a reaction mixture can displace the chloro group.[9][10][11][12][13] The reactivity of the chloro group is influenced by the position on the pyrimidine ring and the presence of other electron-withdrawing groups.[12][13]
-
Photodegradation: Exposure to UV and visible light can lead to the degradation of chloropyrimidines, forming various photoproducts.[1][2][14][15]
-
Thermal Degradation: Elevated temperatures can cause decomposition of these compounds.[1][16][17][18][19]
How does pH affect the stability of chloropyrimidine compounds?
The pH of a solution can significantly impact the stability of chloropyrimidines, primarily by influencing the rate of hydrolysis.[8][20][21][22][23][24]
-
Alkaline conditions (high pH) generally accelerate the rate of hydrolysis, where hydroxyl ions act as nucleophiles, attacking the carbon atom bonded to the chlorine.[20][21] For every one-point increase in pH, the rate of hydrolysis can increase by approximately ten times.[21]
-
Acidic conditions (low pH) can also catalyze hydrolysis, although the mechanism is more complex and can be highly dependent on the specific chloropyrimidine structure and the acid concentration.[6][7] In some cases, acidic conditions can be used to selectively hydrolyze one isomer over another.[6][7]
For many applications, maintaining a slightly acidic to neutral pH (around 5-7) is often a good starting point for minimizing hydrolysis, but the optimal pH should be determined experimentally for each specific compound and application.[20]
What is the influence of temperature on degradation?
Higher temperatures generally accelerate the rate of all chemical degradation pathways, including hydrolysis, nucleophilic substitution, and thermal decomposition.[2][16][17][18][19] It is crucial to control the temperature during reactions and storage to minimize degradation.[2] Even a small increase in temperature can significantly shorten the shelf-life of a compound.[2]
Summary of Chloropyrimidine Stability
| Factor | Condition | Effect on Stability | Recommendations |
| pH | Alkaline (pH > 7) | Increased rate of hydrolysis.[8][20][21] | Buffer solutions to a slightly acidic or neutral pH (e.g., pH 5-7).[20] |
| Acidic (pH < 7) | Can catalyze hydrolysis, but the effect is compound-specific.[6][7] | Determine the optimal pH for your specific compound and application. | |
| Temperature | Elevated | Accelerates degradation (hydrolysis, thermal decomposition).[1][16][17][18][19] | Store at recommended low temperatures (-20°C or 4°C).[1] Control reaction temperatures carefully. |
| Light | UV/Visible Light | Can cause photodegradation.[1][2][14][15] | Store in amber vials or protect from light with aluminum foil.[2] |
| Moisture | Presence of Water | Promotes hydrolysis.[1][2][8][25] | Store in a tightly sealed container with a desiccant.[1] Handle in a dry environment. |
| Nucleophiles | Amines, alkoxides, etc. | Can displace the chloro group.[9][10][11][12][13] | Be mindful of all reagents in the reaction mixture and their potential reactivity. |
Analytical and Experimental Protocols
How can I monitor the degradation of my chloropyrimidine compound?
Several analytical techniques are suitable for detecting and quantifying degradation products:[26]
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating the parent compound from its degradation products.[26][27] A stability-indicating HPLC method should be developed and validated.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of degradation products, which aids in their structural elucidation.[27][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, helping to confirm their identity.[28]
Can you provide a general protocol for a forced degradation study?
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][29] Here is a general protocol:
-
Prepare Stock Solutions: Dissolve the chloropyrimidine compound in a suitable solvent.
-
Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).[1]
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).[1]
-
Oxidative Degradation: Treat a solution of the compound with a mild oxidizing agent, such as 3% hydrogen peroxide, at room temperature for a specified period (e.g., 24 hours).[1][30]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for a specified period (e.g., 48 hours).[1]
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp) for a specified period.[1][30]
-
Analysis: Analyze the samples from each condition by a suitable analytical method (e.g., HPLC, LC-MS) to identify and quantify any degradation products.
The following diagram illustrates the workflow for a forced degradation study.
By understanding the factors that influence the stability of chloropyrimidine compounds and implementing the appropriate handling, storage, and experimental procedures, you can ensure the integrity of your research and the reliability of your results.
References
Sources
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- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
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- 26. synthinkchemicals.com [synthinkchemicals.com]
- 27. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 29. researchgate.net [researchgate.net]
- 30. Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
"common challenges in the synthesis of 2-aminopyrimidine derivatives"
Welcome to the technical support center for the synthesis of 2-aminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. 2-Aminopyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-aminopyrimidine derivatives, offering potential causes and actionable solutions.
Problem 1: Low Reaction Yield
Low or inconsistent yields are a frequent challenge in organic synthesis. The table below outlines potential causes and corresponding troubleshooting steps to improve the yield of your 2-aminopyrimidine synthesis.
| Potential Cause | Troubleshooting & Optimization Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time.[4] - Increase Temperature: Cautiously increase the reaction temperature. Some syntheses, like those involving 2-amino-4,6-dichloropyrimidine and amines, benefit from heating at 80-90 °C.[1][4][5] - Catalyst Inactivity: If using a catalyst, ensure it is fresh and active. Consider increasing the catalyst loading or trying an alternative catalyst. |
| Purity of Starting Materials | - Reagent Quality: Ensure all starting materials, especially guanidine and dicarbonyl compounds, are of high purity. Impurities can lead to side reactions and lower yields.[6] - Moisture Sensitivity: Some reagents may be hygroscopic. Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.[7] |
| Suboptimal Reaction Conditions | - Solvent Choice: The choice of solvent can significantly impact the reaction outcome. For condensation reactions, polar solvents are often used.[8] Some reactions can even be performed under solvent-free conditions.[1][4][5] - Base Selection: The strength and stoichiometry of the base are critical. For reactions involving guanidine hydrochloride, a suitable base is required to liberate the free guanidine. Triethylamine is a commonly used base in nucleophilic substitution reactions on chloropyrimidines.[1][4][5] |
| Product Degradation | - Thermal Instability: Prolonged heating at high temperatures can sometimes lead to product degradation.[8] Optimize the reaction time and temperature to find a balance between reaction completion and product stability. |
Problem 2: Formation of Side Products
The formation of undesired side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating their formation.
Q: My reaction is producing a complex mixture of products. What are the likely side reactions and how can I minimize them?
A: Side reactions in 2-aminopyrimidine synthesis often depend on the specific synthetic route. Here are some common scenarios:
-
Dimerization/Polymerization: Under harsh reaction conditions, such as those sometimes used in the Chichibabin reaction for aminating pyridines, reactive intermediates can lead to the formation of dimeric or polymeric byproducts.[6]
-
Solution: Employing milder reaction conditions, such as lower temperatures and optimized reaction times, can help minimize these side reactions.
-
-
Over-alkylation/Multiple Substitutions: When using alkylating agents or performing nucleophilic substitutions on di- or tri-substituted pyrimidines, there is a risk of multiple substitutions.
-
Solution: Control the stoichiometry of the reagents carefully. A slow, dropwise addition of the nucleophile or alkylating agent can sometimes improve selectivity.
-
-
Hydrolysis of Halogenated Pyrimidines: In the presence of water, halogenated pyrimidines can hydrolyze to the corresponding hydroxypyrimidines, especially under basic conditions.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere.
-
Below is a workflow to help diagnose and address the formation of side products:
Caption: Troubleshooting workflow for side product formation.
Problem 3: Purification Challenges
Isolating the desired 2-aminopyrimidine derivative in high purity can be challenging due to similar polarities of the product and byproducts or starting materials.
Q: I am having difficulty purifying my 2-aminopyrimidine derivative. What purification strategies are most effective?
A: The choice of purification method depends on the physical and chemical properties of your compound.
-
Recrystallization: This is often the first method to try if your product is a solid. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[9]
-
Acid-Base Extraction: The basicity of the 2-amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the basic 2-aminopyrimidine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product extracted back into an organic solvent.
-
Cation-Exchange Chromatography: For more challenging separations, cation-exchange chromatography can be a powerful tool, particularly for purifying pyridylaminated derivatives.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing 2-aminopyrimidines?
A1: The condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with guanidine is one of the most fundamental and widely used methods for the synthesis of 2-aminopyrimidines.[2][11] This approach allows for significant structural diversity by varying the substituents on the dicarbonyl component.
The general mechanism for this reaction is illustrated below:
Caption: General mechanism of 2-aminopyrimidine synthesis.
Q2: Are there any one-pot synthesis methods available for 2-aminopyrimidines?
A2: Yes, several one-pot, multi-component reactions have been developed for the efficient synthesis of 2-aminopyrimidines. For instance, a three-component reaction of ketones, arylacetylenes, and guanidine has been reported to produce 2-aminopyrimidines in good yields.[12][13][14][15] These methods are advantageous as they reduce the number of synthetic steps and purification procedures.
Q3: How can I synthesize substituted 2-aminopyrimidines starting from a pre-existing pyrimidine ring?
A3: A common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring. For example, 2-amino-4,6-dichloropyrimidine can be reacted with various amines in the presence of a base like triethylamine to synthesize a library of N-substituted 2-aminopyrimidine derivatives.[1][4][5]
Q4: What are the safety considerations when synthesizing 2-aminopyrimidine derivatives?
A4: Standard laboratory safety precautions should always be followed. Some specific considerations include:
-
Guanidine Salts: Guanidine salts can be irritating. Handle them with appropriate personal protective equipment (PPE).
-
Solvents: Use solvents in a well-ventilated fume hood.
-
Exothermic Reactions: Some condensation reactions can be exothermic. Monitor the reaction temperature and use appropriate cooling if necessary.
-
Cyanide Reagents: If using cyanide salts in your synthesis, be aware of their high toxicity and handle them with extreme caution in a well-ventilated fume hood.[9]
Experimental Protocols
General Protocol for the Synthesis of 4,6-Disubstituted-2-aminopyrimidines via Condensation
This protocol provides a general guideline for the synthesis of 2-aminopyrimidines from a 1,3-dicarbonyl compound and guanidine hydrochloride.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide or other suitable base (1.2 eq)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 1,3-dicarbonyl compound and ethanol.
-
Stir the solution and add the base (e.g., sodium ethoxide).
-
Add guanidine hydrochloride to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated product by filtration.
-
Wash the product with cold water and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminopyrimidine derivative.
References
-
Schmidt, E. Y., Tatarinova, I. V., Protsuk, N. I., Ushakov, I. A., & Trofimov, B. A. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 82(1), 119–125. [Link]
- Schmidt, E. Y., Tatarinova, I. V., Protsuk, N. I., Ushakov, I. A., & Trofimov, B. A. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry.
-
Schmidt, E. Y., Tatarinova, I. V., Protsuk, N. I., Ushakov, I. A., & Trofimov, B. A. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry. [Link]
-
Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
-
An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 22(2), 1563–1570. [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2016). ChemInform. [Link]
-
Schmidt, E. Y., Tatarinova, I. V., Protsuk, N. I., Ushakov, I. A., & Trofimov, B. A. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 82(1), 119-125. [Link]
-
Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]
-
Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [Link]
-
Lee, K. B., Kim, J. H., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 232(1), 65–68. [Link]
-
Al-Warhi, T., El-Gamal, M. I., Al-Mahri, S., Anbar, A., Ashour, A., & Oh, C. H. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(11), 3439. [Link]
-
Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Wuts, P. G., & Northuis, J. M. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron letters, 46(33), 5455–5457. [Link]
-
Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
- Preparation method of 2-amino pyrimidine. (2013).
-
Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. [Link]
-
Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (2015). MDPI. [Link]
-
New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. (2023). ResearchGate. [Link]
-
Liu, X., Wan, B., Wang, B., Wang, Y., & Zhang, T. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592. [Link]
-
Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. (2015). ResearchGate. [Link]
-
Hofer, M., Hassan, U., Seebacher, W., Dolensky, J., Hochegger, P., Kaiser, M., Mäser, P., Saf, R., & Weis, R. (2020). (PDF) New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate. [Link]
-
Price, R. W., & Moos, A. (1945). A New Synthesis of 2-Aminopyrimidine. Journal of the American Chemical Society, 67(2), 207–208. [Link]
-
Melander, R. J., Minvielle, M. J., & Melander, C. (2011). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Molecules, 16(12), 10335–10345. [Link]
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Technical Support Center: Purification of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol (CAS No. 2846-77-7). The following sections are designed to address common challenges and provide robust, field-proven protocols to achieve high purity for this critical synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude sample of this compound?
A1: Impurities typically arise from the synthetic route, which commonly involves the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with ethanolamine. The primary impurities to anticipate are:
-
Unreacted Starting Materials: Residual 2-amino-4,6-dichloropyrimidine or excess ethanolamine.
-
Di-substituted Byproduct: The formation of 2,2'-{[(2-aminopyrimidine-4,6-diyl)diimino]bis(ethanol)}, where ethanolamine has displaced both chlorine atoms. This is more common if reaction stoichiometry and temperature are not carefully controlled.
-
Isomeric Byproducts: While less common, reaction at an alternative site could theoretically occur, though the chlorine at the 6-position is generally more labile.
-
Solvent Residue and Reagent Salts: Inorganic salts (e.g., from a base used to scavenge HCl) and residual high-boiling point solvents.
Q2: My isolated solid has a low melting point with a broad range. What does this signify?
A2: A depressed and broad melting point range is a classic indicator of impurity. Pure this compound should be a solid with a relatively sharp melting point, reported in the range of 146-148°C.[1] Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to melt and occurring over a wider temperature range.
Q3: What is the most straightforward purification method to try first?
A3: For solid compounds like this, recrystallization is the most efficient and economical first-line purification technique.[2] It is highly effective at removing small amounts of impurities that have different solubility profiles from the target compound. If recrystallization fails to remove closely related structural analogs, column chromatography is the recommended next step.
Q4: How do I select an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot.[2] Given the structure of this compound, which contains polar amino and hydroxyl functional groups, polar solvents are the logical starting point. Alcohols such as ethanol or methanol are excellent candidates.[3] A two-solvent system, such as ethanol-water, can also be highly effective for fine-tuning solubility and inducing crystallization.[3]
Q5: Which analytical techniques are essential for confirming the final purity?
A5: A multi-faceted analytical approach is necessary to confidently assess purity.[4] The three most critical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from impurities. A purity level of ≥98% is a common target.[4]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can detect and help identify structurally related impurities.[4]
-
Melting Point Analysis: A sharp melting point within the expected range (146-148°C) is a strong qualitative indicator of high purity.[1][3]
Part 2: Troubleshooting Guides and In-Depth Protocols
This section provides detailed solutions and step-by-step protocols for common purification challenges.
Troubleshooting Scenario 1: Recrystallization Issues
Problem: You are attempting recrystallization, but the compound "oils out," fails to crystallize upon cooling, or the final recovery is very low.
Causality and Solutions: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Poor crystallization or low yield is often a result of using an inappropriate solvent, cooling the solution too rapidly, or using an incorrect solvent volume.
| Issue | Primary Cause | Recommended Solution |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving. | Switch to a lower-boiling point solvent. Alternatively, use a two-solvent system where the primary solvent has a lower boiling point. |
| No Crystal Formation | The compound is too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently saturated. | If the solution is too dilute, evaporate some solvent and attempt cooling again. If the compound remains soluble, induce crystallization by adding a "poor" or "anti-solvent" in which the compound is insoluble (e.g., adding water to an ethanol solution). |
| Premature Crystallization | The compound is not soluble enough in the hot solvent, causing it to crash out of solution during hot filtration. | Use more solvent or switch to a solvent in which the compound has higher solubility at elevated temperatures. Ensure all glassware (funnel, flask) is pre-heated to prevent premature cooling. |
| Low Recovery/Yield | Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor. | Reduce the initial volume of solvent used. After the first crop of crystals is collected, concentrate the mother liquor by evaporation and cool again to recover a second crop. |
Detailed Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is the recommended starting point for purification.
Methodology:
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. The goal is to create a saturated solution at the boiling point.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by MP, HPLC, and NMR.
Troubleshooting Scenario 2: Persistent Impurities After Recrystallization
Problem: Analysis by HPLC or NMR shows that impurities, particularly the di-substituted byproduct or other structural isomers, remain in the sample even after multiple recrystallization attempts.
Causality and Solution: When impurities have very similar solubility profiles to the target compound, recrystallization is ineffective. Silica gel column chromatography is the superior method in this case, as it separates compounds based on their differential polarity and interaction with the stationary phase.[5] The amino and hydroxyl groups of your compound will interact strongly with the polar silica gel, allowing for separation from less polar or more polar impurities using an appropriate solvent gradient.
Detailed Protocol 2: Silica Gel Column Chromatography
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35. A typical system might be 95:5 DCM:MeOH.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or DCM). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin eluting the column with the selected mobile phase. If separating multiple components, a gradient elution (gradually increasing the polarity by adding more methanol) can be employed.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., 10-20 mL per tube).
-
Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified solid.
-
Final Analysis: Confirm the purity of the isolated compound using HPLC, NMR, and melting point analysis.
Part 3: Visualized Workflows and Impurity Profiles
Visual aids can clarify complex processes and relationships, ensuring protocols are followed with a deeper understanding of the scientific rationale.
Caption: The target molecule and its common process-related impurities.
References
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- El-Sayed, R. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
-
ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
- BenchChem. (n.d.). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide.
-
AA Blocks. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). EP0926131A2 - Process for the preparation of aminoalcohol derivatives.
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Nerz, J. (2013, February 3). How to Carry Out a Recrystallization. YouTube. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Retrieved January 16, 2026, from [Link]
- BenchChem. (n.d.). Recrystallization of 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Support Guide.
-
PubMed Central. (n.d.). Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Retrieved January 16, 2026, from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
Welcome to the Technical Support Center for the scale-up synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we provide not just procedures, but the underlying scientific principles and practical troubleshooting advice to ensure a robust, safe, and efficient process.
Diagram: Synthetic Workflow Overview
Caption: Key stages in the synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable route involves a two-step process. First, the synthesis of the key intermediate, 2,4-diamino-6-chloropyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction with ethanolamine.
-
Step 1: Chlorination. This step typically involves the conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl3). This is a well-established industrial method for the chlorination of hydroxypyrimidines.[1][2][3]
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The 2,4-diamino-6-chloropyrimidine is then reacted with ethanolamine. The amino group of ethanolamine acts as a nucleophile, displacing the chlorine atom at the C4 position of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such systems.[4][5]
Q2: Why is the chlorine at the C4 position selectively substituted over the amino group at the C2 position?
A2: The regioselectivity of the SNAr reaction is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring are electron-withdrawing, making the carbon atoms electron-deficient and susceptible to nucleophilic attack. The intermediate formed upon nucleophilic attack at the C4 (or C6) position is better stabilized by resonance, as the negative charge can be delocalized onto one of the ring nitrogens.[4][5] This leads to a lower activation energy for substitution at the C4 position compared to the C2 position.
Q3: What are the critical safety considerations when scaling up this synthesis?
A3:
-
Phosphorus Oxychloride (POCl3): This reagent is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. The quenching of excess POCl3 is highly exothermic and must be done with extreme care, preferably by slowly adding it to a cooled alcohol or a mixture of alcohol and an inert solvent.[2]
-
Exothermic Reactions: Both the chlorination and the SNAr reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions. On a large scale, this means using reactors with efficient cooling systems and monitoring the internal temperature closely.
-
Solvent Handling: Many organic solvents used in the process are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.
-
Byproduct Formation: The formation of potentially hazardous byproducts should be considered. A thorough hazard evaluation and risk assessment should be conducted before commencing any scale-up activities.[6]
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination Step
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete conversion of 2,4-diamino-6-hydroxypyrimidine. | Insufficient amount of POCl3 or reaction time. | Increase the molar ratio of POCl3 to the starting material. Monitor the reaction progress by HPLC or TLC to ensure completion. |
| Reaction temperature too low. | Gradually increase the reaction temperature, while carefully monitoring for any signs of decomposition. A typical temperature range is 90-110°C.[2] | |
| Product loss during work-up. | Hydrolysis of the product back to the starting material during aqueous work-up. | Quench the reaction mixture with a lower alcohol (e.g., ethanol) instead of water to form less reactive phosphate esters.[2] Isolate the product as a hydrochloride salt by precipitation from an organic solvent to improve recovery.[2] |
Issue 2: Formation of Impurities in the SNAr Reaction
| Symptom | Possible Cause | Troubleshooting Action |
| Presence of a byproduct with a mass corresponding to the disubstituted product. | Reaction of ethanolamine at both the C4 and C2 positions of a related dichloropyrimidine starting material, or further reaction with the product. | While less likely with 2,4-diamino-6-chloropyrimidine, if starting from a dichlorinated precursor, carefully control the stoichiometry of ethanolamine. Use of a non-nucleophilic base can help to deprotonate the ethanolamine, increasing its nucleophilicity and potentially improving selectivity. |
| Reaction of the hydroxyl group of ethanolamine. | Under forcing conditions, the hydroxyl group could potentially react. Ensure the reaction temperature is controlled. The amino group is a much stronger nucleophile than the hydroxyl group, so this is generally not a major issue under standard conditions. | |
| Unreacted starting material. | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Microwave-assisted synthesis has been shown to accelerate similar reactions, though scale-up requires specialized equipment.[7] |
| Inadequate mixing on a larger scale. | Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Issue 3: Difficulty in Product Purification and Isolation
| Symptom | Possible Cause | Troubleshooting Action |
| Product is an oil or does not crystallize easily. | Presence of impurities that inhibit crystallization. | Perform a thorough aqueous work-up to remove any water-soluble impurities and salts. Consider a solvent-antisolvent recrystallization. A common procedure is to dissolve the crude product in a suitable solvent (e.g., isopropanol) and then add a less polar solvent to induce precipitation.[8] |
| Product is colored. | Formation of colored byproducts. | Treat the solution of the crude product with activated carbon to remove colored impurities before recrystallization. |
| Low recovery after recrystallization. | Product has significant solubility in the recrystallization solvent. | Optimize the solvent system for recrystallization. Cool the crystallization mixture to a lower temperature to maximize product precipitation. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2,4-Diamino-6-chloropyrimidine
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl3)
-
Ethanol
-
Ethyl acetate
-
Aqueous ammonia
Procedure:
-
In a suitable reactor, charge 2,4-diamino-6-hydroxypyrimidine and an excess of phosphorus oxychloride (typically a 3.5-5:1 weight ratio).[2]
-
Heat the mixture to 90-110°C and maintain for several hours, monitoring the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture and distill off the excess POCl3 under reduced pressure.
-
Carefully quench the reaction residue by the slow, controlled addition of ethanol at a low temperature (0-40°C).[2]
-
Add a dispersing agent like ethyl acetate and heat the mixture to reflux for a period to ensure complete reaction of any remaining reactive species.
-
Cool the mixture to induce precipitation of 2,4-diamino-6-chloropyrimidine hydrochloride. Filter the solid.
-
Dissolve the hydrochloride salt in water and neutralize with aqueous ammonia to a pH of 6-7.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the solid product.
Diagram: Quenching of Phosphorus Oxychloride
Caption: A workflow for the safe quenching of POCl3.
Protocol 2: Scale-Up Synthesis of this compound
Materials:
-
2,4-diamino-6-chloropyrimidine
-
Ethanolamine
-
A suitable solvent (e.g., isopropanol, n-butanol)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (optional)
Procedure:
-
Charge the reactor with 2,4-diamino-6-chloropyrimidine and the chosen solvent.
-
Add ethanolamine (typically 1-1.5 equivalents). If using a base, add it at this stage.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture.
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Perform an aqueous work-up to remove any salts and unreacted ethanolamine.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to obtain the pure product.
References
- Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl).
-
Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. [Link]
- Synthesis of 2-(2-aminoethoxy) ethanol.
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Synthesis method of 2-amino-6-chloropurine.
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
- Process for the preparation of amino alcohol derivatives or salts thereof.
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]
-
Method for synthesizing 2,4-diamino-6-chloropyrimidine. Eureka | Patsnap. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
Dimethylamination in Heterocycles with Dimethylformamide. Chemistry & Biology Interface. [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
-
2-((6-Chloropyrimidin-4-yl)amino)ethanol, min 95%, 100 mg. CP Lab Safety. [Link]
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Oregon State University. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]
-
Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. [Link]
Sources
- 1. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. echemi.com [echemi.com]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. questjournals.org [questjournals.org]
Technical Support Center: Interpreting Unexpected NMR Peaks for 2-Aminopyrimidine Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-aminopyrimidine compounds. This resource provides in-depth troubleshooting for common and unexpected NMR spectral features encountered during routine analysis. The following question-and-answer-based guides are designed to help you diagnose spectral ambiguities, understand the underlying chemical principles, and implement practical solutions to confidently characterize your molecules.
Frequently Asked Questions (FAQs)
FAQ 1: Why does the -NH₂ proton signal in my 2-aminopyrimidine spectrum appear as a broad singlet, or why is it missing entirely?
This is one of the most common observations for amino-substituted heterocycles and can be attributed to several dynamic processes.
Answer: The appearance of the amino (-NH₂) proton signal is highly sensitive to its chemical environment and dynamic exchange processes.
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This can lead to efficient relaxation of the attached protons, causing the -NH₂ signal to broaden.
-
Chemical Exchange: The amino protons are acidic and can undergo chemical exchange with trace amounts of water or acid in the NMR solvent (e.g., CDCl₃).[1][2] This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to significant line broadening. In some cases, the exchange is so rapid that the signal broadens into the baseline and becomes undetectable.[2]
-
Solvent Effects: In protic solvents like DMSO-d₆, the amino protons form strong hydrogen bonds with the solvent molecules. This slows down intermolecular proton exchange, often resulting in a sharper, more well-defined -NH₂ peak compared to spectra recorded in CDCl₃.[3]
Troubleshooting Protocol: Confirming the -NH₂ Signal
The definitive method to identify an exchangeable proton like those of an amine is a D₂O exchange experiment.[1]
-
Acquire Initial Spectrum: Dissolve your 2-aminopyrimidine compound in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake it vigorously for a few minutes to facilitate proton-deuteron exchange.[1]
-
Analyze: Re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons will either disappear or significantly decrease in intensity as the protons are replaced by deuterium, which is not observed in ¹H NMR.[4]
FAQ 2: My NMR spectrum shows more signals than expected for my compound's structure. Could this be due to isomers?
Answer: Yes, observing more peaks than anticipated is a strong indicator of multiple species in equilibrium. For substituted 2-aminopyrimidines, this is often due to the presence of rotational isomers (rotamers).[5][6]
-
Restricted C-N Bond Rotation: The bond between the pyrimidine ring (C2) and the amino nitrogen has partial double-bond character due to resonance. This restricts free rotation, leading to the existence of distinct rotational isomers, or rotamers, which are stable on the NMR timescale at room temperature.[6][7] These rotamers have different spatial arrangements, causing their corresponding protons and carbons to experience slightly different magnetic environments, thus giving rise to separate sets of signals in the NMR spectrum.[8]
-
Temperature Dependence: This phenomenon is temperature-dependent. At higher temperatures, the rate of rotation around the C-N bond increases. If the rotation becomes fast enough on the NMR timescale, the distinct signals for the rotamers will coalesce into a single, averaged signal.[5] Conversely, lowering the temperature can resolve broad peaks into sharp, distinct signals for each rotamer.[9]
Troubleshooting Protocol: Variable Temperature (VT) NMR
To confirm the presence of rotamers, a variable temperature (VT) NMR experiment is the most effective diagnostic tool.
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Elevated Temperature Spectra: Increase the sample temperature in increments (e.g., 313 K, 333 K, 353 K). Acquire a spectrum at each temperature. If rotamers are present, you should observe the duplicated peaks broadening and eventually coalescing into single peaks.[5]
-
Lower Temperature Spectra (Optional): If peaks are broad at room temperature, cooling the sample may sharpen them into distinct signals for each rotamer.
Advanced Troubleshooting Guides
Guide 1: Unexpected Downfield Shifts and Complex Splitting Patterns in the Aromatic Region
Issue: The signals for the pyrimidine ring protons (H4, H5, H6) appear at an unusually high ppm value (downfield), and their splitting patterns are altered.
Causality and Diagnosis:
This is often a sign of protonation . The pyrimidine ring contains basic nitrogen atoms (N1 and N3) that can be protonated by trace acidic impurities, or if the sample was prepared under acidic conditions.
-
Mechanism of Deshielding: When a ring nitrogen becomes protonated, it withdraws electron density from the aromatic ring system. This "deshields" the attached protons, causing their resonance to shift significantly downfield.[10] The degree of the shift is a strong indicator of the change in the electronic environment.
-
Impact of pH: NMR chemical shifts can be highly sensitive to pH. Even small changes in sample pH can lead to noticeable perturbations in the spectrum, especially for residues near a titratable group.[11][12] For compounds like 2-aminopyrimidine, the equilibrium between the neutral and protonated forms can be shifted by the solvent or impurities.[10]
Diagnostic Workflow
The following workflow can help determine if protonation is the cause of the unexpected shifts.
Caption: Workflow for diagnosing protonation effects.
Guide 2: My spectrum is complex and crowded. How can I differentiate between tautomers and other isomers?
Issue: The spectrum displays multiple sets of signals that do not coalesce with temperature, suggesting the presence of stable isomers. While 2-aminopyrimidine strongly favors the amino tautomer, certain substitution patterns or solvent conditions could potentially stabilize the imino tautomer.[13]
Causality and Diagnosis:
-
Tautomerism: 2-aminopyrimidine can theoretically exist in an equilibrium between the amino and imino forms. While spectroscopic and computational studies confirm the amino tautomer is the most stable, it is crucial to rule out the presence of the imino form.[13]
-
Solvent Influence: The choice of solvent can significantly alter the chemical shifts and even the stability of different forms of a molecule.[14][15] Aromatic solvents like benzene-d₆ can induce different shifts compared to polar aprotic solvents like DMSO-d₆ due to varying solute-solvent interactions.[3]
Experimental Protocol: Differentiating Isomers
-
Change NMR Solvent: Acquire the ¹H NMR spectrum in a solvent with different properties (e.g., switch from CDCl₃ to DMSO-d₆ or benzene-d₆).[1] Tautomeric equilibria can be sensitive to solvent polarity and hydrogen bonding capacity, which may result in a change in the ratio of the observed species. Rotamer populations can also be affected by solvent choice.[9]
-
Utilize 2D NMR Spectroscopy: For unambiguous assignment in a complex spectrum, 2D NMR is essential.[16][17]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations. This helps establish connectivity within each isomeric species present in the sample.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. This is invaluable for assigning carbon signals and confirming the number of distinct chemical environments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for piecing together the carbon skeleton and confirming the points of attachment for substituents, which can help differentiate constitutional isomers.
-
Data Summary: Expected ¹H NMR Chemical Shifts
The following table provides typical chemical shift ranges for the parent 2-aminopyrimidine molecule in common NMR solvents. Note that these values can be significantly influenced by substituents.
| Proton | Typical δ (ppm) in CDCl₃ | Typical δ (ppm) in DMSO-d₆ | Key Characteristics |
| H5 | ~6.5 ppm | ~6.6 ppm | Triplet, coupled to H4 and H6 |
| H4, H6 | ~8.2 ppm | ~8.3 ppm | Doublet, coupled to H5 |
| -NH₂ | ~5.0 - 5.5 ppm (often broad) | ~6.5 - 7.0 ppm (sharper) | Broad singlet, exchangeable with D₂O |
Data compiled from various sources including ChemicalBook and published literature.[18][19]
Visualizing Tautomeric Equilibrium
While the amino form predominates, understanding the potential equilibrium is key to interpretation.
Caption: Tautomeric equilibrium of 2-aminopyrimidine.
By systematically applying these troubleshooting guides and experimental protocols, you can effectively diagnose the cause of unexpected NMR peaks, leading to accurate and confident structural elucidation of your 2-aminopyrimidine compounds.
References
- Stefan, S. et al. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry. Accessed January 15, 2026.
-
Garner, J. et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079–1083. [Link]
-
ResearchGate. Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Accessed January 15, 2026. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. University of Rochester. Accessed January 15, 2026. [Link]
-
Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Accessed January 15, 2026. [Link]
-
RSC Publishing. An NMR study of the tautomerism of 2-acylaminopyridines. RSC Publishing. Accessed January 15, 2026. [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1975). NMR SPECTRA OF PYRIMIDINES. EFFECT OF SUBSTITUENTS ON THE CHEMICAL SHIFT OF THE PROTONS OF THE AMINO GROUP OF p-SUBSTITUTED 2- AND 5-AMINOPYRIDINES AND ANILINES. Khimiya Geterotsiklicheskikh Soedinenii, (6), 821-825. [Link]
-
Garner, J. et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. ResearchGate. [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
-
Reddit. (2018). How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]
-
Sissa, C. et al. (2013). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. Molecules, 18(9), 11019-11030. [Link]
-
Martins, F. T. et al. (2016). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Raczyńska, E. D. et al. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 24(18), 3379. [Link]
-
De Genst, E. et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 603-610. [Link]
-
Hughes, T. S. (2018). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. Acta Crystallographica Section D: Structural Biology, 74(Pt 7), 633-644. [Link]
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Reddit. (2021). Amine protons on NMR. Reddit. [Link]
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Molecules. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Diformyl-o-tolidine. MDPI. [Link]
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ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]
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Case, D. A. et al. (2016). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 110(12), 2593-2603. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive overview of the analytical methodologies for confirming the structure of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol, a substituted aminopyrimidine of interest in medicinal chemistry.
This document moves beyond a simple recitation of techniques. As a senior application scientist, my objective is to provide a comparative analysis, grounded in experimental data and established spectroscopic principles, to illustrate how orthogonal analytical approaches converge to provide unequivocal structural proof. We will explore the synthesis of the target compound and then delve into a comparative analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. To provide a tangible comparison, we will contrast the predicted data for our target molecule with experimental data from a closely related, well-characterized analogue, 2-amino-4-chloro-6-methylpyrimidine.
Synthesis of this compound: A Probable Route
The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction. The starting material, 2-amino-4,6-dichloropyrimidine, possesses two chlorine atoms that can be displaced by nucleophiles. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the one at C6, a principle that can be exploited for selective synthesis.
The proposed reaction involves the displacement of the C4 chlorine by the amino group of ethanolamine. The reaction is typically carried out in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF), and in the presence of a base, like triethylamine, to neutralize the hydrochloric acid generated during the reaction. Microwave-assisted synthesis can also be employed to accelerate the reaction.[1]
Caption: Proposed Synthesis of the Target Compound
Orthogonal Analytical Approaches for Structural Elucidation
A multi-faceted analytical approach is essential for the robust confirmation of a chemical structure. By employing techniques that probe different molecular properties, we can build a comprehensive and self-validating picture of the compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms and the chemical environment of each nucleus. For unambiguous assignments, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
Predicted ¹H and ¹³C NMR Data for this compound:
The following table presents the predicted chemical shifts for the target molecule, based on established NMR principles and data from similar structures. These are compared with the experimental data for the analogue, 2-amino-4-chloro-6-methylpyrimidine.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Experimental Data for 2-amino-4-chloro-6-methylpyrimidine (¹H / ¹³C ppm) |
| Pyrimidine-H | ~5.8 - 6.2 (s, 1H) | ~95 - 105 | 6.65 (s, 1H) / 118.5 |
| -NH- (ethanolamine) | ~6.5 - 7.5 (br s, 1H) | - | - |
| -NH₂ | ~5.0 - 6.0 (br s, 2H) | - | 4.01 (br s, 2H) |
| -CH₂- (adjacent to NH) | ~3.4 - 3.7 (m, 2H) | ~40 - 45 | - |
| -CH₂- (adjacent to OH) | ~3.6 - 3.9 (m, 2H) | ~60 - 65 | - |
| -OH | ~4.5 - 5.5 (br s, 1H) | - | - |
| Pyrimidine-C (C2, amino) | - | ~160 - 165 | 163.0 (approx.) |
| Pyrimidine-C (C4, amino) | - | ~160 - 165 | 163.0 (approx.) |
| Pyrimidine-C (C6, chloro) | - | ~155 - 160 | 160.0 (approx.) |
| Methyl (comparator) | - | - | 2.20 (s, 3H) / 24.0 (approx.) |
Note: Predicted values are estimates and can vary based on solvent and concentration. Experimental data for the comparator is sourced from publicly available spectra.
Rationale for Predicted Shifts:
-
Pyrimidine Proton: The lone proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region. Its upfield shift compared to benzene is due to the electron-withdrawing nature of the nitrogen atoms.
-
Ethanolamine Protons: The methylene groups of the ethanolamine side chain will likely appear as multiplets due to coupling with each other and potentially with the adjacent NH and OH protons. The methylene group attached to the oxygen will be deshielded and appear at a higher chemical shift.
-
Amine and Hydroxyl Protons: These protons will appear as broad singlets, and their chemical shifts can be highly variable depending on concentration, temperature, and solvent.
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are significantly deshielded and appear at high chemical shifts due to the influence of the electronegative nitrogen atoms and the attached substituents.
2D NMR for Unambiguous Confirmation:
-
HSQC: This experiment would correlate each proton with the carbon to which it is directly attached, confirming the assignments of the pyrimidine proton and the two methylene groups of the ethanolamine chain.
-
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the pyrimidine proton to the surrounding pyrimidine carbons, and the methylene protons of the ethanolamine chain to the C4 carbon of the pyrimidine ring, definitively proving the point of attachment.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern. For this compound, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio).
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 188, along with an M+2 peak at m/z 190 with approximately one-third the intensity, confirming the presence of one chlorine atom.
-
Key Fragments: Common fragmentation pathways for amino alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen or nitrogen. For pyrimidine derivatives, fragmentation often involves the loss of small molecules like HCN.[2] We would anticipate fragments corresponding to the loss of the ethanolamine side chain or parts of it.
Caption: Predicted MS Fragmentation Pathways
X-ray Crystallography: The Gold Standard for Structural Determination
While NMR and MS provide strong evidence for the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous proof by determining the precise three-dimensional arrangement of atoms in a crystal. The successful application of this technique is contingent on the ability to grow single crystals of suitable quality.
For pyrimidine derivatives, X-ray crystallography has been instrumental in understanding the effects of substituents on the ring's geometry and intermolecular interactions.[3] If a single crystal of this compound could be obtained, X-ray diffraction analysis would provide:
-
Unambiguous Connectivity: The exact bonding arrangement of all atoms would be determined.
-
Stereochemistry: Although the target molecule is achiral, any chiral centers in related molecules would be definitively assigned.
-
Conformation: The preferred three-dimensional shape of the molecule in the solid state would be revealed.
-
Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions that govern the crystal packing would be elucidated.
The challenge with this technique often lies in obtaining high-quality crystals, which can be a trial-and-error process involving the screening of various solvents and crystallization conditions.
Comparative Data Summary
The following table summarizes the key analytical data for the target molecule (predicted) and the comparator molecule (experimental).
| Analytical Technique | This compound (Predicted) | 2-amino-4-chloro-6-methylpyrimidine (Experimental) |
| Molecular Formula | C₆H₉ClN₄O | C₅H₆ClN₃ |
| Molecular Weight | 188.61 g/mol | 143.57 g/mol |
| ¹H NMR (key signals) | Pyrimidine-H: ~5.8-6.2 ppm (s); -CH₂- groups: ~3.4-3.9 ppm (m) | Pyrimidine-H: 6.65 ppm (s); -CH₃: 2.20 ppm (s) |
| ¹³C NMR (key signals) | Pyrimidine carbons: ~155-165 ppm; -CH₂- groups: ~40-45 and ~60-65 ppm | Pyrimidine carbons: ~118-163 ppm; -CH₃: ~24 ppm |
| Mass Spectrum (M⁺) | m/z 188/190 (3:1 ratio) | m/z 143/145 (3:1 ratio) |
| IR Spectroscopy (key bands) | N-H stretch (~3300-3500 cm⁻¹), O-H stretch (~3200-3600 cm⁻¹), C=N/C=C stretch (~1500-1650 cm⁻¹) | N-H stretch (~3300-3500 cm⁻¹), C=N/C=C stretch (~1500-1650 cm⁻¹) |
Experimental Protocols
The following are generalized protocols for acquiring the analytical data discussed in this guide.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger sample amount or longer acquisition time may be necessary compared to ¹H NMR.
-
-
2D NMR Acquisition (HSQC/HMBC):
-
Acquire standard HSQC and HMBC spectra using the instrument's predefined parameter sets. Optimize the acquisition and processing parameters as needed to obtain clear correlations.
-
Protocol 2: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, and to propose structures for the major fragment ions.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate from a volatile solvent. For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the standard range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural confirmation of a novel compound like this compound requires a rigorous and multi-pronged analytical strategy. While a complete experimental dataset for this specific molecule is not publicly available, a combination of predictive methods and comparative analysis with a well-characterized analogue provides a high degree of confidence in its proposed structure. The convergence of data from NMR spectroscopy, mass spectrometry, and, ideally, X-ray crystallography, provides the unequivocal proof required for advancing a compound in the research and development pipeline. This guide has outlined the logical workflow and the underlying scientific principles for achieving this critical milestone in chemical synthesis and drug discovery.
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Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7895. [Link]
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Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1269, 133803. [Link]
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A Senior Application Scientist's Guide to 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol and its Alternatives in Kinase Inhibitor Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug candidate's manufacturing process. This guide provides an in-depth technical comparison of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol , a key building block in the synthesis of various kinase inhibitors, with its common alternatives. By examining experimental data and synthetic strategies, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.
Introduction to 2-Aminopyrimidine Intermediates in Drug Discovery
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realm of protein kinase inhibitors.[1][2] Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule inhibitors targeting kinases has been a major focus of pharmaceutical research.
The subject of this guide, this compound, and its analogs are crucial intermediates in the synthesis of several cyclin-dependent kinase (CDK) inhibitors, including the blockbuster drug Abemaciclib.[1] These intermediates provide a versatile platform for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
This guide will focus on a comparative analysis of synthetic routes to key pyrimidine intermediates, evaluating them based on yield, purity, reaction conditions, and overall efficiency.
Comparative Analysis of Synthetic Intermediates
The synthesis of complex drug molecules like Abemaciclib often involves the coupling of a substituted 2-aminopyrimidine core with other heterocyclic fragments. The choice of the initial pyrimidine building block can significantly influence the entire synthetic sequence. Here, we compare the synthesis and utility of this compound with a common alternative precursor, 2,4-dichloro-6-aminopyrimidine.
Synthetic Pathway Overview
The general synthetic approach to many kinase inhibitors involves the sequential substitution of chloro groups on a di- or tri-chloropyrimidine starting material. The reactivity of the chlorine atoms is influenced by their position on the pyrimidine ring, with the C4 and C6 positions generally being more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[4]
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A Senior Scientist's Guide to the Validation of an HPLC Method for 2-Aminopyrimidine Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Aminopyrimidine Quantification
2-Aminopyrimidine is a foundational heterocyclic amine that serves as a vital structural motif and starting material in medicinal chemistry and pharmaceutical development.[1][2] Its derivatives are known for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] Given its prevalence in active pharmaceutical ingredients (APIs), the accurate and precise quantification of 2-aminopyrimidine is paramount for ensuring the quality, safety, and efficacy of drug products. It is essential for monitoring reaction kinetics, determining the purity of starting materials, and performing stability studies on final drug substances.
This guide provides an in-depth, experience-driven walkthrough for the validation of a robust High-Performance Liquid Chromatography (HPLC) method for 2-aminopyrimidine quantification. We will not only detail the "how" but also the critical "why" behind each experimental choice, grounding our protocol in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] Furthermore, we will objectively compare the performance of this HPLC-UV method against alternative analytical technologies.
The Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
For a polar, aromatic compound like 2-aminopyrimidine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[6] The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically a C18 silica gel column) and a polar mobile phase. By modulating the composition of the mobile phase, we can achieve efficient separation and elution of the target analyte.
Causality Behind Component Selection:
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides effective retention for the moderately polar 2-aminopyrimidine. The long alkyl chains offer a high surface area for interaction, leading to excellent separation efficiency.[6]
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is ideal. 2-Aminopyrimidine has basic properties (pKa ≈ 3.45), meaning its charge state is pH-dependent.[7] Using a phosphate buffer at a pH of ~7.0 ensures that the analyte is in a consistent, neutral state, promoting reproducible retention times and symmetrical peak shapes.
-
Detection: 2-Aminopyrimidine contains a pyrimidine ring, a chromophore that absorbs UV light. A UV detector, set at a wavelength of maximum absorbance (e.g., 210-270 nm), provides a simple, robust, and sensitive method for quantification.[8][9]
A Self-Validating System: The HPLC Method Validation Workflow
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10] This is achieved by assessing a series of performance characteristics as defined by the ICH Q2(R1) guideline.[4][11]
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A Comparative Guide to the Bioactivity of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules, including essential components of nucleic acids and a variety of therapeutic agents.[1][2][3][4] Among the vast landscape of pyrimidine-based compounds, derivatives of 2-aminopyrimidine have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This guide provides a comparative analysis of the bioactivity of derivatives based on the 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol core structure, a promising scaffold for the development of novel therapeutic agents. We will delve into the structure-activity relationships (SAR), supported by experimental data from various studies, to offer insights for researchers in the field of drug discovery.
The 2-Aminopyrimidine Core: A Privileged Scaffold
The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif, crucial for the activity of many kinase inhibitors. This structural feature allows for the formation of key hydrogen bonds within the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.[6] Consequently, a vast number of 2-aminopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents.[4][7] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1]
Synthesis of this compound Derivatives
The general synthetic route to this compound and its derivatives typically involves the nucleophilic substitution of a chlorine atom on a di- or tri-chlorinated pyrimidine precursor. The starting material is often 2,4,6-trichloropyrimidine or 2-amino-4,6-dichloropyrimidine. The reaction with ethanolamine or its substituted analogs proceeds via nucleophilic aromatic substitution, where the amino group of ethanolamine displaces a chlorine atom, typically at the 4-position due to its higher reactivity.
Caption: General synthetic workflow for this compound derivatives.
Bioactivity Comparison: A Focus on Anticancer Activity
The following table summarizes the cytotoxic activity of various 2-aminopyrimidine derivatives against different cancer cell lines. It is important to note that the experimental conditions may vary between studies.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C6) | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||||
| 1a | -NH2 | -NH-(CH2)2-OH | -Cl | Not specified | Not specified | Core Structure |
| 1b | -NH2 | -NH-(p-methoxyphenyl) | -Cl | MCF7 | >50 | [8] |
| 1c | -NH2 | -NH-(p-ethylphenyl) | -Cl | MCF7 | >50 | [8] |
| Series 2 | ||||||
| 2a | -NH-(3-methoxyphenyl) | -NH-(CH2)3-N(C2H5)2 | -NH-benzyl | Various | 4-8 | [2] |
| 2b | -NH-(3-chlorophenyl) | -NH-(CH2)3-N(C2H5)2 | -NH-benzyl | Various | 5-10 | [2] |
| Series 3 | ||||||
| 3a | -NH2 | -Cl | -NH-(p-methylphenyl) | HT29 | >60 | [2] |
| 3b | -NH2 | -Cl | -NH-(p-methoxyphenyl) | HT29 | >60 | [2] |
Structure-Activity Relationship (SAR) Analysis
From the collated data, several key structure-activity relationships can be deduced:
-
Substitution at the 4-position: The nature of the substituent at the C4 position significantly influences the anticancer activity. Simple substitutions on the aniline ring attached at C4 in Series 1 (compounds 1b and 1c) did not yield significant cytotoxic activity against the MCF7 breast cancer cell line.[8] In contrast, the presence of a more complex, basic side chain like a diethylaminopropyl group at C4, as seen in Series 2, appears to be beneficial for potent anticancer activity across various cell lines.[2]
-
Substitution at the 6-position: The chlorine atom at the C6 position is a common feature and serves as a reactive handle for further modifications. Replacing the chlorine with an amino group, as in Series 3, where different anilines are introduced, did not lead to potent activity against the HT29 colon cancer cell line.[2] This suggests that the electronic and steric properties of the substituent at this position are critical.
-
Substitution at the 2-position: The 2-amino group is a crucial feature for the kinase inhibitory activity of many pyrimidine derivatives, acting as a hydrogen bond donor.[6] In Series 2, the presence of a substituted aniline at the C2 position, in combination with favorable substitutions at C4 and C6, resulted in potent anticancer compounds.[2]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the test compounds.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Formation: The plates are incubated for 2-4 hours to allow the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve. [4]
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer agents. The bioactivity of these derivatives is highly dependent on the nature of the substituents at the 2, 4, and 6 positions of the pyrimidine ring. Structure-activity relationship studies indicate that the introduction of specific side chains, particularly at the 4-position, can lead to a substantial increase in cytotoxic potency. Further research focusing on the systematic modification of this scaffold, guided by the SAR insights discussed in this guide, is warranted to identify lead compounds with improved efficacy and selectivity. The use of standardized and validated experimental protocols, such as the MTT assay, is crucial for generating reliable and comparable bioactivity data in the pursuit of new cancer therapeutics.
References
- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Di Schiena, M. G., Iovine, V., Gagliardi, A., Iannitelli, A., De Feudis, M., Fantacuzzi, M., ... & Cacciatore, I. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(11), 3169.
- Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents. (2009). Archiv der Pharmazie, 342(5), 299-310.
- Bielenica, A., Kędzierska, E., Koliński, M., Bąk, A., & Giebułtowicz, J. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2133.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Aminopyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors synthesized from scaffolds related to 2-aminopyrimidine, a privileged structure in modern medicinal chemistry. By presenting comprehensive experimental data, detailed protocols, and clear visualizations of the underlying principles, this document serves as a critical resource for informed decision-making in drug discovery and development.
The 2-aminopyrimidine scaffold is a bioisostere of the natural purine core of ATP, which allows it to effectively compete for the kinase ATP-binding site.[1] This fundamental characteristic has led to the development of numerous potent kinase inhibitors, including several FDA-approved drugs.[2][3] However, the high degree of structural conservation in the ATP-binding pocket across the nearly 500 members of the human kinome presents a significant challenge.[4] This conservation is the primary reason that pyrimidine-based inhibitors often exhibit polypharmacology, binding to and inhibiting multiple kinases beyond their intended target.[5] This cross-reactivity can lead to unforeseen side effects or, in some cases, beneficial therapeutic effects.[4][6]
This guide will use Dasatinib (BMS-354825) , a potent dual Src/Abl kinase inhibitor, as a primary case study.[7] Dasatinib's well-documented broad kinase activity profile makes it an excellent model for exploring the challenges and opportunities of inhibitor cross-reactivity. We will compare its profile to other inhibitors to illustrate key concepts in selectivity.
Comparative Cross-Reactivity Analysis
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential toxicity. An inhibitor's profile is often characterized by the number of off-target kinases it potently inhibits at a given concentration. This is typically quantified using a selectivity score, such as the S10(1µM), which represents the fraction of kinases in a screening panel that are inhibited by more than 90% at a 1µM compound concentration.[2][3]
Below is a comparative table summarizing the kinome-wide selectivity of Dasatinib and two other hypothetical aminopyrimidine-based inhibitors, representing a moderately selective (Compound A) and a highly selective (Compound B) profile. This data is illustrative of typical results obtained from a comprehensive kinase panel screen.
| Compound | Primary Target(s) | S10 (1µM) | Number of Off-Targets Inhibited >90% at 1µM | Key Off-Targets |
| Dasatinib | BCR-ABL, SRC family | 0.32 | ~150 | c-KIT, PDGFRβ, Ephrin receptors, and others |
| Compound A | JAK2, TBK1 | 0.08 | ~37 | AURKB, MLK1, NUAK1 |
| Compound B | FLT3 | <0.02 | <10 | Minimal; high selectivity over c-KIT |
Data is representative and compiled for illustrative purposes based on known profiles of aminopyrimidine inhibitors.[2][8][9]
As the data indicates, Dasatinib has a broad activity profile, potently inhibiting a large number of kinases across different families. While this "dirty" profile contributes to its efficacy in certain cancers, it is also responsible for some of its side effects. In contrast, dedicated efforts in medicinal chemistry can yield compounds like Compound B, which exhibit high selectivity for their intended target with minimal off-target engagement.[9]
The Structural Basis of Cross-Reactivity
The propensity of aminopyrimidine scaffolds to bind multiple kinases stems from their ability to form key hydrogen bonds with the highly conserved "hinge" region of the kinase ATP-binding pocket.[3] The 2-amino group, in particular, often forms an additional hydrogen bond, further anchoring the molecule.[3]
Caption: General binding mode of aminopyrimidine inhibitors.
Selectivity is often achieved by designing moieties that extend from the core scaffold to interact with less conserved regions of the binding pocket, such as near the gatekeeper residue or the DFG motif of the activation loop.[4][10]
Experimental Protocol: Kinome-Wide Inhibitor Profiling
To empirically determine an inhibitor's cross-reactivity, a high-throughput screening method is required. The KINOMEscan™ platform from Eurofins DiscoverX is an industry-standard method based on a competitive binding assay.[11] This approach measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases.
Principle: Kinases are tagged with a DNA-label and immobilized on a solid support. A known, tagged ligand that binds to the active site is added. The test inhibitor is then introduced in competition. The amount of kinase-ligand binding is quantified, and a decrease in binding in the presence of the inhibitor indicates displacement and, therefore, interaction.[11]
Caption: Workflow for a competitive binding kinase assay.
Step-by-Step Methodology:
-
Plate Preparation: A panel of human kinases (e.g., the 468-kinase scanMAX panel) is prepared, with each kinase immobilized in a separate well of a multi-well plate.[11]
-
Compound Addition: The test inhibitor is added to each well at a fixed concentration (typically ranging from 100 nM to 10 µM). A DMSO control is also run.
-
Ligand Addition: A proprietary, affinity-tagged ligand that is known to bind the active site of the kinases is added to the wells.
-
Incubation: The plates are incubated for a set period (e.g., 60 minutes) at room temperature to allow the binding competition to reach equilibrium.
-
Capture & Wash: The kinase-ligand complexes are captured on a solid support. Unbound ligands and test compounds are removed through a series of wash steps.
-
Elution & Quantification: The bound ligand is eluted and quantified, typically using a sensitive method like quantitative PCR (qPCR) that detects the ligand's tag.
-
Data Analysis: The amount of ligand bound in the presence of the test inhibitor is compared to the DMSO control. The results are often expressed as "Percent of Control" (PoC), where a lower number indicates stronger binding of the test inhibitor. A binding constant (Kd) can be determined by running an 11-point dose-response curve.[11]
Expertise in Action: Strategies to Enhance Selectivity
Improving the selectivity of a promising pyrimidine-based inhibitor is a central challenge in medicinal chemistry. Several field-proven strategies can be employed to mitigate off-target effects.[4][6]
-
Structure-Based Drug Design (SBDD): This is the cornerstone of modern inhibitor design. By obtaining a co-crystal structure of the inhibitor bound to its target kinase, chemists can visualize the precise interactions. This allows for the rational design of modifications that exploit unique, non-conserved residues in the target's binding pocket while avoiding interactions with conserved residues present in off-target kinases.[4]
-
Targeting Inactive Conformations (Type II Inhibition): Many kinases adopt multiple conformations. While the active "DFG-in" state is highly conserved, the inactive "DFG-out" conformation is more structurally diverse across the kinome.[4] Designing inhibitors that specifically bind to and stabilize this inactive state, like Imatinib, is a powerful strategy for achieving higher selectivity.[12]
-
Covalent Inhibition: This approach involves incorporating a reactive group (a "warhead") into the inhibitor that can form a permanent covalent bond with a non-conserved residue, typically a cysteine, near the ATP-binding site.[4] This provides high potency and selectivity, as only kinases with the accessible cysteine at that specific location will be irreversibly inhibited.
Caption: Logic diagram for improving inhibitor selectivity.
By synergistically applying these strategies, research teams can systematically refine broad-spectrum aminopyrimidine hits into highly selective clinical candidates, minimizing the potential for off-target-driven toxicity and improving the overall therapeutic index.
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In Vivo Validation of 2,4-Diaminopyrimidine Derivatives as Putative Kinase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of novel compounds derived from the 2,4-diaminopyrimidine scaffold, a chemical structure known to be a cornerstone in the development of kinase inhibitors. Given the limited specific public data on "2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol," this document will focus on the broader, well-established class of 2,4-diaminopyrimidine derivatives, which have shown significant promise as anticancer agents.[1][2] We will explore the rationale behind experimental design, compare relevant preclinical models, and provide detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The 2,4-Diaminopyrimidine Scaffold in Oncology
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized for the design of ATP-competitive kinase inhibitors.[2] Its structural features allow for hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition. Numerous derivatives have been synthesized and evaluated for their antitumor activities, demonstrating efficacy against various cancer cell lines.[1][3]
While the exact molecular target of a novel derivative of this compound would require experimental determination (e.g., kinome screening), the structural alerts point towards kinases as a highly probable target class. Therefore, this guide will proceed under the assumption that the compounds of interest are putative kinase inhibitors intended for oncology applications. The primary goal of in vivo validation is to assess the compound's therapeutic potential, safety, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.[4]
Comparative Analysis of Preclinical In Vivo Models
The selection of an appropriate animal model is paramount for the successful preclinical evaluation of a novel anticancer agent.[5][6] The choice of model depends on the specific scientific question being addressed, the tumor type of interest, and the putative mechanism of action of the compound. Below is a comparison of commonly used preclinical tumor models.[7][8]
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID).[7] | - Cost-effective and rapid to establish.[9] - High reproducibility. - Large historical dataset for comparison. | - Lack of tumor heterogeneity and microenvironment.[9] - Poor predictive value for clinical efficacy.[5] - Requires immunocompromised host, precluding immunotherapy studies. | - Initial efficacy screening. - Dose-response studies. - PK/PD relationship assessment. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[8] | - Preserves original tumor architecture, heterogeneity, and molecular signature.[9] - Higher predictive value for clinical outcomes. | - Expensive and time-consuming to establish. - High variability between models. - Still requires an immunocompromised host. | - Efficacy testing in a more clinically relevant setting. - Biomarker discovery. - Co-clinical trials. |
| Syngeneic (Allograft) Models | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.[6] | - Intact immune system allows for the study of immunomodulatory agents. - Relatively inexpensive and easy to establish. | - Murine tumors may not fully recapitulate human cancer biology. - Limited number of available cell lines. | - Testing combination therapies with immunotherapy. - Studying the tumor immune microenvironment. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop spontaneous tumors that mimic human cancers.[10] | - Tumors arise in the correct microenvironment with an intact immune system. - Closely mimics the natural progression of human cancer. | - Long latency period for tumor development. - High cost and technical complexity. - Tumor heterogeneity can lead to variability. | - Studying cancer initiation and progression. - Evaluating cancer prevention strategies. - Long-term efficacy and toxicity studies. |
For a novel kinase inhibitor derived from the 2,4-diaminopyrimidine scaffold, a staged approach is often most effective. Initial in vivo efficacy is typically established in a cost-effective CDX model. Promising candidates can then be advanced to more clinically relevant PDX or syngeneic models.
Experimental Design and Protocols
A robust in vivo study design is critical for generating reliable and interpretable data. The following sections outline key experimental protocols.
Workflow for In Vivo Validation
The overall workflow for the in vivo validation of a novel kinase inhibitor can be visualized as follows:
Caption: Workflow for in vivo validation of a novel kinase inhibitor.
Maximum Tolerated Dose (MTD) Study
Rationale: The MTD study is essential to determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This dose is then used in subsequent efficacy studies.
Protocol:
-
Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c for syngeneic models, or athymic nude mice for xenografts).
-
Administer the compound at escalating doses to different cohorts of mice (n=3-5 per group).
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy) for 7-14 days.
-
The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight or any signs of severe morbidity.
Cell Line-Derived Xenograft (CDX) Efficacy Study
Rationale: The CDX model provides a first look at the antitumor efficacy of the compound in a living system.
Protocol:
-
Culture a relevant human cancer cell line in vitro (e.g., A549 non-small cell lung cancer, which has been used to test 2,4-diaminopyrimidine derivatives).[1]
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, compound at MTD, positive control).
-
Administer the treatment as per the determined schedule (e.g., daily oral gavage).
-
Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Euthanize the mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.
-
Collect tumors and other relevant tissues for PK/PD and histological analysis.
Pharmacodynamic (PD) Biomarker Analysis
Rationale: PD studies are crucial to confirm that the compound is hitting its intended target in the tumor tissue and modulating the downstream signaling pathway.[11]
Signaling Pathway Visualization:
Caption: Putative signaling pathway for a kinase inhibitor.
Protocol (Western Blot for Target Inhibition):
-
Collect tumor tissues from a satellite group of animals at various time points after the last dose.
-
Homogenize the tumor tissue and extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (or a downstream substrate) and the total form of the protein.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of target inhibition.
Quantitative Data Summary and Interpretation
All quantitative data should be summarized in a clear and concise manner to allow for easy comparison between treatment groups.
Table 2: Example Efficacy and Tolerability Data
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, PO, QD | 1500 ± 250 | - | -2 ± 3 |
| Compound X | 50 mg/kg, PO, QD | 500 ± 150 | 67 | -5 ± 4 |
| Positive Control | Varies | 400 ± 120 | 73 | -8 ± 5 |
Interpretation:
-
Tumor Growth Inhibition (TGI): A TGI of >60% is generally considered a good response.
-
Body Weight Change: A body weight loss of <15% indicates that the treatment is well-tolerated.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to determine if the observed differences between groups are statistically significant.
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo validation of novel 2,4-diaminopyrimidine derivatives as potential kinase inhibitors for cancer therapy. Successful validation in a CDX model, demonstrating both efficacy and on-target activity, provides a strong rationale for advancing the compound to more complex and clinically relevant models such as PDX or syngeneic systems. Further studies should also focus on elucidating the full pharmacokinetic profile, investigating potential resistance mechanisms, and exploring combination therapy strategies to maximize the therapeutic potential of these promising compounds.
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Hu, G., Wang, C., Xin, X., Li, S., Li, Z., Zhao, Y., & Gong, P. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(24), 9563–9573. Available at: [Link]
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The Alchemist's Choice: A Head-to-Head Comparison of 2-Aminopyrimidine Building Blocks in Drug Discovery
A Senior Application Scientist's Guide to Navigating Reactivity, Synthesis, and Biological Impact
The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and prevalence in a multitude of approved therapeutics, including groundbreaking anticancer agents like Imatinib and Palbociclib.[1] This privileged structure's success lies in its unique electronic properties and its capacity to form critical hydrogen bond interactions with biological targets.[1] However, the journey from a simple building block to a life-saving drug is paved with critical decisions, the first of which is often the selection of the starting 2-aminopyrimidine core.
For researchers, scientists, and drug development professionals, the choice between a seemingly minor variation—a bromo versus a chloro substituent, for instance—can have profound implications for synthetic efficiency, cost, and the ultimate biological profile of the final compound. This guide provides an in-depth, head-to-head comparison of common 2-aminopyrimidine building blocks, moving beyond mere catalog listings to offer a practical, data-driven analysis of their performance in key synthetic transformations and their influence on molecular properties.
The Contenders: A Curated Selection of Workhorse Building Blocks
To provide a focused and relevant comparison, we will analyze four widely utilized 2-aminopyrimidine building blocks. These have been selected based on their commercial availability, synthetic utility, and the diverse electronic and steric properties they represent.
| Building Block | Structure | Key Features |
| 2-Amino-5-bromopyrimidine | High reactivity in cross-coupling, ideal for C-C bond formation. | |
| 2-Amino-4-chloropyrimidine | Versatile for both cross-coupling and nucleophilic substitution. | |
| 2-Amino-4,6-dichloropyrimidine | Offers two reactive sites for sequential or differential functionalization. | |
| 2-Aminopyrimidine (Parent) | The fundamental core, often used for direct C-H functionalization or as a reference. |
Physicochemical Properties: The Blueprint for Drug-Likeness
The intrinsic properties of the starting building block can significantly influence the physicochemical profile of the final drug candidate. A clear understanding of these parameters is crucial for early-stage drug design.
| Property | 2-Aminopyrimidine | 2-Amino-5-bromopyrimidine | 2-Amino-4-chloropyrimidine |
| Molecular Weight ( g/mol ) | 95.10[2] | 174.00[3] | 129.55 |
| pKa (Strongest Basic) | 16.18 (Predicted) | 1.93 (Predicted)[4] | 3.55 (Predicted)[5] |
| XLogP3 | -0.2[2] | 1.2[6] | 0.8 |
| Melting Point (°C) | 122-126[7] | 241-243[4] | 155-160[8] |
Note: Predicted values are provided for comparison and should be confirmed experimentally.
The introduction of a halogen atom significantly increases the molecular weight and lipophilicity (XLogP3), which can impact solubility and permeability. The pKa is also notably affected, with the halogenated derivatives being less basic than the parent 2-aminopyrimidine. This modulation of basicity can be critical for controlling off-target effects and improving cell permeability.
Reactivity Showdown: Cross-Coupling and Nucleophilic Substitution
The true test of a building block lies in its performance in the crucible of chemical synthesis. We will compare our selected building blocks in two of the most vital reaction classes in drug discovery: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a workhorse for creating C-C bonds, frequently used to append aryl or heteroaryl moieties to the pyrimidine core. The reactivity of halopyrimidines in this reaction is largely dictated by the carbon-halogen (C-X) bond dissociation energy, which influences the rate-determining oxidative addition step.[9] The established order of reactivity is I > Br > Cl.[9]
Causality: The C-Br bond is weaker than the C-Cl bond, leading to a lower energy barrier for the palladium catalyst to insert itself into the C-X bond. This makes bromo-substituted pyrimidines generally more reactive and allows for the use of milder reaction conditions.[10] The electron-deficient nature of the pyrimidine ring further accelerates this process compared to analogous benzene halides.[11][12]
Comparative Performance:
| Building Block | Relative Reactivity in Suzuki | Typical Conditions | Expected Yields |
| 2-Amino-5-bromopyrimidine | High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100°C[13][14] | Good to Excellent |
| 2-Amino-4-chloropyrimidine | Moderate | Requires more active catalysts (e.g., with Buchwald ligands) and potentially higher temperatures.[10] | Fair to Good |
This reactivity differential is a key strategic consideration. For a straightforward, high-yielding coupling, 2-amino-5-bromopyrimidine is often the superior choice. However, the lower cost and availability of chloro-derivatives may justify the need for more specialized and expensive catalyst systems.
Nucleophilic Aromatic Substitution (SNAr): The C-N and C-O Bond Connection
SNAr reactions are vital for introducing amine, alcohol, or thiol functionalities. In stark contrast to cross-coupling, the reactivity trend for SNAr on electron-deficient rings is often F > Cl > Br > I.[10]
Causality: This reversal of reactivity is due to the mechanism. The rate-determining step in SNAr is typically the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex). The highly electronegative chlorine atom polarizes the C-Cl bond more effectively than bromine, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[10]
Comparative Performance:
| Building Block | Relative Reactivity in SNAr | Typical Conditions | Expected Yields |
| 2-Amino-4-chloropyrimidine | High | Amine or alcohol nucleophile, base (e.g., Et₃N or K₂CO₃), solvent (e.g., EtOH or DMF), heat.[1] | Good to Excellent |
| 2-Amino-5-bromopyrimidine | Low | Requires harsher conditions (higher temperatures, stronger bases) and may give lower yields.[10] | Lower to Moderate |
For SNAr, 2-amino-4-chloropyrimidine is the more reactive and generally preferred substrate. The dual reactivity of 2-amino-4,6-dichloropyrimidine is particularly valuable, allowing for selective and sequential substitutions. Often, one chlorine can be displaced via SNAr under milder conditions, followed by a cross-coupling reaction at the remaining chlorine under more forcing conditions.
Experimental Protocols: From Theory to Practice
A self-validating protocol is the cornerstone of reproducible science. The following are detailed, step-by-step methodologies for key transformations.
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidine
This protocol describes a typical procedure for the coupling of an arylboronic acid with 2-amino-5-bromopyrimidine.
Materials:
-
2-Amino-5-bromopyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.[15]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[15]
-
Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.[15]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Amino-4-chloropyrimidine
This protocol outlines a general procedure for the C-N cross-coupling of an amine with 2-amino-4-chloropyrimidine, a reaction that often requires more specialized ligands.[16][17][18]
Materials:
-
2-Amino-4-chloropyrimidine
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add the palladium precursor Pd₂(dba)₃ (0.02 mmol) and the ligand Xantphos (0.04 mmol).
-
Add 2-amino-4-chloropyrimidine (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Strategy: Workflows and Pathways
Drug Discovery Workflow
The selection of a 2-aminopyrimidine building block is an early and critical step in the drug discovery cascade.
Caption: EGFR signaling pathway and the inhibitory action of a 2-aminopyrimidine-based drug.
The substituents introduced via different building blocks dictate the molecule's ability to occupy adjacent hydrophobic pockets, thereby enhancing selectivity and potency. Structure-activity relationship (SAR) studies on IKK-2 inhibitors, for example, have shown that groups attached to the aminopyrimidine core significantly modulate inhibitory activity. [5]
A Logic Diagram for Building Block Selection
Choosing the right building block is a matter of balancing competing factors: reactivity, cost, and the synthetic strategy.
Caption: Decision logic for selecting a building block based on the desired chemical transformation.
Conclusion and Future Outlook
The selection of a 2-aminopyrimidine building block is a strategic decision with far-reaching consequences in a drug discovery program. As this guide has demonstrated, a nuanced understanding of their comparative reactivity is essential.
-
For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, 2-amino-5-bromopyrimidine offers superior reactivity, often leading to higher yields under milder conditions.
-
For nucleophilic aromatic substitution (SNAr) reactions, 2-amino-4-chloropyrimidine is the more activated and efficient substrate.
-
Dihalogenated pyrimidines, such as 2-amino-4,6-dichloropyrimidine, provide a platform for sequential and orthogonal functionalization, adding another layer of synthetic versatility.
The causality behind these differences is rooted in fundamental electronic principles—C-X bond strength for oxidative addition and electronegativity for nucleophilic attack. By leveraging this knowledge, chemists can design more efficient, cost-effective, and robust synthetic routes. The ultimate choice of building block will always be context-dependent, balancing chemical reactivity with project timelines, budget, and the desired physicochemical properties of the final target molecule. As new catalytic systems continue to emerge, the reactivity landscape of these humble but powerful building blocks will undoubtedly continue to evolve, opening new avenues for innovation in medicine.
References
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- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. BenchChem Technical Guides.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
-
Darses, S., & Genet, J.-P. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 68(12), 4837–4843. [Link]
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Ahmad, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2449. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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-
PubChem. (n.d.). 2-Aminopyrimidine. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyrimidine. [Link]
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National Center for Biotechnology Information. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PubMed Central. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Jablonowski, J. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(20), 5488-5492. [Link]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
-
PubChem. (n.d.). 2-Amino-4-chloropyrimidine. [Link]
-
Lautens, M., & Fagnou, K. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 6(1), 3-6. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
-
Human Metabolome Database. (2021). Showing metabocard for 2-Aminopyrimidine (HMDB0245027). [Link]
-
PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
- Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine.
-
Springer. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-4-chloropyrimidine. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central. [Link]
-
Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
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A Comparative Guide to the Quantification of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol in Biological Matrices
This guide provides a comprehensive comparison of analytical methodologies for the accurate and robust quantification of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol in biological matrices such as plasma, serum, and urine. As a critical component in pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies, reliable bioanalysis is paramount for regulatory submissions and the overall success of drug development programs. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise.
The principles and validation parameters discussed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5][6][7][8][9]
Introduction to the Analyte and the Importance of its Quantification
This compound is a chemical entity of interest in pharmaceutical research. Its chemical structure, possessing a pyrimidine core, an amino group, and a chloro substituent, presents unique analytical considerations. Accurate measurement of its concentration in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing regimens, safety assessments, and efficacy studies.
Below is the chemical structure of this compound.
Caption: Chemical Structure of the Analyte.
Core Principles of Bioanalytical Method Validation
A bioanalytical method is a set of procedures for measuring analyte concentrations in biological samples.[5][9] Before a method can be used for pivotal nonclinical or clinical studies, it must undergo a full validation to demonstrate its suitability for its intended purpose.[2][5] The key validation parameters, as stipulated by ICH M10 guidelines, include selectivity, specificity, calibration curve, limits of quantitation, accuracy, precision, and stability.[1]
Caption: Bioanalytical Method Lifecycle.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is pivotal and is dictated by the physicochemical properties of the analyte, the required sensitivity, and the complexity of the biological matrix. For this compound, two primary techniques are most suitable: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Moderate; relies on chromatographic separation and UV spectrum | High; relies on precursor and product ion masses |
| Sensitivity | ng/mL range | pg/mL to ng/mL range |
| Throughput | Moderate | High, especially with automated sample preparation |
| Cost | Lower initial investment and operational cost | Higher initial investment and operational cost |
| Robustness | Generally high | Can be susceptible to matrix effects |
Recommendation: For early-stage discovery and non-regulated studies, HPLC-UV can be a cost-effective option. However, for regulated bioanalysis requiring high sensitivity and specificity, LC-MS/MS is the gold standard .
Sample Preparation: The Foundation of Reliable Data
The primary goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[10]
Caption: Sample Preparation Workflow.
This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to the plasma sample to denature and precipitate proteins.[11][12]
Experimental Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Advantages:
-
High throughput and ease of automation.
-
Minimal method development required.
Disadvantages:
-
Less clean extracts, potentially leading to matrix effects in LC-MS/MS.
-
Risk of analyte co-precipitation with proteins.
LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.
Experimental Protocol:
-
To 100 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 1 M NaOH) to neutralize the analyte.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Advantages:
-
Provides a cleaner extract than PPT.
-
Can concentrate the analyte, improving sensitivity.
Disadvantages:
-
More time-consuming and labor-intensive than PPT.
-
Requires optimization of solvent and pH.
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte while interferences are washed away.[13]
Experimental Protocol:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated plasma sample (diluted with an acidic buffer) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analyte with a stronger solvent mixture (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate the eluate and reconstitute for analysis.
Advantages:
-
Yields the cleanest extracts, minimizing matrix effects.
-
Offers high analyte concentration factors.
Disadvantages:
-
Most complex and time-consuming method.
-
Requires significant method development and can be costly.
Comparative Performance of Sample Preparation Methods:
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 85-100% | 70-95% | >90% |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
LC-MS/MS Method Parameters (Hypothetical)
The following table outlines a starting point for an LC-MS/MS method for the quantification of this compound.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention and peak shape for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |
| Gradient | 5% to 95% B over 3 minutes | Ensures separation from endogenous components and a sharp peak shape. |
| Flow Rate | 0.4 mL/min | Standard for analytical LC-MS. |
| Ionization Mode | Positive Electrospray (ESI+) | The amino groups are readily protonated. |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) | Provides high specificity and confirmatory analysis. |
Conclusion and Recommendations
For the robust and reliable quantification of this compound in biological matrices, an LC-MS/MS-based method is strongly recommended . While protein precipitation offers the highest throughput, it is more susceptible to matrix effects. For definitive, regulatory-compliant data, Solid-Phase Extraction (SPE) is the preferred sample preparation technique due to its ability to provide the cleanest extracts and minimize ion suppression or enhancement. The choice of method should always be guided by the specific requirements of the study, balancing the need for throughput, sensitivity, and data quality. All methods must be fully validated according to current regulatory guidelines to ensure the integrity of the bioanalytical data.[5][14]
References
-
ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. PubMed. [Link]
-
Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol. As researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. This document is structured to provide a deep, technically-grounded understanding of the procedures, moving beyond a simple checklist to explain the rationale behind each step.
Hazard Identification and Risk Assessment: Understanding the "Why"
Inferred Hazardous Characteristics:
-
Acute Toxicity (Oral): Expected to be harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4]
The presence of the chlorinated pyrimidine ring is of particular note. Halogenated organic compounds are environmentally persistent and can form highly toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures.[5][6] This chemical property is the primary driver for the stringent disposal protocols outlined below.
Table 1: Summary of Inferred Hazards and Necessary Precautions
| Hazard Category | Inferred Risk | Recommended Precaution |
| Acute Oral Toxicity | Harmful if swallowed | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2][7] |
| Skin Irritation | Causes skin irritation | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[2][3] |
| Eye Irritation | Causes serious eye irritation/damage | Wear safety glasses with side shields or chemical goggles.[2][3][4] |
| Respiratory Irritation | May cause respiratory tract irritation | Handle in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] |
| Environmental Hazard | Halogenated organic compound | Prevent release to the environment. Do not dispose of down the drain or in general waste. |
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with appropriate PPE. The choice of PPE is directly dictated by the hazards identified above.
-
Hand Protection: Chemical-resistant gloves (Nitrile rubber is a common and effective choice) are mandatory. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, chemical safety goggles are recommended.
-
Skin and Body Protection: A fully fastened laboratory coat, long trousers, and closed-toe shoes are required to protect against accidental skin contact.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation risks.[2]
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe laboratory waste management. It prevents dangerous chemical reactions and ensures that waste streams can be treated and disposed of correctly.
Workflow for Waste Segregation:
Caption: Waste Segregation Workflow for the compound.
Key Storage Principles:
-
Designated Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste containing this compound.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate concentration/quantity.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
-
Container Integrity: Ensure containers are in good condition, leak-proof, and always kept closed when not in use.
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials. Use secondary containment (such as a spill tray) to mitigate leaks or spills.
Step-by-Step Disposal Procedure
This procedure outlines the steps from the generation of waste to its final collection for disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash. In-lab chemical treatment or neutralization is not recommended due to the risk of creating more hazardous, unknown byproducts.
Step 1: Waste Collection at the Source
-
Solid Waste: Collect any solid residue of the compound, along with contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Collect all solutions containing the compound, including experimental residues and the initial rinses of contaminated glassware, in a labeled "Halogenated Organic Liquid Waste" container.
-
Rinsate: The first rinse of any glassware that contained the compound must be collected as hazardous waste. Subsequent rinses can typically be managed as non-hazardous waste, pending institutional guidelines.
-
Step 2: Preparing for Disposal
-
Ensure the waste container is securely sealed and the exterior is clean and free of contamination.
-
Verify that the hazardous waste label is complete and accurate.
-
Store the sealed container in your laboratory's designated satellite accumulation area.
Step 3: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or your contracted licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with the full details from the waste label. The presence of a chlorinated organic compound is critical information for the disposal company, as this dictates the need for high-temperature incineration.
Disposal Pathway Decision Tree:
Caption: Decision Tree for Proper Disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
-
Control the Spill (if safe to do so):
-
Ensure you are wearing the appropriate PPE (double-gloving is recommended).
-
For a solid spill , gently cover with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.
-
For a liquid spill , cover with a chemical absorbent material (vermiculite, sand, or commercial sorbent pads). Work from the outside of the spill inward.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), collecting all cleaning materials as halogenated hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, as per your institution's policy.
By adhering to these scientifically-grounded procedures, you contribute to a safe and compliant laboratory environment, ensuring that the disposal of this compound is managed responsibly from discovery to disposal.
References
-
PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. [Link]
-
Carl Roth. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.[Link]
-
Latvian State Standard. Requirements for Incineration of Waste and Operation of Waste Incineration Plants.[Link]
-
Slideshare. Pyrimidine Synthesis and Degradation.[Link]
-
Carl Roth. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.[Link]
-
ResearchGate. Degradation pathways of the pyrimidine bases uracil and thymine.[Link]
-
Science.gov. pyrimidine degradation pathway: Topics.[Link]
-
National Center for Biotechnology Information. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.[Link]
-
U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.[Link]
-
Environmental Protection Agency (Ireland). OFFICE OF ENVIRONMENTAL SUSTAINABILITY.[Link]
Sources
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
As researchers and drug development professionals, our primary commitment is to safety through a deep, mechanistic understanding of the materials we handle. This guide provides essential, experience-driven safety protocols for 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step mitigates risk and protects the integrity of your research.
Hazard Assessment by Structural Analogy
-
The Chlorinated Pyrimidine Core: Pyrimidine derivatives are common in pharmaceuticals and can have varied toxicological profiles. The presence of a chlorine atom, an electron-withdrawing group, can enhance reactivity and potential for biological interaction. Compounds in this class should be handled as potential skin and eye irritants.[1]
-
The Aminoethanol Side Chain: Structures like 2-Aminoethanol are well-characterized and known to be corrosive, capable of causing severe skin burns and serious eye damage.[2][3] They are often harmful if swallowed, inhaled, or in contact with the skin.[2]
Mandatory Personal Protective Equipment (PPE) Protocol
Engineering controls are the first and most critical line of defense. All handling of this compound, especially when in powdered form or solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] The following PPE is mandatory and serves as the primary barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). | The outer glove provides the primary chemical barrier, while the inner glove protects against contamination during the doffing (removal) process. Nitrile offers good resistance against bases and a range of organic solvents.[6] Gloves must be changed every 30-60 minutes or immediately upon known contact.[7] |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and knit cuffs. | A disposable gown shown to resist permeability by hazardous drugs is essential to prevent skin contact.[7][8] The inner pair of gloves should be tucked under the cuff, and the outer pair should go over the cuff for complete wrist protection. For large-volume transfers, a chemical-resistant apron should be worn over the gown.[9] |
| Eye & Face Protection | Chemical splash goggles (conforming to EN 166 or ANSI Z87.1 standards). | Standard safety glasses are inadequate as they do not protect against splashes from the side, top, or bottom. Chemical splash goggles form a seal around the eyes, providing comprehensive protection.[1][4] |
| Full-face shield. | A face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as during the transfer of solutions greater than 50 mL or when reacting the compound under pressure or heat.[9][10] | |
| Respiratory Protection | NIOSH-approved N95 respirator (or equivalent). | While the fume hood is the primary control, an N95 respirator is required when handling the solid compound outside of containment (e.g., weighing) to prevent inhalation of fine particles.[7] For spill cleanup outside a hood, a half-mask or full-face respirator with organic vapor/acid gas cartridges is necessary.[4] |
Procedural Workflow for Safe Handling
Adherence to a strict, sequential workflow is critical for minimizing exposure risk. The following steps detail the process from preparation to decontamination.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Protocol
A. Preparation and Donning PPE
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Wash hands thoroughly.
-
Don the first pair of nitrile gloves.
-
Don the disposable gown, ensuring the cuffs go over the inner gloves.
-
Don the second, outer pair of nitrile gloves, ensuring they go over the gown's cuffs.
-
Don chemical splash goggles. Add a face shield if the procedure warrants it.
B. Chemical Handling (Inside Fume Hood)
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
When weighing the solid, use an anti-static weigh boat or enclosure to prevent dispersal.
-
Add reagents slowly to control reaction rates and prevent splashing.
-
Keep all containers, including waste, capped when not in immediate use.
C. Waste Disposal and Doffing PPE
-
Segregate waste into appropriately labeled containers (e.g., "Chlorinated Organic Waste").
-
Once all chemical handling is complete, wipe down the exterior of waste containers before removing them from the hood.
-
To doff PPE, first remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in a hazardous waste receptacle.[11]
-
Remove the gown by rolling it away from the body and dispose of it.
-
Remove the face shield and goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands and arms thoroughly with soap and water.
Spill and Emergency Procedures
A. Spill Containment
-
Evacuate: Alert personnel and evacuate the immediate area. Keep people away and upwind of the spill.[1][4]
-
Ventilate: Ensure the area is well-ventilated, typically by the fume hood.
-
Contain: For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite).[3][12] Do not use combustible materials.
-
Cleanup: Wearing full PPE (including respiratory protection), collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
B. Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, empty containers, and reaction byproducts, must be treated as hazardous waste.
-
Collection: Collect waste in designated, sealed, and clearly labeled containers.
-
Disposal Method: The material must be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[13]
-
Prohibition: Do not discharge any waste containing this chemical into sewer systems or the general environment.[12][13]
References
-
Safety Data Sheet: 2-Aminoethanol. Carl ROTH. Available from: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. Available from: [Link]
-
Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Chemos GmbH & Co.KG. Available from: [Link]
-
Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. Available from: [Link]
-
Safety in the laboratory. University of Geneva. Available from: [Link]
-
Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. Available from: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. Available from: [Link]
-
Personal Protective Equipment - POGO Satellite Manual. Pediatric Oncology Group of Ontario. Available from: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. React KÄYTÄNNÖLLINEN. Available from: [Link]
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Guidelines for Safe Laboratory Practices. NextGen Protocols. Available from: [Link]
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Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society. Available from: [Link]
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- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. pogo.ca [pogo.ca]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
